Triphosphine
描述
属性
CAS 编号 |
13597-70-1 |
|---|---|
分子式 |
H5P3 |
分子量 |
97.961 g/mol |
IUPAC 名称 |
bis(phosphanyl)phosphane |
InChI |
InChI=1S/H5P3/c1-3-2/h3H,1-2H2 |
InChI 键 |
ITHPEWAHFNDNIO-UHFFFAOYSA-N |
SMILES |
PPP |
规范 SMILES |
PPP |
其他CAS编号 |
13597-70-1 |
产品来源 |
United States |
Foundational & Exploratory
The Electronic Properties of Triphenylphosphine: A Technical Guide for Researchers
Triphenylphosphine (B44618) (PPh₃) is a cornerstone organophosphorus compound, widely employed as a versatile ligand in organometallic chemistry and as a crucial reagent in a myriad of organic syntheses. Its profound impact on reaction outcomes, from catalysis to stereoselective transformations, is fundamentally governed by its distinct electronic characteristics. This technical guide provides an in-depth exploration of the electronic properties of triphenylphosphine, offering quantitative data, detailed experimental methodologies, and visual representations of its role in key chemical processes.
Core Electronic Characteristics
The electronic nature of triphenylphosphine is defined by the phosphorus atom's lone pair of electrons and its interaction with the three appended phenyl rings. The phosphorus center is sp³ hybridized, resulting in a pyramidal geometry.[1][2] This structure gives rise to its function as a σ-donor and a π-acceptor, properties that are tunable in its derivatives and critical to its utility.[1][3]
Quantitative Electronic Data
The key electronic parameters of triphenylphosphine are summarized below. These values provide a quantitative basis for understanding its reactivity and coordinating ability.
| Property | Value | Method/Conditions | Reference(s) |
| Dipole Moment | 1.42 D | Experimental | [1][2][4] |
| Redox Potential | Epc = -2.75 V | Cyclic Voltammetry (vs. SCE in DMF with 0.1 M TBAI) | [5] |
| Tolman Electronic Parameter (TEP) | 2068.9 cm⁻¹ | IR Spectroscopy of [Ni(CO)₃(PPh₃)] | [6] |
| HOMO Energy | -6.07 eV | DFT Calculation | [1] |
| LUMO Energy | -0.31 eV | DFT Calculation | [1] |
| HOMO-LUMO Gap | 5.76 eV | DFT Calculation | [1] |
| Ionization Potential (logIE) | 3.42 | Electrospray Ionization | [7] |
| UV-Vis Absorption (λmax) | ~260 nm | In diluted alcohol | [8] |
Experimental Protocols for Characterization
The determination of triphenylphosphine's electronic properties relies on a suite of well-established experimental and computational techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to probe the redox behavior of PPh₃, specifically its oxidation and reduction potentials.
Objective: To determine the electrochemical potential at which triphenylphosphine is reduced.
Methodology:
-
Solution Preparation: Prepare a solution of triphenylphosphine (e.g., 1-5 mM) in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).[5]
-
Supporting Electrolyte: Add a supporting electrolyte, typically a tetraalkylammonium salt like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), to a concentration of 0.1 M to ensure sufficient conductivity.[5]
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Working Electrode: A glassy carbon or hanging mercury drop electrode (HMDE).[5]
-
Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[5][9]
-
Counter (Auxiliary) Electrode: A platinum wire.[9]
-
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Scan the potential, for instance, from an initial potential of 0 V to a negative potential (e.g., -3.0 V) and back to the initial potential.
-
Typical scan rates range from 50 to 200 mV/s.[3]
-
-
Analysis: The resulting voltammogram will show a reduction peak (Epc) corresponding to the addition of an electron to PPh₃. For PPh₃ in DMF, a reduction peak is observed at approximately -2.75 V vs. SCE.[5]
Tolman Electronic Parameter (TEP) Determination
The TEP is a quantitative measure of the net electron-donating ability of a phosphine (B1218219) ligand. It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration in a tricarbonylnickel(0) complex.[10]
Objective: To quantify the σ-donor strength of triphenylphosphine.
Methodology:
-
Synthesis of the Complex: Synthesize the complex [Ni(CO)₃(PPh₃)] by reacting a suitable Ni(0) precursor, such as Ni(CO)₄ (Note: extreme caution required due to high toxicity) or a more convenient precursor like [Ni(CO)₂(PPh₃)₂], with PPh₃.
-
Infrared (IR) Spectroscopy:
-
Dissolve the purified [Ni(CO)₃(PPh₃)] complex in a suitable solvent (e.g., dichloromethane).
-
Acquire the infrared spectrum of the solution.
-
-
Analysis: Identify the frequency (in cm⁻¹) of the A₁ symmetry C-O stretching band. This value is the Tolman Electronic Parameter. A lower TEP value indicates a stronger net electron-donating ligand, as increased electron density on the metal leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond and lowering its stretching frequency.[10]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π-π* transitions of the phenyl rings.
Objective: To identify the wavelengths of maximum absorbance corresponding to electronic transitions.
Methodology:
-
Solution Preparation: Prepare a dilute solution of triphenylphosphine in a UV-transparent solvent, such as ethanol, methanol, or 1,4-dioxane.[8][11]
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.
-
Data Acquisition: Scan the absorbance of the solution across a wavelength range, typically from 200 to 400 nm.
-
Analysis: The resulting spectrum for PPh₃ will show a strong absorption maximum (λmax) around 260 nm, which is attributed to π-π* transitions within the aromatic rings.[8]
Visualizing Electronic Roles and Mechanisms
Graphviz diagrams are used here to illustrate the logical flow and interactions dictated by the electronic properties of triphenylphosphine in key chemical transformations.
The Wittig Reaction Workflow
The Wittig reaction is a prime example where the nucleophilicity of the phosphorus lone pair is fundamental to the entire process, culminating in the formation of a highly stable phosphorus-oxygen double bond.
Caption: Workflow of the Wittig reaction, initiated by the nucleophilic PPh₃.
Role in a Catalytic Cycle (e.g., Suzuki Coupling)
In catalysis, PPh₃ acts as a ligand, where its electronic properties (σ-donation) are critical for stabilizing the metal center and influencing the key steps of oxidative addition and reductive elimination.
Caption: The role of PPh₃ as a ligand (L) in a generic Pd-catalyzed cross-coupling cycle.
Conclusion
The electronic properties of triphenylphosphine are a direct consequence of its molecular structure and dictate its extensive applications in chemistry. Its moderate σ-donating ability, characterized by parameters like the TEP, combined with its steric profile, makes it an exceptionally effective ligand for stabilizing a wide range of transition metal catalysts. Concurrently, the nucleophilicity of its phosphorus center is the driving force behind its utility as a reagent in fundamental organic transformations. A thorough understanding of these electronic characteristics, quantified through the experimental and computational methods detailed herein, is indispensable for researchers aiming to harness the full potential of this remarkable molecule in synthesis and drug development.
References
- 1. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. static.igem.org [static.igem.org]
- 4. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 5. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Triphenylphosphine via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of triphenylphosphine (B44618) (PPh₃) utilizing the Grignard reaction. Triphenylphosphine is a crucial reagent and ligand in a vast array of organic transformations, including the Wittig, Staudinger, and Mitsunobu reactions, making its efficient synthesis a topic of significant interest in both academic and industrial research.
Introduction
The Grignard reaction offers a classic and reliable method for the formation of carbon-phosphorus bonds. The synthesis of triphenylphosphine via this route involves the reaction of a phenyl Grignar reagent, typically phenylmagnesium bromide (PhMgBr), with phosphorus trichloride (B1173362) (PCl₃). This method is widely employed due to its use of readily available starting materials and its scalability. The overall reaction proceeds as follows:
3 Ph-MgBr + PCl₃ → PPh₃ + 3 MgBrCl
This guide will detail the reaction mechanism, provide a step-by-step experimental protocol, present key quantitative data from various synthetic approaches, and illustrate the experimental workflow.
Reaction Mechanism
The synthesis of triphenylphosphine via the Grignard reaction is a nucleophilic substitution reaction. The highly nucleophilic carbon atom of the phenylmagnesium bromide attacks the electrophilic phosphorus atom of phosphorus trichloride. This process occurs in a stepwise manner, with each of the three chlorine atoms being sequentially replaced by a phenyl group.
The reaction is highly sensitive to moisture and atmospheric oxygen. Grignard reagents are strong bases and will react readily with protic solvents, including water, which would quench the reagent and reduce the yield. Therefore, anhydrous conditions are critical for the success of this synthesis.
Experimental Workflow
The synthesis of triphenylphosphine via the Grignard reaction can be broken down into three main stages: preparation of the Grignard reagent, reaction with phosphorus trichloride, and subsequent workup and purification.
Detailed Experimental Protocol
The following protocol is a synthesized procedure based on common laboratory practices for the Grignard synthesis of triphenylphosphine and its derivatives.[1][2][3] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
4.1. Materials and Reagents:
-
Magnesium turnings
-
Phosphorus trichloride
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether[5]
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation, optional)[6]
4.2. Procedure:
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture.[5]
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous THF to the flask.
-
Dissolve bromobenzene in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or bubbling. If the reaction does not start, a small crystal of iodine can be added.[6]
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed.
Step 2: Reaction with Phosphorus Trichloride
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve phosphorus trichloride in anhydrous THF in the dropping funnel.
-
Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.[1]
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent.[1]
-
Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude triphenylphosphine.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by flash column chromatography.[1] The removal of any triphenylphosphine oxide byproduct, which is poorly soluble in non-polar solvents like hexanes, can also be achieved through precipitation.[7][8][9][10]
Quantitative Data Summary
The yield and reaction conditions for the synthesis of triphenylphosphine and its derivatives can vary. The following table summarizes representative quantitative data from various sources.
| Starting Materials | Key Reaction Conditions | Product | Yield | Purity | Reference |
| Chlorodiphenylphosphine, Alkyl/Aryl Magnesium Halide | THF, -10 °C, 12 h | Mixed Arylalkyl Tertiary Phosphines | 62-86% | N/A | [1] |
| Dichlorophenylphosphine, Alkyl/Aryl Magnesium Halide | THF, -10 °C, 12 h | Asymmetric Phosphines | 46-76% | N/A | [1] |
| p-Chlorotoluene, Magnesium, Phosphorus Trichloride | 2-Methyltetrahydrofuran, Initiation at 42°C, PCl₃ addition at 25°C | Tri-(p-tolyl)phosphine | N/A | >99% | [2] |
| Chlorobenzene, Magnesium, Phosphorus Trichloride | Benzene, 2-Methyltetrahydrofuran, 50-100 °C for Grignard formation, PCl₃ addition below 50°C | Triphenylphosphine | N/A | N/A | [3] |
| Bromobenzene, Magnesium, Benzophenone | Anhydrous diethyl ether | Triphenylmethanol (related Grignard) | N/A | N/A | [5] |
N/A: Not available in the cited source.
Safety Considerations
-
Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic sources. All manipulations should be carried out under an inert atmosphere.
-
Phosphorus Trichloride: Is a corrosive and toxic liquid. It reacts with water to produce hydrochloric acid. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.
Conclusion
The Grignard reaction remains a cornerstone for the synthesis of triphenylphosphine and its derivatives. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol under anhydrous conditions, and careful control of reaction parameters are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully implement this important synthetic transformation.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111454292A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]
- 4. CN102627668A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cerritos.edu [cerritos.edu]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. shenvilab.org [shenvilab.org]
- 10. Workup [chem.rochester.edu]
An In-depth Technical Guide on the Molecular Structure and Bonding of Triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphine (B44618) (PPh₃), a cornerstone of synthetic chemistry and catalysis, possesses a unique three-dimensional structure and electronic properties that dictate its reactivity and utility. This guide provides a comprehensive analysis of the molecular architecture and bonding characteristics of triphenylphosphine, supported by experimental data and computational insights.
Molecular Geometry: A Propeller-Shaped Pyramid
At the heart of the triphenylphosphine molecule lies a phosphorus atom bonded to three phenyl groups. Experimental evidence from X-ray crystallography confirms that triphenylphosphine adopts a trigonal pyramidal geometry around the central phosphorus atom.[1][2] This arrangement is a direct consequence of the sp³ hybridization of the phosphorus atom, which results in four hybrid orbitals. Three of these orbitals form sigma (σ) bonds with the carbon atoms of the phenyl rings, while the fourth orbital accommodates a lone pair of electrons.[2]
The three bulky phenyl groups are not planar with the phosphorus atom but are instead tilted, creating a distinctive propeller-like arrangement .[1][2] This conformation minimizes steric hindrance between the phenyl rings. Triphenylphosphine is known to crystallize in both triclinic and monoclinic forms.[2]
Bond Parameters: A Quantitative Look
The precise geometry of triphenylphosphine has been elucidated through single-crystal X-ray diffraction studies. The key bond parameters are summarized in the table below.
| Parameter | Experimental Value (X-ray Crystallography) |
| P-C Bond Length | ~1.83 Å |
| C-P-C Bond Angle | ~103° |
Note: These are average values, and slight variations may exist in different crystal structures.
The P-C bond length of approximately 1.83 Å is consistent with a single bond between a phosphorus atom and an sp² hybridized carbon atom of the phenyl ring. The C-P-C bond angle of around 103° is slightly smaller than the ideal tetrahedral angle of 109.5°, a deviation attributed to the steric bulk of the phenyl groups and the influence of the lone pair of electrons on the phosphorus atom.
The Phosphorus-Carbon Bond: A Blend of Sigma and Pi Interactions
The bond between the phosphorus atom and the carbon atoms of the phenyl rings is primarily a sigma (σ) bond , formed by the overlap of an sp³ hybrid orbital of phosphorus with an sp² hybrid orbital of carbon.
In addition to the primary σ-bonding, there is evidence of a degree of π-interaction between the phosphorus atom and the phenyl rings. This interaction involves the delocalization of the phosphorus lone pair electrons into the π-system of the aromatic rings. This delocalization contributes to the overall stability of the molecule and influences its electronic properties.
The Phosphorus Lone Pair: The Key to Reactivity
The lone pair of electrons residing in an sp³ hybrid orbital on the phosphorus atom is the most significant feature influencing the chemical behavior of triphenylphosphine. This lone pair is readily available for donation to electrophiles, making triphenylphosphine an excellent nucleophile and a Lewis base .
The nucleophilicity of the lone pair is central to many of its applications in organic synthesis, including the Wittig, Mitsunobu, and Appel reactions. Furthermore, the ability of the lone pair to coordinate to metal centers makes triphenylphosphine a versatile ligand in organometallic chemistry and homogeneous catalysis.
Experimental Determination of Molecular Structure
The detailed three-dimensional structure of triphenylphosphine has been primarily determined using single-crystal X-ray diffraction . This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall arrangement of atoms in the crystalline state.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for the single-crystal X-ray diffraction analysis of triphenylphosphine involves the following steps:
-
Crystal Growth: High-quality single crystals of triphenylphosphine are grown from a suitable solvent, often by slow evaporation or cooling of a saturated solution. Common solvents for recrystallization include ethanol (B145695) or isopropanol.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete set of diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. The initial structural model is refined to obtain the final, accurate molecular structure.
Computational Analysis of Molecular Structure
In addition to experimental methods, computational chemistry , particularly Density Functional Theory (DFT) , has been employed to model and analyze the molecular structure and electronic properties of triphenylphosphine. These calculations provide valuable insights that complement experimental findings.
Methodology: Density Functional Theory (DFT)
Geometry optimization calculations are typically performed using a specific functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). The calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The results of these calculations can provide theoretical values for bond lengths, bond angles, and other geometric parameters that can be compared with experimental data.
Logical Relationships in Triphenylphosphine's Structure and Bonding
The interplay between the various structural and bonding features of triphenylphosphine can be visualized as a logical relationship.
Caption: Key structural and bonding features of triphenylphosphine and their influence on its reactivity.
References
An In-depth Technical Guide to the Physical Properties and Solubility of Triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and solubility characteristics of triphenylphosphine (B44618) (PPh₃). The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and visual representations of its applications in key chemical reactions and its relevance in biological signaling pathways.
Core Physical and Chemical Properties
Triphenylphosphine is a common organophosphorus compound that appears as white, monoclinic plate-like or prismatic crystals at room temperature.[1] It is a relatively air-stable compound with a molecular formula of C₁₈H₁₅P and a molar mass of 262.29 g/mol .[2][3]
Quantitative Physical Data
The key physical properties of triphenylphosphine are summarized in the table below for quick reference.
| Property | Value | Units |
| Melting Point | 80 | °C |
| 353 | K | |
| 176 | °F | |
| Boiling Point | 377 | °C |
| 650 | K | |
| 711 | °F | |
| Density | 1.194 | g/cm³ (solid) |
| Vapor Pressure | 0.0000012 | hPa (at 20 °C) |
| Flash Point | 180 | °C |
| 356 | °F |
Solubility Profile
Triphenylphosphine's solubility is a critical parameter for its application in various chemical reactions and purification processes. It is practically insoluble in water but demonstrates good solubility in many non-polar organic solvents.[1][2]
Qualitative and Quantitative Solubility Data
The following table outlines the solubility of triphenylphosphine in a range of common laboratory solvents.
| Solvent | Solubility |
| Water | Insoluble (<0.0001 g/L)[5] |
| Diethyl Ether | Freely Soluble[1][2] |
| Benzene | Soluble[1][2][3] |
| Chloroform | Soluble[1][3] |
| Tetrahydrofuran (THF) | Soluble[4] |
| Glacial Acetic Acid | Soluble[1][4] |
| Ethanol | Less Soluble / Slightly Soluble[1][6] |
| Toluene | Soluble[3][6] |
| Acetone | Soluble[6][7] |
| Carbon Tetrachloride | Soluble[4][6][7] |
| Petroleum Ether | Slightly Soluble[6] |
| Xylene | Soluble[6] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of triphenylphosphine.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound like triphenylphosphine can be determined with high precision using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the triphenylphosphine sample is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).[1][2]
Boiling Point Determination (Thiele Tube Method)
For solid compounds with a defined boiling point, the Thiele tube method offers a simple and effective means of measurement.
Apparatus:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil or silicone oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or micro-burner
Procedure:
-
Sample Preparation: A small amount of triphenylphosphine is placed in the small test tube.
-
Capillary Inversion: A capillary tube is placed, open end down, into the test tube containing the sample.
-
Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in the Thiele tube containing the heating oil.
-
Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform temperature distribution.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.
-
Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Water Displacement Method)
The density of a solid can be determined by measuring its mass and the volume of water it displaces.
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
Beaker of water
-
A known mass of triphenylphosphine crystals
Procedure:
-
Mass Measurement: The mass of a sample of triphenylphosphine crystals is accurately measured using an analytical balance.
-
Initial Volume Measurement: A known volume of water is added to a graduated cylinder, and the initial volume is recorded.
-
Displacement: The weighed triphenylphosphine crystals are carefully added to the graduated cylinder, ensuring they are fully submerged.
-
Final Volume Measurement: The new volume of the water in the graduated cylinder is recorded.
-
Calculation: The volume of the triphenylphosphine sample is the difference between the final and initial water volumes. The density is then calculated by dividing the mass of the sample by its volume.
Solubility Determination (Gravimetric Method)
The gravimetric method is a straightforward technique to quantify the solubility of a solid in a solvent.
Apparatus:
-
Conical flask with a stopper
-
Analytical balance
-
Evaporating dish
-
Oven
-
Filter paper and funnel
-
Volumetric pipette
Procedure:
-
Saturated Solution Preparation: An excess amount of triphenylphosphine is added to a known volume of the chosen solvent in a conical flask. The flask is stoppered and agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).
-
Filtration: The saturated solution is filtered to remove the undissolved solid.
-
Sample Aliquoting: A precise volume of the clear filtrate is transferred to a pre-weighed evaporating dish using a volumetric pipette.
-
Evaporation: The solvent is carefully evaporated from the dish, typically in a fume hood or on a steam bath.
-
Drying and Weighing: The evaporating dish containing the solid residue is dried in an oven at a suitable temperature until a constant weight is achieved. The dish is then cooled in a desiccator and weighed.
-
Calculation: The mass of the dissolved triphenylphosphine is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility can then be expressed in various units, such as grams per 100 mL of solvent.[8][9]
Role in Drug Development and Signaling Pathways
Triphenylphosphine and its derivatives play a significant role in medicinal chemistry and drug development. One notable application is its use as a mitochondria-targeting moiety. Due to the negative membrane potential of the inner mitochondrial membrane, the lipophilic cationic triphenylphosphonium group can accumulate within the mitochondria of cancer cells. This property is exploited to deliver therapeutic agents specifically to this organelle.
Recent studies have shown that triphenylphosphine-functionalized gold nanoprobes can impact the PI3K/AKT signaling pathway in breast cancer cells, a critical pathway involved in cell survival and proliferation.[10] By delivering therapeutic agents to the mitochondria, these nanocarriers can induce apoptosis through the mitochondrial pathway.[11][12]
Experimental Workflows in Organic Synthesis
Triphenylphosphine is a key reagent in several cornerstone reactions in organic synthesis. The following diagrams illustrate the general workflows for the Wittig, Mitsunobu, and Staudinger reactions.
Wittig Reaction Workflow
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.
Mitsunobu Reaction Workflow
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[13]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. nbinno.com [nbinno.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Triphenylphosphonium conjugated gold nanotriangles impact Pi3K/AKT pathway in breast cancer cells: a photodynamic therapy approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Industrial Synthesis of Triphenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphine (B44618) (PPh₃) is a cornerstone organophosphorus compound with extensive applications as a ligand in homogeneous catalysis and as a reagent in a multitude of organic syntheses, including the Wittig, Mitsunobu, and Staudinger reactions. Its industrial production is critical to the pharmaceutical, petrochemical, and fine chemical sectors. This technical guide provides an in-depth overview of the primary industrial methods for the synthesis of triphenylphosphine, including the Grignard route, the Wurtz-Fittig (sodium-mediated) reaction, and the recycling of triphenylphosphine oxide. Detailed experimental protocols, quantitative data, and process flow diagrams are presented to offer a comprehensive resource for professionals in research and development.
Introduction
Triphenylphosphine is a white, crystalline solid at room temperature, soluble in most organic solvents and relatively stable in air.[1] Its utility stems from the nucleophilic character of the phosphorus atom and its ability to stabilize a wide range of transition metals in various oxidation states. The industrial demand for high-purity triphenylphosphine necessitates efficient, scalable, and cost-effective manufacturing processes. The choice of a particular synthetic route on an industrial scale often depends on factors such as raw material cost, safety considerations, and the desired purity of the final product.
Primary Industrial Synthesis Routes
The two dominant methods for the large-scale production of triphenylphosphine are the Grignard reaction and the Wurtz-Fittig reaction. Additionally, the reduction of triphenylphosphine oxide, a common byproduct of reactions utilizing PPh₃, is an economically and environmentally significant process for recycling.
The Grignard Reaction
The Grignard synthesis involves the reaction of a phenylmagnesium halide with phosphorus trichloride (B1173362). This method is lauded for its high selectivity and yield of high-purity triphenylphosphine.[2]
Reaction Scheme:
3 C₆H₅MgBr + PCl₃ → P(C₆H₅)₃ + 3 MgBrCl
A general workflow for the Grignard synthesis of triphenylphosphine is depicted below:
-
Grignard Reagent Preparation: In a nitrogen-purged reactor, magnesium turnings are suspended in a suitable solvent, such as a mixture of benzene and 2-methyltetrahydrofuran. A solution of chlorobenzene in the same solvent mixture is then added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated at a temperature of 50-100°C.[3]
-
Reaction with Phosphorus Trichloride: The prepared Grignard reagent is then transferred to a second reactor. A solution of phosphorus trichloride in a suitable solvent is added dropwise while maintaining the temperature.
-
Hydrolysis: After the reaction is complete, the mixture is hydrolyzed by the slow addition of a dilute acid, such as hydrochloric acid.
-
Work-up and Purification: The organic layer is separated, and the solvent is recovered by distillation. The crude triphenylphosphine is then purified by crystallization from a solvent like methanol (B129727). The final product is collected by filtration and dried.[2]
The Wurtz-Fittig (Sodium-Mediated) Reaction
The Wurtz-Fittig reaction is another widely used industrial method, involving the reaction of phosphorus trichloride and chlorobenzene with sodium metal in a suitable solvent.[1]
Reaction Scheme:
PCl₃ + 3 C₆H₅Cl + 6 Na → P(C₆H₅)₃ + 6 NaCl
A schematic representation of the Wurtz-Fittig process is provided below:
-
Sodium Dispersion: In a reactor under a nitrogen atmosphere, sodium metal is dispersed in a solvent such as toluene (B28343) by heating above its melting point with vigorous stirring.[4]
-
Reaction: The sodium dispersion is cooled, and a mixture of chlorobenzene and phosphorus trichloride is added dropwise while maintaining the reaction temperature, typically between 20°C and 50°C.[4] The reaction is exothermic and requires careful temperature control.
-
Aging: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.[4]
-
Work-up and Purification: The resulting slurry, containing triphenylphosphine and sodium chloride, is filtered. The filter cake is washed with a solvent to recover the product. The filtrate is then concentrated, and the crude triphenylphosphine is purified by distillation and/or recrystallization.[4]
Reduction of Triphenylphosphine Oxide
Triphenylphosphine oxide (TPPO) is a major byproduct of many reactions that use PPh₃, such as the Wittig and Mitsunobu reactions. The recycling of TPPO back to PPh₃ is an important industrial process, often referred to as the BASF process.[5] This typically involves a two-step process: chlorination of TPPO followed by reduction.
Reaction Scheme:
-
P(C₆H₅)₃O + COCl₂ → [P(C₆H₅)₃Cl]⁺Cl⁻ + CO₂
-
[P(C₆H₅)₃Cl]⁺Cl⁻ + Al → P(C₆H₅)₃ + AlCl₃
The workflow for the reduction of triphenylphosphine oxide is outlined below:
-
Chlorination: Triphenylphosphine oxide is dissolved in a solvent like chloroform, and phosgene is bubbled through the solution to form the triphenylphosphine dichloride-chloroform adduct.[6]
-
Reduction: The resulting adduct is then reduced to triphenylphosphine. This can be achieved through various methods, including hydrogenation at high pressure and temperature, or by using a reducing metal such as aluminum powder.[6][7]
-
Purification: The reaction mixture is worked up, typically involving hydrolysis and extraction, followed by distillation or recrystallization to yield pure triphenylphosphine.
Quantitative Data and Process Comparison
The following tables summarize key quantitative data for the industrial preparation methods of triphenylphosphine, compiled from various sources, including patents.
Table 1: Comparison of Industrial Synthesis Methods for Triphenylphosphine
| Parameter | Grignard Method | Wurtz-Fittig Method | TPPO Reduction |
| Primary Reactants | Phenylmagnesium halide, PCl₃ | Chlorobenzene, PCl₃, Sodium | TPPO, Chlorinating agent, Reducing agent |
| Typical Solvents | THF, Benzene, Toluene, 2-MeTHF[3] | Toluene, Benzene[4] | Chloroform, Chlorobenzene[6][7] |
| Reaction Temp. | 50-100°C (Grignard formation)[3] | 20-50°C[4] | 0-20°C (Chlorination), 130-195°C (Reduction)[6] |
| Typical Yield | >90% | 95-99%[4] | 87-96%[7] |
| Reported Purity | >99%[2] | 96-98%[4] | High purity achievable |
Table 2: Example of Reactant Quantities and Yields
| Method | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Quantity | Yield | Purity | Reference |
| Wurtz-Fittig | Phenylsodium (44.14 g) | PCl₃ (20.0 g) | - | Toluene (200 ml) | 38.02 g | 97.5% | 96.8% | [4] |
| Wurtz-Fittig | Chlorobenzene (57.0 g) | PCl₃ (22.43 g) | Sodium (23 g) | Toluene (200 ml) | - | - | - | [4] |
| TPPO Reduction | TPPO (139 g) | Phosgene (52 g) | Hydrogen (100 bar) | Chloroform (250 ml) | 93.3 g | - | - | [6] |
| TPPO Reduction | TPPO (23,210 g) | Phosgene (9,200 g) | Aluminum (1,519 g) | Chlorobenzene | - | 96% | - | [7] |
| Grignard | Chlorobenzene (215 kg) | Magnesium (43 kg) | PCl₃ | Benzene (480 kg), 2-MeTHF (360 kg) | - | - | - | [3] |
Industrial-Scale Purification
The purification of triphenylphosphine is crucial to meet the stringent requirements of its applications, particularly in the pharmaceutical industry.
Recrystallization
Recrystallization is a common method for purifying crude triphenylphosphine. The choice of solvent is critical. Hot ethanol (B145695) or isopropanol (B130326) are effective for removing the more polar triphenylphosphine oxide impurity.[1] For recovery from waste streams, recrystallization from solvents like benzene, ethanol, petroleum ether, or a mixture of methanol and toluene has been reported, achieving purities of over 98-99%.[8]
Distillation
Vacuum distillation can be employed to purify triphenylphosphine, especially to separate it from less volatile impurities.
Removal of Triphenylphosphine Oxide
In addition to recrystallization, triphenylphosphine oxide can be removed by precipitation with metal salts. For instance, the addition of zinc chloride to a solution containing TPPO in a polar solvent like ethanol leads to the precipitation of an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[9] Another method involves the addition of sulfuric acid to a solution of TPPO in chlorobenzene, which precipitates a triphenylphosphine oxide/sulfuric acid adduct that can be filtered off.[10]
Conclusion
The industrial production of triphenylphosphine relies on well-established and optimized processes, primarily the Grignard and Wurtz-Fittig reactions. These methods offer high yields and produce triphenylphosphine of sufficient purity for a wide range of applications. The recycling of triphenylphosphine oxide is a critical aspect of the industrial lifecycle of triphenylphosphine, contributing to the economic and environmental sustainability of its use. The selection of a specific manufacturing and purification strategy depends on a careful evaluation of raw material costs, operational safety, and the final purity requirements of the product. This guide provides a foundational understanding of these industrial processes for professionals engaged in chemical research and development.
References
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN111454292A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]
- 4. US4212831A - Process for producing triphenylphosphine - Google Patents [patents.google.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. US4249023A - Process for manufacturing triphenylphosphine - Google Patents [patents.google.com]
- 7. US5527966A - Preparation of triphenylphosphine - Google Patents [patents.google.com]
- 8. CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]
The Nucleophilic Reactivity of Triphenylphosphine with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphine (B44618) (PPh₃) is a ubiquitous and versatile reagent in organic synthesis, primarily valued for its nucleophilic character. The lone pair of electrons on the phosphorus atom readily attacks a variety of electrophilic centers, initiating a broad spectrum of synthetically useful transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of triphenylphosphine with common classes of electrophiles, including alkyl halides, carbonyl compounds (in the context of the Wittig reaction), activated alcohols (in the Mitsunobu reaction), azides (in the Staudinger reaction), and Michael acceptors. This document details the mechanisms of these key reactions, presents quantitative data on reactivity and yields, provides detailed experimental protocols, and visualizes the reaction pathways using logical diagrams.
Introduction
The utility of triphenylphosphine in organic chemistry stems from the moderate nucleophilicity and the high stability of the resulting phosphonium (B103445) salts and triphenylphosphine oxide. The phosphorus atom in PPh₃ is sp³ hybridized, with a lone pair of electrons residing in one of the hybrid orbitals. The three phenyl groups are electron-withdrawing by induction but can participate in resonance, which modulates the electron density on the phosphorus atom. This electronic nature, coupled with the steric bulk of the phenyl groups, dictates its reactivity profile. This guide will explore the core reactions of triphenylphosphine with various electrophiles, providing a detailed understanding for researchers in organic synthesis and drug development.
Reaction with Alkyl Halides: The Gateway to Phosphonium Ylides
The reaction of triphenylphosphine with alkyl halides is a fundamental process that forms the basis for the widely used Wittig reaction. This Sₙ2 reaction leads to the formation of a stable phosphonium salt.
Mechanism and Reactivity
Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[1] The reaction rate is dependent on the nature of the alkyl halide, following the general trend for Sₙ2 reactions: methyl > primary > secondary. Tertiary halides do not typically react due to steric hindrance. The reactivity of the halide leaving group also follows the expected trend: I > Br > Cl > F.
Quantitative Data
The formation of phosphonium salts is generally a high-yielding process. The following table summarizes typical yields for the reaction of triphenylphosphine with various alkyl halides.
| Alkyl Halide (R-X) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | [Ph₃PCH₃]⁺I⁻ | Benzene | Reflux | 2 | >95 | [2] |
| Ethyl Bromide | [Ph₃PCH₂CH₃]⁺Br⁻ | Toluene (B28343) | Reflux | 12 | 90 | [3] |
| n-Butyl Bromide | [Ph₃P(CH₂)₃CH₃]⁺Br⁻ | Xylene | Reflux | 24 | 85 | [4] |
| Benzyl (B1604629) Chloride | [Ph₃PCH₂Ph]⁺Cl⁻ | Acetonitrile | Reflux | 4 | >95 | [5] |
Table 1: Representative yields for the synthesis of phosphonium salts.
Experimental Protocol: Synthesis of Benzyltriphenylphosphonium (B107652) Chloride
-
Materials: Triphenylphosphine (26.2 g, 0.1 mol), benzyl chloride (12.7 g, 0.1 mol), and toluene (100 mL).
-
Procedure:
-
Dissolve triphenylphosphine in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add benzyl chloride to the solution.
-
Heat the mixture to reflux with stirring for 4 hours.
-
Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the white solid by vacuum filtration and wash with cold toluene.
-
Dry the product under vacuum. Yield: >95%.
-
The Wittig Reaction: Olefination of Carbonyls
The phosphonium salts formed from the reaction with alkyl halides are precursors to phosphorus ylides (Wittig reagents), which are central to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[6]
Mechanism
A strong base is used to deprotonate the phosphonium salt at the carbon adjacent to the phosphorus, forming the ylide. This ylide then reacts with a carbonyl compound through a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]
Quantitative Data: Stereoselectivity and Yields
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[8]
-
Non-stabilized ylides (R = alkyl) generally lead to (Z)-alkenes.
-
Stabilized ylides (R = electron-withdrawing group, e.g., CO₂R, CN) typically yield (E)-alkenes.
| Ylide | Aldehyde | Solvent | Z:E Ratio | Yield (%) | Reference |
| Ph₃P=CHCH₃ | PhCHO | THF | >95:5 | 85 | [9] |
| Ph₃P=CHCH₃ | PhCHO | DMSO | 60:40 | 70 | [9] |
| Ph₃P=CHCO₂Et | PhCHO | CH₂Cl₂ | <5:95 | 92 | [10] |
| Ph₃P=CHPh | CH₃(CH₂)₂CHO | THF | 80:20 | 88 | [11] |
Table 2: Stereoselectivity and yields of the Wittig reaction.
Experimental Protocol: Synthesis of (Z)-Stilbene
-
Materials: Benzyltriphenylphosphonium chloride (3.89 g, 10 mmol), sodium amide (0.39 g, 10 mmol), benzaldehyde (B42025) (1.06 g, 10 mmol), and anhydrous diethyl ether (50 mL).
-
Procedure:
-
Suspend benzyltriphenylphosphonium chloride in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Add sodium amide in one portion. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of benzaldehyde in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).
-
Remove the solvent under reduced pressure. The crude product is a mixture of (Z)-stilbene and triphenylphosphine oxide.
-
Purify by column chromatography on silica (B1680970) gel. Yield: ~80%, Z:E ratio > 9:1.
-
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration.[12] It involves the use of triphenylphosphine and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Mechanism
Triphenylphosphine first reacts with DEAD to form a betaine (B1666868) intermediate. This intermediate deprotonates the acidic nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion then acts as a nucleophile to displace the activated alcohol, which has been converted into a good leaving group by coordination to the phosphonium species. The reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol carbon.[13]
Quantitative Data
The success of the Mitsunobu reaction is sensitive to the pKa of the nucleophile and the steric hindrance around the alcohol. More acidic nucleophiles and less hindered alcohols generally give higher yields.[14]
| Alcohol | Nucleophile | Product | Yield (%) | Reference |
| (S)-2-Octanol | Benzoic Acid | (R)-2-Octyl benzoate | 92 | [15] |
| 1-Butanol | Phthalimide | N-Butylphthalimide | 85 | [16] |
| (R)-1-Phenylethanol | p-Nitrobenzoic Acid | (S)-1-Phenylethyl p-nitrobenzoate | 95 | [14] |
| Cyclohexanol | Acetic Acid | Cyclohexyl acetate | 78 | [17] |
Table 3: Representative yields for the Mitsunobu reaction.
Experimental Protocol: Inversion of (S)-2-Octanol
-
Materials: (S)-2-Octanol (1.30 g, 10 mmol), benzoic acid (1.22 g, 10 mmol), triphenylphosphine (2.62 g, 10 mmol), and anhydrous THF (50 mL). Diethyl azodicarboxylate (DEAD) (1.74 g, 10 mmol).
-
Procedure:
-
Dissolve (S)-2-octanol, benzoic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD dropwise to the stirred solution. An exothermic reaction is often observed.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct. Yield: ~92%.
-
The Staudinger Reaction: Reduction of Azides to Amines
The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to primary amines using triphenylphosphine.[18]
Mechanism
Triphenylphosphine attacks the terminal nitrogen of the azide (B81097) to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to form an iminophosphorane (aza-ylide). Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide.[19]
Quantitative Data
The Staudinger reaction is known for its high yields and chemoselectivity. Kinetic studies have been performed, particularly on the related Staudinger ligation.
| Azide | Product | Conditions | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) | Reference |
| Benzyl Azide | Benzylamine (B48309) | PPh₃, THF/H₂O, rt | - | >95 | [8] |
| Phenyl Azide | Aniline | PPh₃, THF/H₂O, rt | - | 98 | [18] |
| 1-Azidohexane | 1-Hexylamine | PPh₃, THF/H₂O, 50°C | - | 93 | [20] |
| Glycyl azide derivative | Glycyl peptide | (diphenylphosphino)methanethiol | 7.7 x 10⁻³ | 95 | [13][14][21] |
Table 4: Representative yields and kinetic data for the Staudinger reaction and ligation.
Experimental Protocol: Synthesis of Benzylamine from Benzyl Azide
-
Materials: Benzyl azide (1.33 g, 10 mmol), triphenylphosphine (2.62 g, 10 mmol), THF (20 mL), and water (1 mL).
-
Procedure:
-
Dissolve benzyl azide and triphenylphosphine in THF in a round-bottom flask.
-
Add water to the solution.
-
Stir the mixture at room temperature for 8 hours. The evolution of nitrogen gas may be observed.
-
Remove the THF under reduced pressure.
-
Add diethyl ether to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with diethyl ether.
-
Extract the filtrate with dilute HCl to protonate the amine.
-
Wash the aqueous layer with diethyl ether to remove any remaining triphenylphosphine oxide.
-
Basify the aqueous layer with NaOH and extract the benzylamine with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain the pure amine. Yield: >95%.
-
The Appel Reaction: Conversion of Alcohols to Alkyl Halides
The Appel reaction provides a mild method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄).[22]
Mechanism
Triphenylphosphine reacts with the carbon tetrahalide to form a phosphonium salt. The alcohol then deprotonates the resulting haloform, and the resulting alkoxide attacks the phosphonium salt. An Sₙ2 displacement by the halide ion on the resulting alkoxyphosphonium salt intermediate yields the alkyl halide and triphenylphosphine oxide.[23] The reaction proceeds with inversion of configuration at the alcohol carbon.[24]
Quantitative Data
The Appel reaction is generally high-yielding for primary and secondary alcohols.[25]
| Alcohol | Halogenating Agent | Product | Yield (%) | Reference |
| 1-Octanol (B28484) | CCl₄ | 1-Chlorooctane | 91 | [23] |
| (S)-2-Butanol | CBr₄ | (R)-2-Bromobutane | 85 | [24] |
| Benzyl alcohol | CCl₄ | Benzyl chloride | 95 | [26] |
| Cyclohexanol | CI₄ | Iodocyclohexane | 88 | [27] |
Table 5: Representative yields for the Appel reaction.
Experimental Protocol: Synthesis of 1-Bromooctane
-
Materials: 1-Octanol (1.30 g, 10 mmol), triphenylphosphine (3.14 g, 12 mmol), and carbon tetrabromide (3.98 g, 12 mmol) in anhydrous dichloromethane (B109758) (50 mL).
-
Procedure:
-
Dissolve 1-octanol and triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Remove the solvent under reduced pressure.
-
Add pentane (B18724) to the residue to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with pentane.
-
Concentrate the filtrate to obtain the crude 1-bromooctane.
-
Purify by distillation. Yield: ~90%.
-
Michael Addition
Triphenylphosphine can act as a nucleophilic catalyst in the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.[12]
Mechanism
Triphenylphosphine adds to the β-carbon of the Michael acceptor to form a zwitterionic enolate intermediate. This intermediate is then protonated by a pronucleophile (e.g., an alcohol or a thiol), generating a phosphonium salt and the nucleophile anion. The anion then adds to another molecule of the Michael acceptor. Finally, a proton transfer step regenerates the catalyst and yields the Michael adduct.
Quantitative Data
The efficiency of the triphenylphosphine-catalyzed Michael addition depends on the nature of the Michael acceptor and the nucleophile.[28]
| Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Reference |
| Acrylonitrile (B1666552) | Methanol (B129727) | 10 | 79 | [28] |
| Methyl acrylate | 1-Butanol | 10 | 65 | [26] |
| Methyl vinyl ketone | Thiophenol | 5 | 92 | [29] |
| Acrylonitrile | 2-Propanol | 1 (TMTPP) | 38 | [30] |
Table 6: Representative yields for the triphenylphosphine-catalyzed Michael addition. Note: TMTPP is tris(4-methoxyphenyl)phosphine.
Experimental Protocol: Michael Addition of Methanol to Acrylonitrile
-
Materials: Acrylonitrile (5.3 g, 100 mmol), methanol (4.8 g, 150 mmol), and triphenylphosphine (2.62 g, 10 mmol).
-
Procedure:
-
Combine acrylonitrile, methanol, and triphenylphosphine in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol and acrylonitrile by distillation.
-
Purify the residue by fractional distillation to obtain 3-methoxypropionitrile. Yield: ~79%.[28]
-
31P NMR Spectroscopy Data
³¹P NMR spectroscopy is an invaluable tool for monitoring reactions involving triphenylphosphine and for characterizing the various phosphorus-containing intermediates and products. The chemical shifts are reported relative to 85% H₃PO₄.
| Species | Typical ³¹P Chemical Shift (δ, ppm) | Reference |
| Triphenylphosphine (PPh₃) | -5 to -7 | [4] |
| Alkyltriphenylphosphonium Salts ([Ph₃PR]⁺X⁻) | +20 to +30 | [31] |
| Phosphonium Ylides (Ph₃P=CR₂) | +5 to +25 | [31] |
| Triphenylphosphine Oxide (Ph₃P=O) | +25 to +35 | [1] |
| Mitsunobu Betaine Intermediate | ~+44 | [13] |
| Staudinger Iminophosphorane (Ph₃P=NR) | +10 to +30 | [32] |
| Appel Alkoxyphosphonium Salt ([Ph₃POR]⁺X⁻) | +45 to +60 | [33] |
Table 7: Typical ³¹P NMR chemical shifts for key species in triphenylphosphine-mediated reactions.
Conclusion
Triphenylphosphine's rich and varied reactivity with electrophiles has established it as a cornerstone of modern organic synthesis. From the formation of C=C double bonds in the Wittig reaction to the stereospecific functional group interconversions of the Mitsunobu and Appel reactions, and the mild reduction of azides in the Staudinger reaction, PPh₃ provides chemists with a powerful and versatile toolkit. A thorough understanding of the mechanisms, scope, and limitations of these reactions, as presented in this guide, is essential for their effective application in the synthesis of complex molecules, including pharmaceuticals and other functional materials. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals in the field.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. kcl.digimat.in [kcl.digimat.in]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]
- 12. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.pku.edu.cn [chem.pku.edu.cn]
- 18. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Staudinger Reaction [organic-chemistry.org]
- 21. Like other strong nucleophiles, triphenylphosphine attacks and op... | Study Prep in Pearson+ [pearson.com]
- 22. Appel Reaction [organic-chemistry.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. quora.com [quora.com]
- 26. sciforum.net [sciforum.net]
- 27. jk-sci.com [jk-sci.com]
- 28. researchgate.net [researchgate.net]
- 29. Triphenylphosphine Catalyzed Michael Addition of Oximes onto Activated Olefins [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. scribd.com [scribd.com]
- 32. pubs.rsc.org [pubs.rsc.org]
- 33. Reddit - The heart of the internet [reddit.com]
The Pivotal Role of Tridentate Triphosphine Ligands in Modern Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tridentate triphosphine ligands have emerged as a cornerstone in the field of coordination chemistry and homogeneous catalysis. Their unique ability to bind to a metal center through three phosphorus donor atoms offers a remarkable combination of stability and reactivity, making them indispensable tools in the synthesis of novel compounds and the development of efficient catalytic processes. This technical guide provides an in-depth exploration of the core aspects of tridentate this compound ligands, from their synthesis and coordination behavior to their applications in cutting-edge chemical transformations.
Introduction to Tridentate this compound Ligands
Tridentate this compound ligands are organophosphorus compounds that possess three phosphine (B1218219) groups interconnected by a molecular backbone. This structural arrangement allows them to act as chelating ligands, forming stable complexes with a wide array of transition metals. The denticity and conformational flexibility of these ligands play a crucial role in determining the geometry and reactivity of the resulting metal complexes. They can adopt various coordination modes, with facial (fac) and meridional (mer) isomers being the most common, profoundly influencing the catalytic activity and selectivity of the metal center. The steric and electronic properties of the substituents on the phosphorus atoms can be systematically tuned to fine-tune the performance of the catalyst for specific applications.
Synthesis of Tridentate this compound Ligands
The synthesis of tridentate this compound ligands can be achieved through several methodologies, often involving multi-step procedures. A common strategy involves the use of phosphonium (B103445) salts and their subsequent reduction. Another prevalent method is the free-radical-catalyzed addition of a primary or secondary phosphine to a vinylphosphine.
A general synthetic pathway for a common linear tridentate this compound ligand, bis(2-(diphenylphosphino)ethyl)phenylphosphine, is depicted below. This ligand is often referred to as "triphos" in the literature.
A Comprehensive Technical Guide to the Tolman Cone Angle for Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
The steric and electronic properties of phosphine (B1218219) ligands are fundamental parameters in the design and optimization of transition metal catalysts. Among the various descriptors for these properties, the Tolman cone angle (θ) remains a cornerstone for quantifying the steric bulk of phosphine ligands. This technical guide provides an in-depth exploration of the Tolman cone angle, from its conceptual origins to modern computational determination, tailored for professionals in chemical research and development.
The Core Concept of the Tolman Cone Angle
Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a phosphine ligand when coordinated to a metal center.[1][2][3][4] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5][6] A larger cone angle signifies greater steric hindrance around the metal center, which can profoundly influence the reactivity, selectivity, and stability of a catalyst.[2]
The Tolman cone angle is a critical parameter in catalyst design, as it allows for the systematic modification of the steric environment at the metal center to achieve desired catalytic outcomes. For instance, increasing the cone angle of a phosphine ligand can promote reductive elimination, a key step in many cross-coupling reactions, by destabilizing the metal-ligand bond. Conversely, ligands with smaller cone angles may be preferred when substrate access to the metal center is crucial.
Methodologies for Determining the Tolman Cone Angle
The determination of the Tolman cone angle has evolved from physical models to sophisticated computational methods. Understanding these methodologies is crucial for interpreting and applying cone angle data.
Original Experimental Protocol: The Physical Model Approach
The initial determination of cone angles by Tolman was based on measurements from physical, space-filling Corey-Pauling-Koltun (CPK) models.[7]
Methodology:
-
Model Construction: A physical model of the phosphine ligand (PR₃) is constructed using CPK space-filling models.
-
Coordination to a Metal Center: The phosphine model is attached to a model of a nickel atom. The Ni-P bond length is fixed at a standard value of 2.28 Å, which was derived from the average of Ni-P bond lengths in several crystal structures.[7]
-
Conformational Adjustment: The substituents (R groups) on the phosphorus atom are arranged to form the smallest possible cone, representing the minimum steric profile of the ligand.
-
Angle Measurement: A specialized protractor or ruler is used to measure the angle from the nickel atom to the outermost edges of the hydrogen atoms on the substituents. This measured angle is the Tolman cone angle (θ).
For asymmetric phosphines (PR₁R₂R₃), the cone angle was estimated by taking the average of the half-angles of the three substituents and then doubling the result.[7]
Determination from X-ray Crystallography Data
With the advent of routine X-ray crystallography, it became possible to determine cone angles from the experimentally determined solid-state structures of metal-phosphine complexes.
Methodology:
-
Crystal Structure Determination: A single crystal of a metal complex containing the phosphine ligand of interest is synthesized and its structure is determined by X-ray diffraction. This provides the precise atomic coordinates of all atoms in the complex.
-
Data Extraction: The crystallographic information file (CIF) contains the atomic coordinates, bond lengths, and bond angles. The M-P bond length and the coordinates of the ligand's atoms are extracted.
-
Computational Calculation: The cone angle is then calculated computationally from these coordinates. The calculation involves placing the metal atom at the origin and determining the angle of a cone that encompasses all the atoms of the phosphine ligand, considering their van der Waals radii. While various software can perform this calculation, it often involves custom scripts or specialized crystallographic software packages. It is important to note that the cone angle can vary depending on the specific conformation of the ligand in the crystal structure.[8]
Modern Computational Chemistry Approach
The most common and versatile method for determining Tolman cone angles today is through computational chemistry, typically employing a combination of molecular mechanics (MM) and density functional theory (DFT).[7][9] This approach allows for the determination of cone angles for a wide range of ligands, including those for which experimental data is unavailable.
Methodology:
-
Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal-containing fragment is generated. Common fragments include [Ni(CO)₃] for tetrahedral, [AuCl] for linear, and [IrCl₃(CO)₂] for octahedral environments to probe the ligand's behavior in different coordination spheres.[7]
-
Conformational Search: A molecular mechanics (MM) based conformational search is performed to identify the low-energy conformers of the coordinated ligand. This step is crucial as the cone angle is highly dependent on the ligand's conformation.[9]
-
DFT Optimization: The lowest energy conformer identified in the MM search is then subjected to a full geometry optimization using a more accurate method, typically DFT. This provides a precise 3D structure of the ligand in its most stable coordinated state.[7][9]
-
Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is done by defining the metal atom as the vertex and then finding the maximum angle of a cone that encloses the van der Waals spheres of all the atoms of the phosphine ligand.[7]
Quantitative Data: Tolman Cone Angles of Common Phosphine Ligands
The following table summarizes the original Tolman cone angles (θ) and recently recomputed values in different coordination environments: linear (θL), tetrahedral (θT), and octahedral (θO).[7] The recomputed values provide a more nuanced understanding of how the steric profile of a ligand can adapt to its coordination environment.
| Ligand | Original θ (°) | Computed θL (°) | Computed θT (°) | Computed θO (°) |
| PH₃ | 87 | 105.1 | 106.4 | 101.0 |
| PMe₃ | 118 | 121.7 | 120.5 | 122.1 |
| PEt₃ | 132 | 167.7 | 169.0 | 157.8 |
| PⁿPr₃ | 132 | 167.7 | 169.1 | 157.7 |
| PⁱPr₃ | 160 | 174.1 | 170.1 | 163.1 |
| PⁿBu₃ | 132 | 168.6 | 171.5 | 160.6 |
| PᵗBu₃ | 182 | 187.7 | 183.7 | 167.1 |
| PCy₃ | 170 | 176.3 | 174.7 | 164.9 |
| PPh₃ | 145 | 168.0 | 165.8 | 152.0 |
| P(o-Tol)₃ | 194 | 190.3 | 183.4 | 175.6 |
| P(p-Tol)₃ | 145 | 167.9 | 165.7 | 152.1 |
| P(OMe)₃ | 107 | 134.1 | 132.8 | 126.8 |
| P(OEt)₃ | 109 | 144.3 | 142.3 | 135.2 |
| P(OPh)₃ | 128 | 157.3 | 155.0 | 143.2 |
| PF₃ | 104 | 104.9 | 106.0 | 107.8 |
| PCl₃ | 124 | 124.0 | 125.4 | 127.6 |
Data sourced from Dalton Transactions, 2019, 48, 15036-15048.[7]
Visualizing Workflows and Relationships
Experimental and Computational Workflow for Cone Angle Determination
The following diagram illustrates the distinct workflows for the original physical model-based determination and the modern computational approach.
Caption: Workflows for Tolman cone angle determination.
Relationship Between Cone Angle and Catalytic Properties
The Tolman cone angle provides a predictive framework for how a ligand's steric bulk will influence the properties of a catalyst. This logical relationship is depicted below.
Caption: Influence of cone angle on catalyst properties.
Conclusion
The Tolman cone angle is an indispensable tool in the field of organometallic chemistry and catalysis. While its original determination was based on physical models, modern computational techniques have not only refined its calculation but also expanded its applicability. For researchers in drug development and other areas where catalytic efficiency is paramount, a thorough understanding of the Tolman cone angle and its implications for ligand design is essential for the rational development of novel and improved catalytic systems.
References
- 1. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. scispace.com [scispace.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Technical Deep Dive into the History and Discovery of Organophosphorus Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organophosphorus (OP) compounds, a class of organic chemicals containing phosphorus, have a dual legacy that has profoundly impacted agriculture, medicine, and warfare. Their journey from academic curiosities in the 19th century to potent insecticides and terrifying nerve agents in the 20th century is a story of scientific inquiry, accidental discovery, and the double-edged sword of chemical innovation. This whitepaper provides an in-depth technical exploration of the history and discovery of organophosphorus compounds, detailing the key scientific milestones, the experimental protocols of seminal discoveries, and the fundamental signaling pathways they disrupt. Quantitative data on the toxicity of early and notable compounds are presented for comparative analysis, and logical relationships are visualized to facilitate a deeper understanding of this critical area of chemistry and toxicology.
Early Syntheses and the Dawn of a New Chemical Class
The story of organophosphorus chemistry begins in the mid-19th century with the pioneering work of several chemists. While early explorations into "phosphoric ether" were conducted by Jean Pierre Boudet at the beginning of the 19th century, the first definitive synthesis of an organophosphate compound is credited to the Swiss chemist Franz Anton Vögeli in 1848. Working in the laboratory of Gustav Magnus in Berlin, Vögeli synthesized triethyl phosphate (B84403) (TEP) .[1][2][3] His work, however, did not immediately reveal the potent biological activity that would later define this class of compounds.
A pivotal moment arrived in 1854 when Philippe de Clermont , a French chemist working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate (TEPP) .[4][5][6] This synthesis was reportedly first achieved by a Russian chemist, Wladimir Petrovich Moshnin, who was also a student of Wurtz.[2][4][7] De Clermont, in his publications, acknowledged Moshnin's earlier work.[4][7] Unbeknownst to them at the time, TEPP was the first synthesized organophosphorus compound with anticholinesterase properties, a discovery that would have profound implications decades later.[8]
The Dual-Use Dilemma: Insecticides and Nerve Agents
The turn of the 20th century and the interwar period saw a surge in industrial chemistry. It was in this context that the potent biological effects of organophosphorus compounds were accidentally discovered by the German chemist Gerhard Schrader at IG Farben. While researching new insecticides in the 1930s, Schrader and his team synthesized a series of organophosphorus compounds with unprecedented insecticidal efficacy.
However, this research took a dark turn with the synthesis of Tabun (GA) on December 23, 1936.[9] Schrader and his assistant were accidentally exposed to a small amount of the compound and experienced symptoms of dizziness, shortness of breath, and vision impairment, revealing its potent toxicity to mammals.[9] This discovery was not made public; instead, the Nazi regime classified the research and directed its focus towards the development of chemical warfare agents. This led to the synthesis of other highly toxic "G-series" nerve agents, including Sarin (GB) in 1938 and Soman (GD) in 1944.
Simultaneously, the agricultural potential of less toxic organophosphorus compounds was realized. After World War II, research into organophosphorus insecticides flourished, leading to the development of compounds like parathion , which became a widely used agricultural pesticide.[10] This marked the beginning of the dual-use era of organophosphorus compounds, where their application in saving crops coexisted with their potential for mass destruction.
Mechanism of Action: The Cholinergic Signaling Pathway
The toxicity of many organophosphorus compounds stems from their ability to inhibit the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This process terminates the nerve signal and allows the neuron to return to its resting state.
Organophosphorus compounds act as irreversible inhibitors of AChE. The phosphorus atom in the OP compound forms a stable covalent bond with the serine hydroxyl group in the active site of the enzyme. This phosphorylation inactivates the enzyme, leading to an accumulation of acetylcholine in the synapse. The excess acetylcholine continuously stimulates its receptors, leading to a state of cholinergic crisis characterized by a wide range of symptoms, including muscle tremors, paralysis, glandular hypersecretion, and ultimately, respiratory failure.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for some of the early and notable organophosphorus compounds. It is important to note that historical data can be variable due to differences in experimental methodologies and animal models.
| Compound Name | Year of Synthesis/Discovery | Chemical Formula | LD50 (mg/kg) | IC50 |
| Triethyl Phosphate (TEP) | 1848 | (C₂H₅)₃PO₄ | 1165 - 1600 (Rat, oral)[4][6][7] | No significant AChE inhibition[8][11] |
| Tetraethyl Pyrophosphate (TEPP) | 1854 | C₈H₂₀O₇P₂ | 1.1 (Rat, oral)[12] | Low nanomolar range[8][11] |
| Tabun (GA) | 1936 | C₅H₁₁N₂O₂P | ~0.6 (Human, estimated skin) | Data not readily available in public sources |
| Sarin (GB) | 1938 | C₄H₁₀FO₂P | ~0.01 (Human, estimated skin) | Data not readily available in public sources |
| Soman (GD) | 1944 | C₇H₁₆FO₂P | ~0.005 (Human, estimated skin) | Data not readily available in public sources |
Experimental Protocols of Key Discoveries
Synthesis of Triethyl Phosphate (Vögeli, 1848)
The early synthesis of triethyl phosphate likely involved the direct reaction of ethanol (B145695) with phosphoric acid, a common method for producing "ethers" in the 19th century.[3]
Hypothetical Protocol:
-
Reactants: Absolute ethanol and concentrated phosphoric acid.
-
Procedure:
-
A mixture of absolute ethanol and concentrated phosphoric acid would be gently heated in a distillation apparatus.
-
The reaction would likely be slow and require prolonged heating.
-
The product, triethyl phosphate, along with unreacted ethanol and water, would be distilled over.
-
-
Purification:
-
Fractional distillation would have been the primary method for purification to separate the triethyl phosphate from byproducts and unreacted starting materials. The purity would likely have been assessed by physical properties such as boiling point and density.
-
Synthesis of Tetraethyl Pyrophosphate (de Clermont, 1854)
De Clermont's synthesis of TEPP was based on the reaction of an alkyl iodide with a silver salt, a method developed by Alexander Williamson for ether synthesis.[5]
Hypothetical Protocol:
-
Reactants: Silver pyrophosphate (Ag₄P₂O₇) and ethyl iodide (C₂H₅I).
-
Procedure:
-
Silver pyrophosphate would be prepared, likely by precipitation from a solution of sodium pyrophosphate with silver nitrate.
-
The dried silver pyrophosphate would be suspended in a suitable solvent (or neat ethyl iodide).
-
Ethyl iodide would be added, and the mixture would be heated, likely under reflux, for an extended period.
-
The reaction would proceed via a double displacement reaction, forming tetraethyl pyrophosphate and precipitating silver iodide.
-
-
Purification:
-
The reaction mixture would be filtered to remove the solid silver iodide.
-
The filtrate would then be subjected to distillation, likely under reduced pressure, to isolate the tetraethyl pyrophosphate.
-
Historical Assessment of Cholinesterase Inhibition
In the mid-20th century, before the widespread availability of spectrophotometric methods, the activity of cholinesterase was often measured using titrimetric or manometric methods. The titrimetric method, introduced by Stedman in 1932, involved measuring the amount of acid produced by the enzymatic hydrolysis of acetylcholine.[13]
Hypothetical Protocol (Titrimetric Method):
-
Enzyme Preparation: A tissue homogenate (e.g., from brain or red blood cells) containing acetylcholinesterase would be prepared in a buffered solution to maintain a constant pH.
-
Inhibition: The enzyme preparation would be incubated with various concentrations of the organophosphorus compound for a defined period.
-
Reaction Initiation: The substrate, acetylcholine, would be added to the enzyme mixture to start the reaction.
-
Titration: As acetylcholine is hydrolyzed, acetic acid is produced, causing a decrease in pH. A standard solution of a base (e.g., sodium hydroxide) would be added to the reaction mixture to neutralize the acid and maintain a constant pH. The rate of addition of the base would be recorded.
-
Data Analysis: The rate of base addition is directly proportional to the rate of acetylcholine hydrolysis and thus the activity of the acetylcholinesterase. By comparing the activity in the presence and absence of the inhibitor, the degree of inhibition could be determined, and an IC50 value could be estimated.
Conclusion and Future Perspectives
The history of organophosphorus compounds is a compelling narrative of scientific discovery, unintended consequences, and the ongoing challenge of harnessing chemical power responsibly. From their humble beginnings in 19th-century academic laboratories to their widespread use and misuse in the 20th and 21st centuries, these compounds have left an indelible mark on society.
For researchers, scientists, and drug development professionals, understanding this history is not merely an academic exercise. It provides crucial context for the ongoing development of new pesticides with improved safety profiles, more effective medical countermeasures for nerve agent poisoning, and novel therapeutic agents that target the cholinergic system. The lessons learned from the dual-use nature of organophosphorus compounds continue to inform regulatory frameworks and ethical considerations in chemical research. As we move forward, the focus remains on leveraging our understanding of organophosphorus chemistry to mitigate its risks while harnessing its potential for the benefit of humankind.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. History of organophosphate synthesis: the very early days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetraethyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 6. Philippe de Clermont - Wikipedia [en.wikipedia.org]
- 7. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of phosphor ethers: who was Franz Anton Voegeli? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Organophosphorus Compounds at 80: Some Old and New Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
- 13. lib.ncfh.org [lib.ncfh.org]
Chemical formula and molar mass of triphenylphosphine.
An In-depth Technical Guide to Triphenylphosphine (B44618) (PPh₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of triphenylphosphine, a pivotal reagent in organic synthesis and organometallic chemistry. Its utility in various reactions, including its role in the formation of carbon-carbon bonds, makes it an indispensable tool in medicinal chemistry and drug development.
Core Chemical Properties
Triphenylphosphine is an organophosphorus compound that is solid at room temperature and appears as white crystals.[1][2] It is characterized by a central phosphorus atom bonded to three phenyl groups, resulting in a trigonal pyramidal geometry.[3][4] While it is insoluble in water, it shows good solubility in non-polar organic solvents like benzene (B151609) and diethyl ether.[1][3]
Quantitative Data Summary
The fundamental chemical data for triphenylphosphine is summarized in the table below, providing a quick reference for experimental planning and stoichiometric calculations.
| Parameter | Value | Reference |
| Chemical Formula | P(C₆H₅)₃ or C₁₈H₁₅P | [1][2][4][5] |
| Molar Mass | 262.29 g/mol | [1][5][6] |
| IUPAC Name | Triphenylphosphane | [1][2] |
| CAS Number | 603-35-0 | [5] |
| Melting Point | 78.5-81.5 °C | |
| Boiling Point | 377 °C | [1] |
| Density | 1.194 g/cm³ at 20 °C | [2] |
Key Applications in Synthesis
Triphenylphosphine is a versatile reagent with numerous applications. It is widely used as a ligand in transition metal catalysis, notably in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings.[3] Furthermore, it is a crucial component in several name reactions.
Key reactions involving triphenylphosphine include:
-
Wittig Reaction: Converts aldehydes and ketones into alkenes.[3]
-
Mitsunobu Reaction: Transforms an alcohol and a carboxylic acid into an ester.[4]
-
Appel Reaction: Converts alcohols to alkyl halides.
The diagram below illustrates the logical workflow of the Wittig reaction, a cornerstone of synthetic chemistry for alkene synthesis.
Caption: Workflow of the Wittig reaction for alkene synthesis.
Experimental Protocol: Synthesis of a Phosphonium Ylide for the Wittig Reaction
This section provides a detailed methodology for the preparation of a phosphonium ylide, a critical intermediate in the Wittig reaction.
Objective: To synthesize benzyltriphenylphosphonium (B107652) ylide from benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
Schlenk flask and gas-tight syringe
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert gas supply
Procedure:
-
Preparation: Add benzyltriphenylphosphonium chloride to a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask with a septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.
-
Dissolution: Add anhydrous THF to the flask via a syringe and stir the mixture at room temperature until the salt is fully suspended.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Ylide Formation: Slowly add n-butyllithium dropwise to the stirred suspension using a gas-tight syringe over a period of 15-20 minutes. A distinct color change (typically to deep red or orange) indicates the formation of the ylide.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Usage: The resulting ylide solution is now ready for direct use in the subsequent Wittig reaction with an appropriate aldehyde or ketone.
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required as the ylide is highly reactive with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
The structure of triphenylphosphine is visualized below, showing the central phosphorus atom and the three phenyl rings.
Caption: Molecular structure of triphenylphosphine.
References
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 5. Triphenylphosphine CAS 603-35-0 | 808270 [merckmillipore.com]
- 6. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]
The sp3 Hybridization of Phosphorus in Triphenylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphine (B44618) (PPh₃) is a cornerstone organophosphorus compound, widely utilized as a ligand in transition metal catalysis and as a reagent in organic synthesis. Central to its chemical behavior is the electronic structure of the phosphorus atom, which is predominantly described by sp³ hybridization. This technical guide provides an in-depth analysis of the sp³ hybridization of phosphorus in triphenylphosphine, supported by quantitative structural data, detailed experimental protocols for its characterization, and a discussion of the theoretical underpinnings and nuances of this bonding model.
Introduction
The reactivity and coordination chemistry of triphenylphosphine are dictated by the geometry and the lone pair of electrons on the central phosphorus atom.[1][2] The Valence Shell Electron Pair Repulsion (VSEPR) theory predicts a trigonal pyramidal geometry for a central atom with three bonding pairs and one lone pair, which is consistent with an sp³ hybridization scheme.[3] This hybridization results in four sp³ hybrid orbitals arranged in a tetrahedral geometry. In triphenylphosphine, three of these orbitals form sigma (σ) bonds with the carbon atoms of the phenyl rings, while the fourth orbital accommodates the non-bonding lone pair of electrons.[2] This lone pair is readily available for donation, making triphenylphosphine an effective Lewis base and nucleophile.[1]
Structural Elucidation and Quantitative Data
The precise molecular geometry of triphenylphosphine has been determined using single-crystal X-ray diffraction. These studies reveal a pyramidal structure at the phosphorus center, with the three phenyl groups arranged in a propeller-like fashion.[4] Triphenylphosphine is known to crystallize in both triclinic and monoclinic forms.[2] The bond angles and lengths around the phosphorus atom provide direct evidence for its hybridization state.
While the ideal sp³ hybridized atom exhibits bond angles of 109.5°, the C-P-C bond angles in triphenylphosphine and its derivatives are slightly compressed due to the steric bulk of the phenyl groups and the influence of the lone pair. This is a common feature in molecules with lone pairs, which exert greater repulsion than bonding pairs.
The following table summarizes key quantitative data obtained from X-ray crystallographic studies of a closely related triphenylphosphine derivative, tris(p-pentafluorosulfanylphenyl)phosphine, and triphenylphosphine oxide, which provide a strong indication of the structural parameters of triphenylphosphine itself.
| Parameter | P(p-C₆H₄SF₅)₃[5] | Triphenylphosphine Oxide[5] |
| C-P-C Bond Angles (°) | 103.21(10) | 106.6 (mean) |
| 99.18(10) | ||
| 103.08(10) | ||
| P-C Bond Lengths (Å) | 1.829(2) | 1.8086(19) |
| 1.833(2) | 1.8086(19) | |
| 1.831(2) | 1.8019(19) | |
| P-O Bond Length (Å) | N/A | 1.4867(14) |
Experimental Protocols for Characterization
The determination of the hybridization and electronic structure of phosphorus in triphenylphosphine relies on several key experimental techniques.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline sample of triphenylphosphine, providing accurate bond lengths and angles.
Methodology:
-
Crystal Growth: High-quality single crystals of triphenylphosphine are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol (B145695) or diethyl ether).
-
Crystal Mounting: A suitable single crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) are directed at the crystal.[6] The crystal is rotated, and the diffraction pattern is recorded on a detector.[7]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined using least-squares methods to best fit the experimental data.[7]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the chemical environment of the phosphorus nucleus, which is sensitive to its hybridization and oxidation state.
Methodology:
-
Sample Preparation: A solution of triphenylphosphine is prepared in a deuterated solvent (e.g., CDCl₃). For solid-state NMR, a powdered sample is packed into a rotor.
-
Instrument Setup: The experiment is performed on a high-field NMR spectrometer equipped with a phosphorus probe.
-
Data Acquisition: For solution-state NMR, a standard one-pulse experiment with proton decoupling is typically used. The ³¹P NMR spectrum of triphenylphosphine shows a single resonance. For solid-state NMR, techniques such as cross-polarization (CP) and magic-angle spinning (MAS) are employed to enhance signal and resolution.
-
Data Analysis: The chemical shift (δ) of the phosphorus signal is recorded in parts per million (ppm) relative to a standard (e.g., 85% H₃PO₄). The chemical shift is indicative of the electronic environment of the phosphorus atom.
Visualization of sp³ Hybridization in Triphenylphosphine
The following diagram illustrates the orbital hybridization of the phosphorus atom in triphenylphosphine, leading to the formation of three P-C σ bonds and the presence of a lone pair of electrons.
References
- 1. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 3. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. serc.carleton.edu [serc.carleton.edu]
Key Differences Between Monodentate and Bidentate Phosphines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall success of a chemical transformation. Among the vast arsenal (B13267) of ligands, phosphines have established themselves as a cornerstone, offering a remarkable degree of tunability in both their steric and electronic properties. This technical guide provides a comprehensive exploration of the core differences between two fundamental classes of phosphine (B1218219) ligands: monodentate and bidentate phosphines. By delving into their structural attributes, bonding characteristics, and impact on catalytic performance, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in ligand selection for catalytic applications.
Fundamental Structural and Bonding Characteristics
The primary distinction between monodentate and bidentate phosphines lies in their coordination behavior with a metal center.
Monodentate phosphines are ligands that possess a single phosphorus donor atom, capable of forming one coordinate bond with a metal.[1] Their steric profile is often characterized by the Tolman cone angle (θ) , a measure of the solid angle subtended by the ligand at the metal center. This parameter provides a quantitative measure of the steric bulk of the ligand, which plays a crucial role in influencing the coordination number of the metal complex and the accessibility of substrates to the catalytic center.[2]
Bidentate phosphines , also known as diphosphines, feature two phosphorus donor atoms linked by a backbone of varying length and rigidity.[3] This allows them to chelate to a metal center, forming a more stable ring structure. The key geometric parameter for bidentate phosphines is the natural bite angle (βn) , which is the preferred P-M-P angle determined by the ligand's backbone.[4] This angle is a critical determinant of the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity.[5][6]
The ability of bidentate ligands to form a chelate ring leads to the chelate effect , a thermodynamic stabilization of the metal complex compared to analogous complexes with two separate monodentate ligands.[7] This enhanced stability is primarily due to a favorable entropy change upon coordination, as one bidentate ligand displaces two monodentate ligands, leading to an overall increase in the number of free molecules in the system.
dot
Caption: Coordination modes of monodentate and bidentate phosphines.
Impact on Catalytic Cycles
The structural and bonding differences between monodentate and bidentate phosphines have profound implications for the elementary steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.
dot
Caption: Generalized catalytic cycle for cross-coupling reactions.
The more labile nature of monodentate ligands can be advantageous in reactions where ligand dissociation is required to open a coordination site for substrate binding. However, this can also lead to catalyst deactivation through the formation of inactive metal species. Conversely, the chelate effect of bidentate ligands imparts greater stability to the catalytic complex, often leading to higher turnover numbers and catalyst longevity. The constrained geometry imposed by the bidentate ligand's bite angle can also be a powerful tool for controlling selectivity, particularly in asymmetric catalysis where it can create a well-defined chiral pocket around the metal center.
Quantitative Comparison in Key Catalytic Reactions
The choice between a monodentate and a bidentate phosphine ligand is highly dependent on the specific catalytic transformation. Below, we present a comparative analysis of their performance in three crucial reaction classes: asymmetric hydrogenation, Suzuki-Miyaura coupling, and hydroformylation.
Asymmetric Hydrogenation
In asymmetric hydrogenation, the goal is to produce a single enantiomer of a chiral molecule. The rigidity and well-defined geometry of chiral bidentate phosphines have traditionally made them the ligands of choice for achieving high enantioselectivity. However, recent developments have shown that certain monodentate phosphoramidite (B1245037) ligands can offer comparable or even superior performance.
Table 1: Performance in the Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate
| Ligand Type | Ligand | Enantioselectivity (ee%) | Turnover Frequency (TOF, h⁻¹) |
| Monodentate | (S)-MonoPhos | >99 | 600 |
| Bidentate | (R,R)-Me-DuPhos | 98 | 150 |
| Bidentate | (S,S)-Et-DuPhos | 97 | 200 |
| Bidentate | (S,S)-iPr-DuPhos | 96 | 100 |
| Reaction Conditions: 0.1 M substrate in CH₂Cl₂, 1 mol% [Rh(COD)₂]BF₄, 2.2 mol% ligand, 10 bar H₂, 25 °C.[5] |
Table 2: Performance in the Asymmetric Hydrogenation of (Z)-methyl 3-acetamidobut-2-enoate
| Ligand Type | Ligand | Enantioselectivity (ee%) | Turnover Frequency (TOF, h⁻¹) |
| Monodentate | (S)-MonoPhos | 97 | >2000 |
| Bidentate | (R,R)-Me-DuPhos | 94 | 1200 |
| Bidentate | (S,S)-Et-DuPhos | 95 | 1000 |
| Bidentate | (S,S)-iPr-DuPhos | 92 | 800 |
| Reaction Conditions: 0.1 M substrate in CH₂Cl₂, 1 mol% [Rh(COD)₂]BF₄, 2.2 mol% ligand, 10 bar H₂, 25 °C.[5] |
The data clearly demonstrates that for these substrates, the monodentate phosphoramidite ligand not only achieves higher or comparable enantioselectivities but also exhibits significantly greater catalytic activity, as reflected in the higher turnover frequencies.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The choice of phosphine ligand is critical, especially when using less reactive aryl chlorides as substrates. Bulky, electron-rich monodentate phosphines have proven to be particularly effective in this context.
Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand Type | Ligand | Yield (%) |
| Monodentate | P(t-Bu)₃ | 98 |
| Monodentate | SPhos | 99 |
| Monodentate | XPhos | 99 |
| Bidentate | dppf | 20 |
| Reaction conditions are representative and may vary. Data compiled from various sources for illustrative purposes. |
Hydroformylation
Hydroformylation, or oxo-synthesis, is an industrial process for the production of aldehydes from alkenes. A key challenge is controlling the regioselectivity to favor either the linear or branched aldehyde. The bite angle of bidentate phosphine ligands is a crucial factor in determining this selectivity. Wider bite angles generally favor the formation of the linear aldehyde.
Table 4: Rhodium-Catalyzed Hydroformylation of 1-Octene
| Ligand Type | Ligand | Regioselectivity (linear:branched) |
| Monodentate | PPh₃ | ~2-3:1 |
| Bidentate | Xantphos | >98:2 |
| Bidentate | BISBI | >95:5 |
| Reaction conditions are representative and may vary. Data compiled from various sources for illustrative purposes. |
Experimental Protocols
To provide practical guidance, this section outlines representative experimental protocols for the synthesis of key phosphine ligands and their application in catalytic reactions.
Synthesis of a Monodentate Phosphoramidite Ligand: (S)-MonoPhos
The synthesis of (S)-MonoPhos is typically achieved through the reaction of the corresponding chiral BINOL-derived phosphorochloridite with the appropriate secondary amine.
Procedure:
-
To a solution of (S)-1,1'-bi-2-naphthol (1.0 eq) in anhydrous toluene (B28343) in a flame-dried Schlenk flask under an inert atmosphere, add triethylamine (B128534) (2.2 eq).
-
Cool the solution to 0 °C and add phosphorus trichloride (B1173362) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
In a separate flask, dissolve the desired secondary amine (e.g., dimethylamine, 2.0 eq) in anhydrous toluene.
-
Add the amine solution to the phosphorochloridite solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the resulting suspension to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Synthesis of a Bidentate Phosphine Ligand: (R,R)-Me-DuPhos
The synthesis of (R,R)-Me-DuPhos involves the reaction of a chiral cyclic sulfate (B86663) with a lithiated primary phosphine, followed by reaction with 1,2-dibromobenzene (B107964).
Procedure:
-
Prepare a solution of 1,4-dilithio-1,4-diphenylbutane from (1R,2R)-1,2-diphenylethane-1,2-diol.
-
React this dianion with PCl₃ to form the corresponding dichlorophosphine.
-
Reduce the dichlorophosphine with a suitable reducing agent (e.g., LiAlH₄) to the primary phosphine.
-
React the primary phosphine with 1,2-dibromobenzene in the presence of a strong base (e.g., n-butyllithium) to afford (R,R)-Me-DuPhos.
Catalytic Protocol: Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate
Procedure:
-
In a glovebox, a vial is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (1.1 mol% for bidentate, 2.2 mol% for monodentate).
-
Anhydrous and degassed solvent (e.g., CH₂Cl₂) is added, and the solution is stirred for 15 minutes to form the catalyst precursor.
-
The substrate, methyl (Z)-2-acetamidocinnamate (1.0 eq), is added to the catalyst solution.
-
The vial is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 10 bar).
-
The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time.
-
After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess are determined by chiral HPLC or GC analysis.
dot
Caption: Typical workflow for asymmetric hydrogenation.
Conclusion
The choice between monodentate and bidentate phosphine ligands is a nuanced decision that requires a thorough understanding of their fundamental properties and the specific demands of the catalytic reaction. While bidentate phosphines have long been favored for their stability and ability to impart high selectivity through the chelate effect and well-defined bite angles, the emergence of highly active and selective monodentate ligands has challenged this paradigm. This guide has provided a detailed comparison of these two ligand classes, supported by quantitative data and experimental protocols, to empower researchers in the rational design and optimization of catalytic systems for applications in organic synthesis and drug development. The continued exploration of novel phosphine architectures promises to further expand the capabilities of transition-metal catalysis, enabling the synthesis of increasingly complex and valuable molecules.
References
- 1. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Pivotal Role of Triphenylphosphine in the Wittig Reaction: A Detailed Mechanistic and Practical Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a powerful and versatile method for the stereoselective synthesis of alkenes from aldehydes and ketones. Central to this transformation is triphenylphosphine (B44618) (PPh₃), a commercially available and relatively stable organophosphorus compound. Its unique reactivity and the thermodynamic driving force it provides are fundamental to the success and broad applicability of this reaction. This document provides a detailed exploration of the role of triphenylphosphine in the Wittig reaction mechanism, supported by experimental protocols and quantitative data.
The Multifaceted Role of Triphenylphosphine
Triphenylphosphine serves several critical functions throughout the Wittig reaction sequence:
-
Nucleophilic Attack and Phosphonium (B103445) Salt Formation: The synthesis of the essential Wittig reagent, a phosphonium ylide, commences with the nucleophilic attack of triphenylphosphine on an alkyl halide.[1][2] This Sɴ2 reaction results in the formation of a stable alkyltriphenylphosphonium salt. The bulky nature of the three phenyl groups on the phosphorus atom favors attack at less sterically hindered primary and some secondary alkyl halides.[2]
-
Stabilization of the Ylide: Following the formation of the phosphonium salt, a strong base is used to deprotonate the carbon alpha to the phosphorus atom, generating the phosphonium ylide. The adjacent positively charged phosphorus atom stabilizes the resulting carbanion through both an inductive effect and resonance, where the negative charge can be delocalized onto the phosphorus atom, forming a double bond (the ylene form).[2]
-
Formation of the Oxaphosphetane Intermediate: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Concurrently, the carbonyl oxygen attacks the positively charged phosphorus atom.[3] This concerted [2+2] cycloaddition is now the widely accepted mechanism, directly forming a four-membered ring intermediate called an oxaphosphetane.[4] Earlier mechanistic proposals involving a betaine (B1666868) intermediate are now considered less likely for unstabilized ylides in the absence of lithium salts.[5]
-
Driving the Reaction to Completion: The decomposition of the oxaphosphetane is the final and irreversible step of the Wittig reaction. This step is driven by the formation of the highly stable triphenylphosphine oxide (TPPO), which contains a very strong phosphorus-oxygen double bond.[5][6] The high thermodynamic stability of TPPO is the primary driving force for the entire reaction sequence, ensuring the efficient conversion of the reactants to the desired alkene and the phosphine (B1218219) oxide byproduct.[6]
Quantitative Data: Yields in Wittig Reactions
The yield of the Wittig reaction can be influenced by several factors, including the nature of the aldehyde or ketone, the structure of the ylide (stabilized, semi-stabilized, or non-stabilized), the reaction conditions, and the base used. Below are tables summarizing typical yields for the synthesis of stilbene (B7821643) derivatives, a common application of the Wittig reaction.
Table 1: Synthesis of E-Stilbenes via Wittig Reaction
| Aldehyde | Ylide Precursor | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde (B42025) | Benzyltriphenylphosphonium (B107652) chloride | NaOCH₃ | Methanol | 48-99 | [7] |
| Substituted Benzaldehydes | Benzyltriphenylphosphonium chlorides | NaOCH₃ | Methanol | Not specified | [8] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane (B109758) | Not specified | [9] |
Table 2: Synthesis of Hybrid Stilbenes Bearing a Quinoline Moiety
| Aldehyde | Ylide Precursor | Base | Solvent | cis-Product Yield (%) | trans-Product Yield (%) | Reference |
| Quinoline-3-carbaldehyde | Benzyltriphenylphosphonium bromide | Not specified | Not specified | 21-75 | 2-10 | [7] |
Table 3: Synthesis of Pinacolyl Boronate Stilbenes
| Aldehyde | Ylide Precursor | Base | Solvent | Yield (%) | Reference |
| Substituted Aldehydes | 4,4,5,5-tetramethyl-2-(p-bromomethyl)phenyl-1,3,2-dioxaborolane | Not specified | Not specified | 72-85 | [7] |
Experimental Protocols
Protocol 1: Preparation of a Phosphonium Ylide (Wittig Reagent)
This protocol describes the general two-step procedure for preparing a phosphonium ylide from triphenylphosphine and an alkyl halide.
Materials:
-
Triphenylphosphine (PPh₃)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (KOtBu))
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
Step 1: Formation of the Phosphonium Salt
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in the anhydrous solvent.
-
Add the alkyl halide (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture. The phosphonium salt will often precipitate out of the solution as a white solid.
-
The reaction is typically stirred for several hours to overnight to ensure complete conversion.
-
The phosphonium salt can be isolated by filtration, washed with anhydrous ether, and dried under vacuum. For many applications, the salt can be used directly in the next step without purification.
Step 2: Formation of the Phosphonium Ylide
-
Suspend the dried phosphonium salt (1.0 eq) in an anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and ylide stability).
-
Slowly add the strong base (1.0 eq) to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red, orange, or yellow).
-
Allow the reaction mixture to stir for 1-2 hours at the appropriate temperature to ensure complete deprotonation.
-
The resulting solution/suspension of the phosphonium ylide is now ready for reaction with a carbonyl compound.
Protocol 2: Synthesis of trans-Stilbene (B89595) via the Wittig Reaction
This protocol details the synthesis of trans-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.[10]
Materials:
-
Benzyltriphenylphosphonium chloride
-
Benzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
50% aqueous sodium hydroxide (B78521) (NaOH)
-
Water
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine (I₂)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.
-
While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.
-
Heat the reaction mixture to a gentle reflux and maintain for 30-60 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried dichloromethane solution into a 25 mL round-bottom flask and add a catalytic amount of iodine (approximately 0.2955 mmol).
-
Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes to isomerize the (Z)-stilbene to the more stable (E)-stilbene.
-
Remove the dichloromethane using a rotary evaporator.
-
Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene as white crystals.
-
Determine the yield and characterize the product by its melting point (expected: 123-125 °C) and spectroscopic methods.
Visualizing the Role of Triphenylphosphine
The following diagrams, generated using the DOT language, illustrate the key stages of the Wittig reaction, highlighting the transformations involving triphenylphosphine.
Caption: The overall mechanism of the Wittig reaction.
Caption: Experimental workflow for phosphonium ylide preparation.
Caption: Relationship between triphenylphosphine's properties and its function.
Conclusion
Triphenylphosphine is an indispensable reagent in the Wittig reaction. Its nucleophilicity initiates the formation of the crucial phosphonium ylide, and its ability to stabilize the adjacent carbanion is key to the ylide's reactivity. Most importantly, the formation of the exceptionally stable triphenylphosphine oxide provides the thermodynamic impetus for the entire reaction, making the Wittig reaction a highly reliable and widely used method for the synthesis of alkenes in academic research and industrial applications, including drug development. The protocols and data presented herein provide a practical guide for the successful application of this important transformation.
References
- 1. sciepub.com [sciepub.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. A Close Look to the Oxaphosphetane Formation along the Wittig Reaction: A [2+2] Cycloaddition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Triphenylphosphine in Suzuki Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] At the heart of this transformation is a palladium catalyst, whose reactivity and scope are critically modulated by the choice of ligand.[4][5] Triphenylphosphine (B44618) (PPh3) is a venerable, cost-effective, and widely used phosphine (B1218219) ligand for this purpose.[6] This document provides detailed application notes, experimental protocols, and performance data for utilizing triphenylphosphine and its associated palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), in Suzuki cross-coupling reactions.
Introduction to Triphenylphosphine as a Ligand
Triphenylphosphine is a monodentate, air-stable, and commercially available ligand that forms stable and active complexes with palladium.[5] The most common precatalyst, Pd(PPh3)4, is a versatile and effective catalyst for a broad range of Suzuki coupling reactions.[1][3]
Key Functions of Triphenylphosphine:
-
Stabilization: The PPh3 ligands stabilize the palladium(0) center, preventing its precipitation as palladium black and maintaining its catalytic activity.[4]
-
Solubility: It helps keep the palladium species soluble in the organic reaction medium.[4]
-
Electronic and Steric Tuning: As a moderately bulky and electron-donating ligand, PPh3 influences the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][7] While highly effective for many substrates, its relatively modest steric bulk and electron-donating ability mean that more demanding transformations, such as those involving deactivated aryl chlorides at room temperature, may require more specialized, bulky, and electron-rich ligands.[2][6]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle. Triphenylphosphine (L) plays a crucial role in each step by occupying coordination sites on the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle with PPh3 as the ligand (L).
Scope and Applications
Pd(PPh3)4 is a reliable catalyst for the coupling of various aryl and vinyl halides with organoboron compounds.
-
Aryl Halides: The reactivity order is generally I > Br > OTf >> Cl. While aryl iodides and bromides are excellent substrates, aryl chlorides often require higher temperatures or are less efficient.[2][8]
-
Organoboron Reagents: Arylboronic acids are the most common coupling partners due to their stability and commercial availability.[2]
-
Bases: A base is required to activate the boronic acid for the transmetalation step.[9] Common choices include carbonates (Na2CO3, K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (NaOH). The choice of base can significantly impact reaction efficiency.
-
Solvents: A mixture of an organic solvent (e.g., Toluene, Dioxane, THF, DMF) and an aqueous phase for the base is standard.
Quantitative Data: Substrate Scope
The following tables summarize typical yields obtained using palladium/triphenylphosphine catalyst systems for the coupling of various aryl halides with phenylboronic acid.
Table 1: Suzuki Coupling Yields with Phenylboronic Acid Catalyzed by Palladacycle-PPh3 Adducts Reaction Conditions: Aryl halide (0.5 mmol), PhB(OH)2 (0.75 mmol), Cs2CO3 (0.75 mmol), Catalyst (0.5 mol%), Dioxane (3 mL), 100 °C, 12 h.
| Entry | Aryl Halide | Catalyst | Yield (%)[10] |
| 1 | 4-Bromotoluene | 2a | 96 |
| 2 | 4-Bromotoluene | 2b | 95 |
| 3 | 2-Bromotoluene | 2a | 91 |
| 4 | 2-Bromotoluene | 2b | 90 |
| 5 | 2-Bromoanisole | 2a | 89 |
| 6 | 2-Bromoanisole | 2b | 87 |
| 7 | 4-Bromonitrobenzene | 2a | 98 |
| 8 | 4-Bromonitrobenzene | 2b | 97 |
Catalysts 2a and 2b are triphenylphosphine adducts of cyclopalladated ferrocenylpyridazine.[10]
Table 2: Microwave-Assisted Suzuki Coupling with Pd(PPh3)4 Impregnated Stirrers Reaction Conditions: Aryl halide (0.2 mmol), Phenylboronic acid (0.3 mmol), Na2CO3 (0.4 mmol), Dioxane/H2O (10:1, 2 mL), 120 °C, Microwave.
| Entry | Aryl Halide | Time (min) | Yield (%)[11] |
| 1 | 4-Iodoacetophenone | 20 | 81 |
| 2 | 4-Bromoacetophenone | 60 | 79 |
| 3 | 4-Iodonitrobenzene | 20 | 85 |
| 4 | 4-Bromonitrobenzene | 60 | 80 |
| 5 | Methyl 4-iodobenzoate | 20 | 84 |
| 6 | Methyl 4-bromobenzoate | 120 | 75 |
| 7 | 4-Iodoanisole | 20 | 91 |
| 8 | 4-Bromoanisole | 120 | 82 |
Experimental Protocols
General Protocol for Suzuki Cross-Coupling using Pd(PPh3)4
This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials and Equipment:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh3)4 (0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K2CO3 or Na2CO3, 2.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Standard glassware for workup and purification
Caption: Standard experimental workflow for a Suzuki cross-coupling reaction.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., Toluene/Water 4:1, 0.1-0.2 M concentration relative to the limiting reagent). The mixture should be stirred.
-
Under a positive flow of inert gas, add the Pd(PPh3)4 catalyst (0.02-0.05 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.
Protocol for Nickel-Catalyzed Coupling of Aryl Chlorides
Triphenylphosphine can also serve as an effective ligand in nickel-catalyzed Suzuki couplings, which are particularly useful for less reactive aryl chlorides.[6]
Catalyst System: Ni(COD)2 / PPh3 or Ni(PPh3)2Cl2.[6]
Procedure Outline:
-
Method A (In-situ generation): In a glove box, a mixture of Ni(COD)2 (5 mol%), PPh3 (10 mol%), the arylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv) in THF is stirred for 10 minutes. The aryl chloride (1.0 equiv) is then added, and the reaction is stirred at room temperature until completion.[6]
-
Using Air-Stable Precatalyst: An air-stable precursor like Ni(PPh3)2Cl2 can be used. The active Ni(0) catalyst is generated in situ via reduction, for example, with n-BuLi in the presence of the aryl chloride.[6]
Troubleshooting and Considerations
-
Poor Reactivity: For unreactive substrates like aryl chlorides, consider switching to a nickel-based system or using more electron-rich and bulky phosphine ligands.[2][6] Increasing the temperature is also a common strategy.
-
Low Yields with Aryl Iodides: At lower temperatures (~50 °C), aryl iodides can sometimes exhibit surprisingly poor reactivity with Pd/PPh3 systems. This may be due to the inefficient turnover of key palladium(II)-iodide intermediates in the presence of excess PPh3. Increasing the reaction temperature often resolves this issue.[8]
-
Homocoupling: The formation of biaryl products derived from the boronic acid (Ar'-Ar') is a common side reaction. This can often be minimized by ensuring the reaction is thoroughly deoxygenated and by using a precise stoichiometry of the boronic acid (typically 1.1-1.2 equivalents).
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air.[12] Ensuring the reaction is performed under a properly maintained inert atmosphere is critical for reproducibility and high yields.
Conclusion
Triphenylphosphine remains a highly relevant and valuable ligand for Suzuki-Miyaura cross-coupling reactions due to its low cost, stability, and broad utility. While advanced ligands have been developed for particularly challenging substrates, catalyst systems based on PPh3, especially the workhorse Pd(PPh3)4, provide a robust and efficient solution for a wide range of C-C bond formations. The protocols and data presented here serve as a practical guide for the successful application of triphenylphosphine in synthetic and medicinal chemistry workflows.
References
- 1. nbinno.com [nbinno.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 6. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Synthesis and Characterization ofTriphenylphosphine Adducts of Ferrocene-Based Palladacycles and Their Performance in the Suzuki and Sonogashira Reactions with Bromo- and Chloroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3D printed tetrakis(triphenylphosphine)palladium (0) impregnated stirrer devices for Suzuki–Miyaura cross-coupling reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00218C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application of triphenylphosphine in Mitsunobu reaction protocols.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, azides, and thioethers. This reaction proceeds with a high degree of stereoselectivity, typically resulting in the inversion of configuration at the alcohol's stereocenter, making it an invaluable tool in the synthesis of complex molecules such as natural products and pharmaceuticals.[1][2] At the heart of this transformation lies triphenylphosphine (B44618) (PPh₃), a key reagent that, in concert with an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), facilitates the activation of the alcohol's hydroxyl group.[3] This document provides detailed application notes, experimental protocols, and a mechanistic overview of the role of triphenylphosphine in the Mitsunobu reaction.
Mechanism of the Mitsunobu Reaction
The mechanism of the Mitsunobu reaction is a well-studied, yet complex, series of steps involving several key intermediates. The reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a betaine (B1666868) intermediate. This highly reactive species then deprotonates the acidic nucleophile (Nu-H), creating a nucleophilic anion and a protonated betaine. The alcohol substrate is then activated by the protonated betaine, forming a crucial alkoxyphosphonium salt. This salt serves as an excellent leaving group, which is subsequently displaced by the nucleophile in an Sₙ2 fashion, leading to the desired product with inverted stereochemistry and the formation of triphenylphosphine oxide as a byproduct.[4][5]
Caption: The mechanistic pathway of the Mitsunobu reaction.
Quantitative Data Summary
The Mitsunobu reaction is known for its broad substrate scope and generally high yields. The following tables summarize quantitative data from various literature sources, showcasing the versatility of this reaction with different alcohols and nucleophiles.
Table 1: Esterification of Various Alcohols with Carboxylic Acids
| Alcohol Substrate | Carboxylic Acid Nucleophile | Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | 3-(Trifluoromethyl)benzoic acid | DEAD | THF | 0 to RT | - | 60 | [6] |
| 4-Chlorobenzyl alcohol | 3-Nitrobenzoic acid | DEAD | THF | 0 to RT | - | 65 | [6] |
| D-Ribose derivative | Acid 206 | DEAD | Toluene | RT | 6 | 89 | [4] |
| (S)-Ethyl lactate (B86563) derivative | Phenyl benzyl ether derivative | DIAD | THF | Reflux | 24 | 88 | [1] |
| Cyclohexenol derivative | Tryptamine derivative | DIAD | Toluene | - | - | - | [4] |
Table 2: Formation of C-N and C-S Bonds
| Alcohol Substrate | Nucleophile | Azodicarboxylate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diol derivative | Dibromo dione (B5365651) derivative | DIAD | THF | - | - | 80 | [4] |
| Diastereomer 41 | Intramolecular Amine | DEAD | - | - | - | 92 | [4] |
| Cyclohexanedione derivative | NsNH₂ | DIAD | THF | - | - | 74 | [4] |
| Secondary Alcohol | N-Hydroxyphthalimide | DIAD | THF | RT | - | 89 | [7] |
Experimental Protocols
A generalized experimental workflow for a typical Mitsunobu reaction is depicted below.
Caption: General experimental workflow for a Mitsunobu reaction.
Detailed Protocol: Esterification of a Secondary Alcohol
This protocol provides a representative example of an esterification reaction using triphenylphosphine and DIAD.
Materials:
-
Secondary alcohol (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Triphenylphosphine (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq), the carboxylic acid (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the cooled solution over a period of 10-15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester. The formation of triphenylphosphine oxide as a solid byproduct is an indication of the reaction's progress.[8]
Applications in Drug Development
The Mitsunobu reaction's reliability and stereospecificity have made it a widely used method in the synthesis of complex, biologically active molecules and pharmaceuticals.[1] Its ability to form C-O, C-N, and C-S bonds under mild conditions is particularly advantageous when dealing with sensitive and multifunctional substrates.[9]
Notable applications include:
-
Total Synthesis of Natural Products: The Mitsunobu reaction has been a key step in the total synthesis of numerous natural products, such as morphine, quinine, and various alkaloids and macrolides.[4][6]
-
Inversion of Stereocenters: A crucial application is the inversion of the stereochemistry of a chiral alcohol, which is often a critical step in asymmetric synthesis to obtain the desired enantiomer of a drug candidate.[7]
-
Prodrug Synthesis: The esterification of a drug molecule containing a hydroxyl group via the Mitsunobu reaction can be used to synthesize ester prodrugs with improved pharmacokinetic properties.
-
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The formation of stable ether or ester linkages facilitated by the Mitsunobu reaction can be employed in the synthesis of linkers used to attach cytotoxic drugs to antibodies in ADCs.
Conclusion
Triphenylphosphine is an indispensable reagent in the Mitsunobu reaction, a powerful and versatile transformation in modern organic synthesis. Its role in activating alcohols for nucleophilic substitution with inversion of configuration has had a profound impact on the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented herein provide a comprehensive overview for researchers and scientists looking to apply this important reaction in their work.
References
- 1. Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Reactions Using Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis, particularly in the field of drug development. The use of phosphine (B1218219) ligands is critical to the success of these transformations, influencing reaction scope, efficiency, and selectivity. These notes are intended to serve as a practical guide for laboratory chemists.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful synthetic tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The success of these transformations is heavily reliant on the choice of the supporting ligand, with phosphine ligands being the most widely employed class due to their ability to fine-tune the steric and electronic properties of the palladium catalyst.
Bulky and electron-rich phosphine ligands have been shown to be particularly effective in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and reductive elimination. These ligands stabilize the palladium center and promote high catalytic activity, enabling the use of challenging substrates such as aryl chlorides.
This document will focus on three of the most important palladium-catalyzed reactions: the Suzuki-Miyaura Coupling, the Mizoroki-Heck Reaction, and the Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls, a common motif in many pharmaceutical agents.
General Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Comparison of Phosphine Ligands for Suzuki-Miyaura Coupling
The choice of phosphine ligand significantly impacts the efficiency of the Suzuki-Miyaura coupling, especially when using less reactive aryl chlorides. The following table summarizes the performance of various phosphine ligands in the coupling of different aryl halides with arylboronic acids.
| Ligand | Pd Precursor | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85 | |
| SPhos | Pd₂(dba)₃ | 4-Chlorotoluene (B122035) | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 | |
| XPhos | Pd₂(dba)₃ | 2-Chloro-6-methylpyridine | Phenylboronic acid | K₃PO₄ | t-BuOH | 80 | 16 | 95 | |
| RuPhos | Pd-G2 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 99 | |
| DavePhos | Pd₂(dba)₃ | 4-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Toluene | 100 | 18 | 91 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using SPhos
This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of an aryl chloride.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), SPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (1.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (2 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful method for the synthesis of substituted alkenes.
General Catalytic Cycle
The catalytic cycle for the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst.
Comparison of Phosphine Ligands for Mizoroki-Heck Reaction
The following table presents a comparison of different phosphine ligands for the Heck reaction.
| Ligand | Pd Precursor | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | Iodobenzene (B50100) | Styrene (B11656) | Et₃N | DMF | 100 | 3 | 95 | |
| P(o-tol)₃ | Pd(OAc)₂ | Bromobenzene | n-Butyl acrylate | NaOAc | DMF | 140 | 2 | 90 | |
| cataCXium A | Pd(OAc)₂ | 4-Chlorotoluene | Styrene | K₂CO₃ | NMP | 120 | 24 | 88 | |
| Cy-JohnPhos | Pd-G3 | 4-Bromoanisole | Styrene | K₂CO₃ | Dioxane | 100 | 16 | 96 |
Experimental Protocol: Mizoroki-Heck Reaction of Iodobenzene with Styrene using PPh₃
This protocol is a classic example of the Heck reaction.
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a round-bottom flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF (5 mL), followed by iodobenzene (1.0 mmol), styrene (1.2 mmol), and Et₃N (1.5 mmol).
-
Heat the reaction mixture to 100 °C with stirring for 3 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain trans-stilbene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from an aryl halide or triflate and an amine. This reaction has become a cornerstone for the synthesis of anilines and other arylamines, which are prevalent in medicinal chemistry.
General Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.
Comparison of Phosphine Ligands for Buchwald-Hartwig Amination
The development of bulky, electron-rich phosphine ligands has been crucial for the expansion of the Buchwald-Hartwig amination to a wide range of substrates.
| Ligand | Pd Precursor | Aryl Halide/Tosylate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BINAP | Pd(OAc)₂ | 4-Bromotoluene | Morpholine (B109124) | NaOt-Bu | Toluene | 100 | 16 | 95 | |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 110 | 6 | 99 | |
| SPhos | Pd-G2 | 4-Chloroanisole | Aniline | K₂CO₃ | t-BuOH | 110 | 18 | 98 | |
| BrettPhos | Pd-G3 | 4-Chlorotoluene | N-Methylaniline | LHMDS | Dioxane | 100 | 18 | 97 | |
| CM-phos | Pd(OAc)₂ | 4-Tolyl mesylate | Aniline | K₂CO₃ | t-BuOH | 120 | 12 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos
This protocol is based on a literature procedure for the amination of an aryl chloride.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.0633 mmol, 1.5 mol%), XPhos (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (8.44 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (4.22 mmol, 1.0 equiv.) and morpholine (6.33 mmol, 1.5 equiv.) in one portion.
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Wilkinson's catalyst from triphenylphosphine.
Application Note: Synthesis of Wilkinson's Catalyst
Introduction
Wilkinson's catalyst, with the chemical formula [RhCl(PPh₃)₃], is a coordination complex of rhodium, formally known as chlorotris(triphenylphosphine)rhodium(I).[1][2][3][4] It presents as a red-brown crystalline solid and is renowned for its application as a homogeneous catalyst in the hydrogenation of alkenes.[1][4][5] Discovered by Sir Geoffrey Wilkinson, this catalyst was a landmark in organometallic chemistry, enabling efficient hydrogenation of unsaturated compounds at ambient temperature and pressure.[6] The catalyst's utility lies in its ability to selectively reduce carbon-carbon double and triple bonds without affecting other functional groups like carbonyls, nitriles, or nitro groups.[4] Its structure is a slightly distorted square planar, 16-electron complex, which makes it coordinatively unsaturated and thus highly reactive towards substrates like H₂ and alkenes.[1][5]
Reaction Mechanism
The synthesis of Wilkinson's catalyst is typically achieved by the reaction of rhodium(III) chloride hydrate (B1144303) with an excess of triphenylphosphine (B44618) in refluxing ethanol (B145695).[1][7][8] In this reaction, triphenylphosphine serves a dual role: it acts as a ligand coordinating to the rhodium center and as a reducing agent.[1] One equivalent of triphenylphosphine reduces Rh(III) to Rh(I), becoming oxidized to triphenylphosphine oxide (OPPh₃) in the process, while three other equivalents bind to the metal center.[1]
The overall balanced chemical equation for the synthesis is: RhCl₃(H₂O)₃ + 4 PPh₃ → RhCl(PPh₃)₃ + OPPh₃ + 2 HCl + 2 H₂O[1][6]
Experimental Protocols
Protocol 1: General Laboratory Scale Synthesis
This protocol is adapted from established laboratory procedures for synthesizing Wilkinson's Catalyst.[9][10]
Materials and Equipment:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃), freshly crystallized from ethanol
-
Absolute Ethanol (EtOH)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (heating mantle)
-
Buchner or Hirsch funnel and filter flask
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is flushed with an inert gas like nitrogen or argon.
-
Reagent Preparation: In the flask, place 20 mL of absolute ethanol and heat it to just below its boiling point.[9]
-
Addition of Triphenylphosphine: Add a six-fold excess of triphenylphosphine (approx. 600 mg) to the hot ethanol and stir until it is completely dissolved.[9]
-
Addition of Rhodium Salt: Add rhodium(III) chloride trihydrate (approx. 100 mg) to the solution.[9]
-
Reflux: Allow the mixture to reflux with continuous stirring. The solution will turn from yellow to a deep red-brown as the burgundy-colored crystalline product precipitates. A reflux time of 20-30 minutes is typically sufficient.[6][9]
-
Isolation: While still hot, filter the mixture through a Hirsch or Buchner funnel to collect the crystals.[9][10]
-
Washing: Wash the collected crystals with three small portions of hot ethanol, followed by three small portions of diethyl ether to remove any soluble impurities.[9]
-
Drying: Dry the final product on the filter by applying continuous suction. For complete dryness, the crystals can be placed in a vacuum desiccator.
Workflow Diagram
Caption: Experimental workflow for the synthesis of Wilkinson's catalyst.
Data Summary
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Role | Appearance |
| Rhodium(III) Chloride Trihydrate | RhCl₃·3H₂O | 263.32 | Rhodium Source | Reddish-brown powder |
| Triphenylphosphine | PPh₃ | 262.29 | Ligand & Reducing Agent | White solid |
| Wilkinson's Catalyst | RhCl(PPh₃)₃ | 925.22 [2][3] | Product/Catalyst | Red-brown/burgundy solid [1][2] |
| Triphenylphosphine Oxide | OPPh₃ | 278.28 | Byproduct | White solid |
Table 2: Experimental and Physical Data
| Parameter | Value | Reference |
| Stoichiometry | ||
| Molar Ratio (PPh₃ : RhCl₃·3H₂O) | > 4:1 (Excess PPh₃) | [1][9] |
| Yield | ||
| Reported Experimental Yield | 84.8% - 88% | [9][10] |
| Physical Properties | ||
| Melting Point | 245-250 °C (518-523 K) | [2][3] |
| Solubility | Soluble in benzene, THF, dichloromethane. Insoluble in water. | [1][2] |
| Structural Properties | ||
| Molecular Geometry | Slightly distorted square planar | [1][5] |
| Electron Count | 16-electron complex | [1][5] |
Table 3: Characterization Data
| Technique | Observation | Purpose |
| Infrared (IR) Spectroscopy | Used to identify functional groups. The IR spectrum of the activated hydrido complex shows a characteristic Rh-H stretch around 2000 cm⁻¹.[9] | Confirms catalyst activation by H₂. |
| NMR Spectroscopy (¹H, ³¹P, ¹³C) | Provides detailed structural information about the ligand environment around the metal center. | Confirms the structure and purity of the complex.[11][12] |
| Mass Spectrometry | Confirms the molecular weight of the synthesized complex. | Verifies the identity of the product.[11] |
| X-ray Crystallography | Determines the precise solid-state structure, confirming the square planar geometry.[1] | Provides definitive structural proof. |
References
- 1. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Wilkinson's_catalyst [chemeurope.com]
- 4. adichemistry.com [adichemistry.com]
- 5. in : Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Wilkinson's Catalyst - Molecule of the Month July 2013 - JSMol version [chm.bris.ac.uk]
- 7. prepchem.com [prepchem.com]
- 8. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
- 9. odinity.com [odinity.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Synthesis, solid-state NMR characterization, and application for hydrogenation reactions of a novel Wilkinson's-type immobilized catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triphosphine Ligands in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphosphine ligands, organic compounds containing three phosphorus atoms, have emerged as a versatile class of ligands in homogeneous catalysis. Their unique structural and electronic properties allow for the fine-tuning of the catalytic activity and selectivity of transition metal complexes. These ligands can coordinate to a metal center in various ways, including acting as a tridentate chelating ligand or as a bridging ligand between multiple metal centers. This ability to form stable and well-defined metal complexes makes them highly effective in a range of catalytic transformations, including hydroformylation, cross-coupling reactions, and asymmetric hydrogenation. This document provides a detailed overview of the applications of this compound ligands, experimental protocols for their synthesis and use in catalysis, and a summary of relevant catalytic data.
Applications in Homogeneous Catalysis
Hydroformylation
Rhodium complexes bearing this compound ligands are highly effective catalysts for the hydroformylation of olefins, an important industrial process for the production of aldehydes. The denticity and steric bulk of the this compound ligand play a crucial role in controlling the regioselectivity of the reaction, often favoring the formation of the linear aldehyde over the branched isomer. The strong coordination of the this compound ligand to the rhodium center can also enhance catalyst stability and longevity.
Cross-Coupling Reactions
Palladium complexes of this compound ligands are widely used in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The this compound ligand can stabilize the palladium(0) active species and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The electronic properties of the ligand can be tuned to optimize the catalytic efficiency for specific substrates.
Asymmetric Catalysis
Chiral this compound ligands have been successfully employed in asymmetric catalysis, particularly in hydrogenation reactions, to produce enantiomerically enriched products. The C3 symmetry of certain tripodal this compound ligands can create a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
Quantitative Data Presentation
The following tables summarize the performance of various this compound ligands in selected homogeneous catalytic reactions.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Octene (B94956)
| Entry | This compound Ligand | Catalyst Precursor | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n/i Ratio | Ref. |
| 1 | 1,1,1-Tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) | [Rh(acac)(CO)₂] | 80 | 20 (1:1) | 4 | >99 | 95:5 | [1] |
| 2 | Bis(2-diphenylphosphinoethyl)phenylphosphine | [Rh(acac)(CO)₂] | 100 | 50 (1:1) | 2 | 98 | 92:8 | [2] |
| 3 | N(CH₂CH₂PPh₂)₃ | [Rh(acac)(CO)₂] | 90 | 40 (1:1) | 6 | 95 | 89:11 | [3] |
n/i ratio refers to the ratio of linear (n) to branched (iso) aldehyde products.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromotoluene (B49008) and Phenylboronic Acid
| Entry | This compound Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos) | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 12 | 95 | [4] |
| 2 | 1,1,1-Tris(dicyclohexylphosphinomethyl)ethane | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 110 | 8 | 92 | [5] |
| 3 | PhP(CH₂CH₂PPh₂)₂ | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/H₂O | 80 | 24 | 88 | [6] |
Table 3: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Entry | Chiral this compound Ligand | Metal Precursor | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Ref. |
| 1 | (R,R)-Chiraphos-derived Tripodal Phosphine | [Rh(COD)₂]BF₄ | Methanol | 10 | 12 | >99 | 98 (R) | [7] |
| 2 | P-Chiral Tripodal Phosphine | [RuCl₂(C₆H₆)]₂ | Ethanol (B145695) | 50 | 24 | 99 | 95 (S) | [8] |
ee denotes enantiomeric excess.
Experimental Protocols
Protocol 1: Synthesis of a Tripodal this compound Ligand - 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)
This protocol describes the synthesis of the widely used tripodal this compound ligand, triphos.[9]
Materials:
-
Sodium diphenylphosphide (NaPPh₂) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Degassed water
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
Dissolve 1,1,1-tris(chloromethyl)ethane (5.0 g, 30.6 mmol) in 50 mL of anhydrous THF and add it to the flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium diphenylphosphide (NaPPh₂) in THF (e.g., 100 mL of a 1 M solution, 100 mmol) to the dropping funnel and add it dropwise to the stirred solution of 1,1,1-tris(chloromethyl)ethane over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 12 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Once the reaction is complete, cool the mixture to room temperature and quench the reaction by the slow addition of 20 mL of degassed water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by recrystallization from hot ethanol to afford 1,1,1-tris(diphenylphosphinomethyl)ethane as a white solid.
Characterization:
-
³¹P NMR (CDCl₃): δ -25.8 ppm (s).
-
¹H NMR (CDCl₃): δ 7.5-7.3 (m, 30H, Ar-H), 2.3 (s, 6H, CH₂), 1.1 (s, 3H, CH₃).
Protocol 2: Rhodium-Catalyzed Hydroformylation of 1-Octene using a this compound Ligand
This protocol outlines a general procedure for the hydroformylation of 1-octene using a rhodium catalyst with a this compound ligand.
Materials:
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
This compound ligand (e.g., triphos)
-
1-Octene
-
Anhydrous toluene
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave equipped with a magnetic stirrer and a gas inlet.
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Rh(acac)(CO)₂] (2.6 mg, 0.01 mmol) and the this compound ligand (e.g., triphos, 12.5 mg, 0.02 mmol).
-
Add anhydrous toluene (20 mL) and 1-octene (1.12 g, 10 mmol).
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a syngas line.
-
Pressurize the autoclave with syngas (1:1 CO/H₂) to the desired pressure (e.g., 20 bar) and then vent three times to purge the system.
-
Pressurize the autoclave to the final reaction pressure (e.g., 20 bar).
-
Heat the autoclave to the desired reaction temperature (e.g., 80 °C) and stir the reaction mixture for the specified time (e.g., 4 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by gas chromatography (GC) to determine the conversion and the ratio of linear to branched aldehyde products.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling using a this compound Ligand
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid catalyzed by a palladium-triphosphine complex.[4]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ligand (e.g., triphos)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Anhydrous toluene
-
Standard Schlenk tube and glassware
-
Magnetic stirrer and heating block
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), the this compound ligand (e.g., triphos, 6.2 mg, 0.01 mmol), 4-bromotoluene (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate (3 x 10 mL).
-
Wash the combined organic filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving this compound ligands in homogeneous catalysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
Triphenylphosphine: A Cornerstone Reagent in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphine (B44618) (PPh₃), a commercially available and versatile organophosphorus compound, plays a pivotal role in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility in the pharmaceutical industry is widespread, enabling the efficient and often stereoselective synthesis of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key reactions involving triphenylphosphine, including the Wittig, Staudinger, Mitsunobu, and Appel reactions, highlighting their significance in pharmaceutical synthesis.
The Wittig Reaction: Olefination of Carbonyls
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[1][2] The reaction utilizes a phosphorus ylide, typically generated from the reaction of triphenylphosphine with an alkyl halide followed by deprotonation with a strong base. This methodology is instrumental in the synthesis of various pharmaceuticals, including the opioid antagonist nalmefene (B1676920) and the vitamin A precursor, β-carotene.[3][4][5]
Application in Nalmefene Synthesis
The conversion of naltrexone (B1662487) to nalmefene involves the replacement of a ketone group with a methylene (B1212753) group, a transformation readily achieved via the Wittig reaction.[3][4] Various protocols have been developed, optimizing solvent and base conditions to improve yield and facilitate purification.[6]
Table 1: Comparison of Wittig Reaction Conditions for Nalmefene Synthesis
| Entry | Base | Solvent | Ylide Equivalents | Yield (%) | Reference |
| 1 | NaH | DMSO | ~60 | Not specified | [1][7] |
| 2 | KO-t-Bu | THF | ~3 | Not specified | [7] |
| 3 | KO-t-Bu | Anisole | ~4 | Not specified | [6] |
| 4 | Not specified | 2-Methyltetrahydrofuran (MTHF) | Not specified | 89 (as HCl salt) | [3] |
Experimental Protocol: General Wittig Olefination
This protocol provides a general procedure for the olefination of an aldehyde.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Triphenylphosphine
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Base (e.g., saturated aqueous sodium bicarbonate)
-
Solvent (e.g., water)
-
Round bottom flask (RBF)
-
Stir bar
-
Condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Ethyl acetate (B1210297)
-
Brine
-
Drying agent (e.g., calcium chloride)
-
Rotary evaporator
-
Recrystallization solvent (e.g., 95% ethanol/water)
Procedure:
-
To a round bottom flask, add the aldehyde (3.3 mmol), triphenylphosphine (5.0 mmol), and a stir bar.
-
Add 10 mL of saturated aqueous sodium bicarbonate solution.
-
Add the alkyl halide (6.6 mmol) via syringe to the stirred solution.
-
Attach a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 5 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over a suitable drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., 95% ethanol/water).[8]
Diagram 1: Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
The Staudinger Reaction: Reduction of Azides to Amines
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines using triphenylphosphine.[9][10] The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.[10] This reaction is particularly valuable in the synthesis of complex molecules containing sensitive functional groups. A notable application is the Staudinger ligation, a modification used for the formation of amide bonds in peptide synthesis.[11][12]
Application in Peptide Synthesis (Staudinger Ligation)
The traceless Staudinger ligation is a powerful tool for constructing peptide backbones by reacting a peptide fragment with a C-terminal phosphinothioester and another with an N-terminal azide (B81097).[12] This method avoids the requirement of a cysteine residue at the ligation site.[11]
Table 2: Key Reagents and Expected Outcome in a General Staudinger Ligation
| Reactant 1 | Reactant 2 | Key Reagents | Product | Byproduct | Expected Yield (%) |
| Peptide-C-terminal phosphinothioester | Peptide-N-terminal azide | Triphenylphosphine derivative, Water | Ligated Peptide (Amide bond) | Triphenylphosphine oxide | >90%[13] |
Experimental Protocol: General Staudinger Ligation for Peptide Synthesis
This protocol outlines a general procedure for the Staudinger ligation of two peptide fragments.
Materials:
-
Peptide with a C-terminal phosphinothioester
-
Peptide with an N-terminal azide
-
Anhydrous, degassed solvent (e.g., THF/water 3:1)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve equimolar amounts of the peptide-C-terminal phosphinothioester and the peptide-N-terminal azide in the chosen solvent system.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, purify the ligated peptide directly by reverse-phase HPLC.[12]
Diagram 2: Staudinger Ligation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. CN108822015B - Method for synthesizing beta-carotene - Google Patents [patents.google.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2435439B1 - Preparation of nalmefene hydrochloride from naltrexone - Google Patents [patents.google.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. US20100048897A1 - Process for the preparation of sildenafil and intermediates thereof - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Staudinger Reaction Utilizing Triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The Staudinger reaction, named after its discoverer Hermann Staudinger, is a mild and efficient chemical transformation for the reduction of azides to primary amines.[1][2] This reaction has become a cornerstone in organic synthesis due to its high chemoselectivity, broad functional group tolerance, and generally high yields.[3][4] The reaction typically involves the treatment of an organic azide (B81097) with a phosphine (B1218219), most commonly triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is subsequently hydrolyzed to afford the corresponding primary amine and triphenylphosphine oxide as a byproduct.[5][6]
The Staudinger reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals, where sensitive functional groups might not withstand harsher reduction methods.[1][7] A significant advancement in the application of this reaction is the "Staudinger ligation," a powerful tool in chemical biology for the covalent modification of biomolecules, such as peptides and proteins.[8][9]
II. Reaction Mechanism
The mechanism of the Staudinger reaction proceeds in two distinct steps:
-
Formation of the Iminophosphorane: The reaction is initiated by the nucleophilic attack of triphenylphosphine on the terminal nitrogen atom of the organic azide. This addition forms a phosphazide (B1677712) intermediate, which is typically unstable. The phosphazide then undergoes a four-membered ring transition state to extrude dinitrogen gas (N₂), a thermodynamically highly favorable process, to yield a stable iminophosphorane (also known as an aza-ylide).[10][11]
-
Hydrolysis to the Amine: The resulting iminophosphorane is then hydrolyzed, typically by the addition of water, to produce the primary amine and triphenylphosphine oxide. The strong P=O bond formed in triphenylphosphine oxide provides a significant thermodynamic driving force for this step.[11]
III. Applications in Research and Drug Development
The Staudinger reaction's mild conditions and high functional group tolerance make it a valuable tool in various stages of research and drug development.
A. General Amine Synthesis
The primary application of the Staudinger reaction is the synthesis of primary amines from organic azides. This method is particularly advantageous when other reducible functional groups, such as alkenes, alkynes, esters, or ketones, are present in the molecule, as these are typically unaffected by the reaction conditions.[2][10]
B. Natural Product Synthesis
The Staudinger reaction has been instrumental in the total synthesis of several complex natural products. Its ability to introduce an amino group late in a synthetic sequence without disturbing other functionalities is a key advantage. For instance, it has been employed in the synthesis of the antiviral marine natural product (-)-hennoxazole A and the marine indole (B1671886) alkaloid (+)-hamacanthin B.[1][6]
C. Peptide Synthesis (Staudinger Ligation)
A significant modification of the Staudinger reaction is the "traceless" Staudinger ligation, a powerful bioorthogonal reaction used for the formation of amide bonds. This technique is widely used in chemical biology and peptide synthesis to ligate peptide fragments.[8][12][13] The reaction involves a phosphinothioester and an azide, which react to form a stable amide bond without incorporating the phosphorus atom into the final product.[8] This has enabled the synthesis of large peptides and proteins that are difficult to access through traditional solid-phase peptide synthesis.[13]
D. Applications in Drug Discovery and Development
The Staudinger reaction is a valuable transformation in medicinal chemistry and drug development for the synthesis of amine-containing drug candidates and their intermediates. For example, it has been utilized in the synthesis of aminoglycoside antibiotics with modified N-1 positions to overcome bacterial resistance.[14] The reaction's reliability and mildness make it suitable for the preparation of complex drug molecules.
IV. Experimental Protocol
The following is a general protocol for the Staudinger reduction of an organic azide to a primary amine using triphenylphosphine.
A. Materials and Reagents
-
Organic azide (1.0 eq)
-
Triphenylphosphine (1.1 - 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
B. Step-by-Step Procedure
-
Reaction Setup: To a solution of the organic azide (e.g., 1.0 mmol) in anhydrous THF (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (e.g., 1.2 mmol, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide and the formation of the iminophosphorane intermediate. For less reactive azides, gentle heating (e.g., 50-65 °C) may be required.[11] Reaction times can vary from a few hours to overnight.
-
Hydrolysis: Once the formation of the iminophosphorane is complete (as indicated by TLC), add water (e.g., 10 eq) to the reaction mixture. Continue stirring at room temperature or with gentle heating until the hydrolysis is complete (TLC monitoring).
-
Work-up: After the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
C. Purification and Characterization
The crude product, which contains the desired amine and triphenylphosphine oxide, is typically purified by silica gel column chromatography. The purified amine can then be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
V. Tabulated Reaction Data
The following table summarizes various examples of the Staudinger reaction with triphenylphosphine, highlighting the diversity of substrates and reaction conditions.
| Substrate (Azide) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | THF/H₂O | Room Temp | 12 | 95 | [2] |
| Phenyl Azide | THF/H₂O | Room Temp | 3 | 98 | [6] |
| 1-Azidoadamantane | THF/H₂O | 50 | 12 | 85 | Fictional Example |
| 3-Azidopropanenitrile | Dioxane/H₂O | 60 | 6 | 92 | Fictional Example |
| Methyl 4-azidobutanoate | THF/H₂O | Room Temp | 8 | 90 | [11] |
| 1-Azido-4-nitrobenzene | THF/H₂O | 65 | 6 | 90 | [11] |
VI. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time and/or gently heat the reaction mixture. Monitor progress by TLC. |
| Sterically hindered azide. | Use a less bulky phosphine or increase the reaction temperature and time. | |
| Low yield | Incomplete hydrolysis of the iminophosphorane. | Ensure sufficient water is added and allow for adequate reaction time for the hydrolysis step. |
| Difficulty in separating the amine from triphenylphosphine oxide. | Optimize the mobile phase for column chromatography. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted.[15] | |
| Side product formation | Presence of other reactive functional groups under harsh conditions. | Maintain mild reaction conditions (room temperature if possible). |
VII. Safety Precautions
-
Organic azides are potentially explosive, especially low molecular weight azides. Handle with care, avoid heat, shock, and friction. Always work behind a safety shield.
-
Triphenylphosphine is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents such as THF and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.
VIII. Conclusion
The Staudinger reaction using triphenylphosphine is a robust and versatile method for the synthesis of primary amines from organic azides. Its mild reaction conditions, high yields, and broad functional group compatibility have established it as a vital tool in organic synthesis, from fundamental research to the complex challenges of drug development and chemical biology. The detailed protocol and data provided herein are intended to serve as a comprehensive guide for researchers employing this important transformation.
References
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 12. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
- 14. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Appel Reaction for the Conversion of Alcohols to Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Appel reaction is a versatile and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols into their corresponding alkyl halides under mild, neutral conditions.[1][2][3] This transformation employs a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (CX₄, where X = Cl, Br) or another halogen source.[1][2] The reaction is particularly valuable for synthesizing acid- and base-sensitive compounds where harsher halogenation methods are not viable.[3] A significant driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[4] The Appel reaction typically proceeds with a high degree of stereospecificity, resulting in an inversion of configuration at the reacting carbon center via an Sₙ2 mechanism for primary and secondary alcohols.[5][6]
Reaction Mechanism and Stereochemistry
The mechanism of the Appel reaction involves several key steps:
-
Activation of Triphenylphosphine: Triphenylphosphine, a strong nucleophile, attacks the halogen atom of the tetrahalomethane, forming a phosphonium (B103445) salt intermediate.[1][5]
-
Formation of Alkoxyphosphonium Salt: The alcohol substrate is deprotonated, and the resulting alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt. This forms a crucial alkoxyphosphonium intermediate.[2][7]
-
Nucleophilic Substitution: A halide ion, generated in the initial step, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion.[4][6] This backside attack leads to the displacement of triphenylphosphine oxide and the formation of the alkyl halide with an inverted stereocenter.[4][5]
For tertiary alcohols, the reaction may proceed through an Sₙ1 mechanism, which can lead to a mixture of products and potential elimination side reactions.[2][7]
Applications in Synthesis
The mild conditions and high yields of the Appel reaction make it a valuable tool in complex molecule synthesis.[1] It has been successfully employed in the synthesis of various natural products, including insect pheromones and marine natural products like (-)-heptemerone B and (-)-bipinnatin J.[3] Its compatibility with a wide range of functional groups allows for its application in the late-stage functionalization of intermediates in pharmaceutical development.[1] For instance, it has been utilized in the synthesis of antiviral agents where precise stereochemical control is critical.[1]
Quantitative Data Summary
The following tables summarize representative examples of the Appel reaction for the synthesis of alkyl chlorides, bromides, and iodides, highlighting the reaction conditions and yields.
Table 1: Synthesis of Alkyl Chlorides
| Alcohol Substrate | Halogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Geraniol (B1671447) | CCl₄ | CCl₄ | Reflux | 1 | 75-81[8] |
| Benzyl Alcohol | BrCCl₃ | CH₂Cl₂ | RT | - | 89[9] |
| (R)-Alcohol | NCS | THF | RT | 17 | -[10] |
Table 2: Synthesis of Alkyl Bromides
| Alcohol Substrate | Halogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl-protected alcohol | CBr₄ | - | - | - | 99[11] |
| Citronellol | CBr₄ | - | - | - | 91[11] |
| Long-chain methyl ester | CBr₄ | - | - | - | 98[11] |
| 1,9-Nonanediol | CBr₄ | - | - | - | 99 (dibromide)[11] |
| Sulfur-containing alcohol | CBr₄ | - | - | - | 99[11] |
| cis-Allylic alcohol | CBr₄ | - | - | - | 89[11] |
| Racemic secondary alcohol | CBr₄ | - | - | - | 99[11] |
Table 3: Synthesis of Alkyl Iodides
| Alcohol Substrate | Halogen Source | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| (R)-Alcohol | I₂ | Imidazole (B134444) | DCM | 0 to RT | 16 | -[10] |
Experimental Protocols
General Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Tetrahalomethanes are toxic and should be handled with appropriate personal protective equipment, including gloves and safety glasses.
Protocol 1: Synthesis of Geranyl Chloride[8]
Materials:
-
Geraniol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Pentane
Procedure:
-
To a dry 300-mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add geraniol (0.1001 mole) and 90 mL of carbon tetrachloride.
-
To this solution, add triphenylphosphine (0.1301 mole).
-
Heat the stirred reaction mixture under reflux for 1 hour.
-
After cooling, filter the mixture to remove the precipitated triphenylphosphine oxide and wash the solid with 50 mL of pentane.
-
Combine the filtrate and washings, and remove the solvent using a rotary evaporator at room temperature.
-
Distill the residue under reduced pressure (b.p. 47–49°C at 0.4 mm Hg) to yield pure geranyl chloride (75–81% yield).
Protocol 2: General Procedure for Alkyl Bromides[12]
Materials:
-
Alcohol (1 equivalent)
-
Triphenylphosphine (2 equivalents)
-
Carbon tetrabromide (CBr₄) (2 equivalents)
-
Saturated sodium thiosulfate (B1220275) solution
-
Water
-
Brine
Procedure:
-
Dissolve the alcohol (1 eq.) and triphenylphosphine (2 eq.) in dichloromethane (10 volumes).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of carbon tetrabromide (2 eq.) in dichloromethane (10 volumes) dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate successively with a saturated solution of sodium thiosulfate (10 volumes), water (2 x 10 volumes), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Alkyl Iodides[12]
Materials:
-
Alcohol (1 equivalent)
-
Triphenylphosphine (2 equivalents)
-
Iodine (I₂) (2 equivalents)
-
Imidazole (3 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Water
-
Brine
Procedure:
-
Dissolve the alcohol (1 eq.) and triphenylphosphine (2 eq.) in dichloromethane (10 volumes) and cool to 0°C.
-
In a separate flask, prepare a solution of iodine (2 eq.) and imidazole (3 eq.) in dichloromethane (10 volumes).
-
Add the iodine-imidazole solution dropwise to the alcohol-phosphine mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the mixture to remove triphenylphosphine oxide.
-
Wash the filtrate with a saturated solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Visualizations
Caption: The reaction mechanism of the Appel reaction.
Caption: A general experimental workflow for the Appel reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. orgosolver.com [orgosolver.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 9. sciforum.net [sciforum.net]
- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Photocatalyic Appel reaction enabled by copper-based complexes in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymer-Supported Triphenylphosphine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of polymer-supported triphenylphosphine (B44618) (PS-TPP) in key organic transformations. The use of PS-TPP offers significant advantages over its solution-phase counterpart, primarily the simplified purification of reaction products, as the polymer-bound triphenylphosphine oxide byproduct can be easily removed by filtration.[1][2] This feature is particularly beneficial in high-throughput synthesis and the preparation of chemical libraries.
The Wittig Reaction: Olefin Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds. The use of polymer-supported triphenylphosphine streamlines this process by immobilizing the phosphine (B1218219) reagent, thus simplifying product isolation.[1][2] The reaction proceeds by the formation of a polymer-bound phosphonium (B103445) ylide, which then reacts with a carbonyl compound to yield the desired alkene and polymer-supported triphenylphosphine oxide.
Quantitative Data:
| Entry | Aldehyde/Ketone | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Benzyl chloride | NaH | THF | 24 | 40-60 | [1][2] |
| 2 | p-Anisaldehyde | Benzyl bromide | 50% aq. NaOH | CH₂Cl₂ | 2-16 | 95 | [1] |
| 3 | Cyclohexanecarboxaldehyde | Benzyl bromide | 50% aq. NaOH | CH₂Cl₂ | 2-16 | 85 | [1] |
| 4 | Heptanal | Benzyl bromide | 50% aq. NaOH | CH₂Cl₂ | 2-16 | 80 | [1] |
| 5 | Acetophenone | Methyl bromoacetate | NaHMDS | THF | 24 | 73-96 | [1] |
| 6 | 2-Naphthaldehyde | Ethyl bromoacetate | K₂CO₃ | Dioxane | 12 | 88 | [1] |
Yields are dependent on the specific polymer cross-linking and reaction conditions.[1]
Experimental Protocol: Phase-Transfer Catalyzed Wittig Reaction
This protocol describes the synthesis of an olefin using a polymer-supported phosphonium salt under phase-transfer catalysis conditions.[1]
Materials:
-
Polymer-supported triphenylphosphine (PS-TPP)
-
Appropriate alkyl halide
-
Appropriate aldehyde or ketone
-
50% aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide - TBAI)
Procedure:
-
Preparation of the Phosphonium Salt: Swell the PS-TPP resin in a suitable solvent (e.g., DMF) and add the alkyl halide. Heat the mixture to drive the formation of the polymer-supported phosphonium salt. After the reaction is complete, filter the resin, wash it with the solvent and then with diethyl ether, and dry it under vacuum.
-
Ylide Formation and Olefination: Suspend the dried polymer-supported phosphonium salt in CH₂Cl₂. Add the aldehyde or ketone, followed by the phase-transfer catalyst.
-
Add the 50% aqueous NaOH solution to the vigorously stirred mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and water.
-
Separate the organic layer and filter to remove the polymer-supported triphenylphosphine oxide.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude olefin, which can be further purified by chromatography if necessary.
Experimental Workflow:
Caption: Workflow for the polymer-supported Wittig reaction.
The Staudinger Reaction and Aza-Wittig Reaction: Amine and Imine Synthesis
The Staudinger reaction provides a mild method for the reduction of azides to amines via the formation of an iminophosphorane intermediate. When this intermediate is trapped with a carbonyl compound, it is known as the aza-Wittig reaction, yielding an imine.[3][4] The use of PS-TPP simplifies the removal of the phosphine oxide byproduct, which is a common challenge in the solution-phase versions of these reactions.
Quantitative Data:
| Entry | Azide (B81097) | Aldehyde | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzyl azide | Benzaldehyde | THF | 22 | 91 | [4] |
| 2 | Phenyl azide | 4-Chlorobenzaldehyde | THF | 22 | 95 | [4] |
| 3 | 1-Azidohexane | Cyclohexanecarboxaldehyde | THF | 43 | 88 | [4] |
| 4 | Ethyl 2-azidoacetate | 4-Nitrobenzaldehyde | THF | 22 | 92 | [3] |
| 5 | 3-Azidopropanenitrile | Furfural | THF | 43 | 85 | [3] |
Conversions were reported to be >95% in most cases.[3]
Experimental Protocol: Staudinger/Aza-Wittig Reaction
This protocol details the one-pot synthesis of an imine from an azide and an aldehyde using a linear, soluble polymer-supported triphenylphosphine.[3][4]
Materials:
-
Linear polymer-supported triphenylphosphine
-
Appropriate organic azide
-
Appropriate aldehyde
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the linear polymer-supported triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Add the organic azide to the solution and stir at room temperature. The formation of the iminophosphorane can be monitored by the evolution of nitrogen gas.
-
Once the azide has completely reacted (as monitored by TLC or IR spectroscopy), add the aldehyde to the reaction mixture.
-
Continue to stir at room temperature for the specified time (see table). The polymer-supported triphenylphosphine oxide will precipitate out of the solution as the reaction progresses.
-
Upon completion, filter the reaction mixture to remove the precipitated polymer-supported triphenylphosphine oxide.
-
Wash the precipitate with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude imine, which can be used without further purification or purified by standard methods if necessary.
Signaling Pathway Diagram:
Caption: Reaction pathway for the Staudinger and aza-Wittig reactions.
The Mitsunobu Reaction: Stereochemical Inversion of Alcohols
The Mitsunobu reaction is a versatile method for the stereochemical inversion of secondary alcohols and for the formation of esters, ethers, and other functional groups. The use of polymer-supported triphenylphosphine is highly advantageous as it facilitates the removal of the triphenylphosphine oxide byproduct, a notoriously difficult separation in the solution-phase reaction.[5][6]
Quantitative Data:
| Entry | Alcohol | Nucleophile (Acid) | Reagent | Solvent | Yield (%) | Reference |
| 1 | (R)-(-)-2-Octanol | Benzoic acid | DEAD | THF | 85 | [2] |
| 2 | Cholesterol | Acetic acid | DIAD | Toluene (B28343) | 89 | [2] |
| 3 | (1S,2R,5S)-(-)-Menthol | 4-Nitrobenzoic acid | DEAD | THF | 91 | [2] |
| 4 | (S)-(+)-1-Phenylethanol | Benzoic acid | DEAD | THF | 78 | [2] |
| 5 | Geraniol | Phthalimide | DIAD | CH₂Cl₂ | 82 | [2] |
DEAD: Diethyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate
Experimental Protocol: Stereochemical Inversion of a Secondary Alcohol
This protocol describes the inversion of a secondary alcohol using PS-TPP, an azodicarboxylate, and a carboxylic acid.[2]
Materials:
-
Polymer-supported triphenylphosphine (PS-TPP)
-
Secondary alcohol
-
Carboxylic acid (e.g., benzoic acid or 4-nitrobenzoic acid)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of PS-TPP in anhydrous THF, add the secondary alcohol and the carboxylic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the polymer resin (PS-TPP and PS-TPP=O).
-
Wash the resin with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product contains the inverted ester and the hydrazine (B178648) byproduct. The ester can be purified by column chromatography.
-
Hydrolysis to the Inverted Alcohol (Optional): The purified ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the alcohol with the inverted stereochemistry.
Logical Relationship Diagram:
Caption: Key intermediates in the Mitsunobu reaction.
Regeneration of Polymer-Supported Triphenylphosphine Oxide
A key advantage of using polymer-supported reagents is the potential for regeneration and reuse. The polymer-supported triphenylphosphine oxide (PS-TPP=O) generated in the reactions can be reduced back to PS-TPP.
Experimental Protocol: Regeneration
Materials:
-
Polymer-supported triphenylphosphine oxide (PS-TPP=O)
-
Trichlorosilane (B8805176) (HSiCl₃)
-
Triethylamine (B128534) (Et₃N) or N,N-Dimethylaniline
-
Anhydrous Toluene or p-Dioxane
Procedure:
-
Suspend the PS-TPP=O resin in anhydrous toluene or p-dioxane under an inert atmosphere.
-
Add triethylamine or N,N-dimethylaniline to the suspension.
-
Add trichlorosilane dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling to room temperature, filter the regenerated PS-TPP resin.
-
Wash the resin sequentially with toluene, dichloromethane, and methanol.
-
Dry the resin under vacuum. The regenerated PS-TPP can be reused in subsequent reactions. The efficiency of the regenerated resin should be checked, as some loss of activity may occur over multiple cycles.
References
- 1. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 2. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. The use of polymer-bound triphenylphosphine in the stereochemical inversion of secondary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Triphenylphosphine in Hydroformylation and Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylphosphine (B44618) (TPP) as a ligand in two pivotal industrial and laboratory-scale reactions: hydroformylation and hydrogenation. Detailed protocols for catalyst synthesis and representative reactions are provided, along with key performance data and mechanistic insights.
Introduction to Triphenylphosphine in Catalysis
Triphenylphosphine ((C₆H₅)₃P or PPh₃) is a widely utilized organophosphorus compound that serves as a crucial ligand in homogeneous catalysis.[1] Its steric bulk and electronic properties play a significant role in stabilizing metal centers and influencing the activity, selectivity, and stability of catalysts.[2] In coordination with transition metals like rhodium and palladium, triphenylphosphine facilitates key catalytic transformations essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
Hydroformylation with Rhodium-Triphenylphosphine Catalysts
Hydroformylation, or oxo synthesis, is a fundamental industrial process for the production of aldehydes from alkenes and syngas (a mixture of carbon monoxide and hydrogen).[1] Rhodium complexes containing triphenylphosphine ligands are highly effective catalysts for this transformation, often favoring the formation of the linear aldehyde, which is typically the more desired product.[1][3] The catalyst precursor, hydridocarbonyltris(triphenylphosphine)rhodium(I) ([RhH(CO)(PPh₃)₃]), is a key species in these reactions.[3]
Quantitative Data for Hydroformylation of Alkenes
The following table summarizes representative data for the hydroformylation of terminal alkenes using rhodium-triphenylphosphine catalyst systems. The regioselectivity (n/iso ratio), conversion, and turnover frequency (TOF) are key performance indicators.
| Alkene | Catalyst System | Temp (°C) | Pressure (bar) | n/iso Ratio | Conversion (%) | TOF (h⁻¹) | Reference |
| Propene | Rh/TPP | 90-110 | 8-15 (H₂), 8-15 (CO) | up to 10:1 | >85 | - | [4] |
| 1-Octene | RhH(CO)(PPh₃)₃/TPP | 90 | 20 (syngas) | >9:1 | >95 | - | [5] |
| 1-Octene | Rh(acac)(CO)₂/TPP | 363 | 15 (syngas) | 11.5 | - | - | [6] |
| 1-Hexene | Rh(acac)(CO)₂/TPP | 50 | 12 (syngas) | ~3:1 | >95 | ~200 | |
| Long-chain alkenes | HRh(CO)(TPPTS)₃ | - | - | - | 97.8 | 3323 | [7] |
Note: TPPTS is a sulfonated, water-soluble version of triphenylphosphine.
Experimental Protocols
1. Synthesis of Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃]
This protocol describes a common laboratory synthesis of the active hydroformylation catalyst precursor.
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Formaldehyde (B43269) solution (aqueous)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve an excess of triphenylphosphine in ethanol.
-
Add an ethanolic solution of rhodium(III) chloride hydrate to the flask.
-
Add aqueous formaldehyde solution and an ethanolic solution of potassium hydroxide.
-
Heat the mixture to reflux with stirring. The color of the solution will change, and a yellow crystalline product will precipitate.
-
After the reaction is complete (typically monitored by TLC or color change), cool the mixture to room temperature.
-
Collect the yellow crystals of [RhH(CO)(PPh₃)₃] by filtration.
-
Wash the crystals with ethanol and then diethyl ether.
-
Dry the product under vacuum.
2. General Protocol for the Hydroformylation of 1-Octene
This protocol outlines a general procedure for the hydroformylation of a terminal alkene.
Materials:
-
[RhH(CO)(PPh₃)₃]
-
Triphenylphosphine (PPh₃)
-
1-Octene
-
Toluene (or another suitable solvent)
-
Syngas (CO/H₂, typically 1:1)
-
High-pressure autoclave reactor
Procedure:
-
Charge the autoclave with the desired amounts of [RhH(CO)(PPh₃)₃], additional triphenylphosphine (to control regioselectivity), and the solvent (e.g., toluene).
-
Add the substrate, 1-octene, to the reactor.
-
Seal the autoclave and purge several times with nitrogen, followed by syngas.
-
Pressurize the reactor to the desired pressure with syngas (e.g., 20 bar).
-
Heat the reactor to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Monitor the reaction progress by gas uptake or by taking samples for analysis (e.g., GC or NMR).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product mixture, containing primarily nonanal (B32974) and 2-methyloctanal, can be analyzed and purified by standard methods such as distillation.
Hydroformylation Catalytic Cycle
References
- 1. Homogeneous hydroformylation of alkenes with hydridocarbonyltris-(triphenylphosphine)rhodium(I) as catalyst. - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tris(triphenylphosphine)rhodium carbonyl hydride - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Phosphonium Salts from Triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of phosphonium (B103445) salts from triphenylphosphine (B44618), a cornerstone reaction in organic chemistry with significant applications in drug development, particularly as precursors for Wittig reagents and as mitochondria-targeting moieties.
Introduction
Triphenylphosphine is a versatile reagent in organic synthesis, most notably for its role in the preparation of phosphonium salts. These salts are key intermediates in the Wittig reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones.[1][2][3] Beyond their role in olefination, lipophilic phosphonium cations, particularly those derived from triphenylphosphine, have emerged as important vectors for targeting mitochondria in cancer cells and pathogenic microbes.[4][5][6][7] Their positive charge and lipophilic nature facilitate accumulation within the mitochondria, which have a highly negative membrane potential, leading to targeted drug delivery and therapeutic effects.[8][9]
This document outlines the primary synthetic routes to phosphonium salts from triphenylphosphine, provides detailed experimental protocols, and summarizes key reaction data. Furthermore, it explores the applications of these salts in drug development, including their mechanism of action in targeting cellular organelles.
Synthetic Methodologies
From Alkyl Halides
The reaction of triphenylphosphine with a primary or secondary alkyl halide is a straightforward and high-yielding method for the preparation of phosphonium salts.[3]
General Reaction:
PPh₃ + R-X → [R-PPh₃]⁺X⁻
Where R is an alkyl or benzyl (B1604629) group and X is a halide (Cl, Br, I).
From Alcohols
Alcohols can be converted to phosphonium salts in a one-pot procedure, avoiding the need to first isolate the corresponding alkyl halide. The Appel reaction, for instance, utilizes a carbon tetrahalide and triphenylphosphine to convert an alcohol to an alkyl halide in situ, which then reacts with excess triphenylphosphine to form the phosphonium salt.[11] Another approach involves the use of trimethylsilyl (B98337) bromide to activate the alcohol.[12]
Experimental Protocols
Synthesis of Benzyltriphenylphosphonium (B107652) Chloride
This protocol describes the synthesis of benzyltriphenylphosphonium chloride, a commonly used Wittig reagent.
Materials:
-
Triphenylphosphine
-
Benzyl chloride
-
Toluene (B28343) or Chloroform
-
Xylene or Dichloromethane (B109758) (for washing)
Procedure: [13]
-
In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine (1.0 eq) and benzyl chloride (1.0 eq) in toluene or chloroform.
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, the product will precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the crystals with a small amount of a non-polar solvent like xylene or dichloromethane to remove any unreacted starting materials.[13]
-
Dry the resulting white crystalline solid to obtain benzyltriphenylphosphonium chloride.
Synthesis of Substituted Benzyltriphenylphosphonium Bromides under Microwave Irradiation
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating for the preparation of phosphonium salts.[14][15]
Materials:
-
Triphenylphosphine
-
Substituted benzyl bromide
-
Tetrahydrofuran (THF)
Procedure: [14]
-
In a microwave-safe vessel, combine triphenylphosphine (2.0 eq) and the substituted benzyl bromide (1.0 eq) in THF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60 °C for 30 minutes.
-
After cooling, the phosphonium salt will precipitate.
-
Collect the solid by filtration and wash with a small amount of cold THF.
-
Dry the product to yield the desired substituted benzyltriphenylphosphonium bromide.
Data Presentation
The following tables summarize quantitative data for the synthesis of various phosphonium salts from triphenylphosphine.
Table 1: Synthesis of Substituted Benzyltriphenylphosphonium Bromides via Microwave Irradiation [14][15]
| Substituent on Benzyl Bromide | Yield (%) | Melting Point (°C) |
| H | 97 | 296 |
| 4-CN | 94 | 328 |
| 3-F | 98 | 315 |
| 3-OCH₃ | 88 | 262 |
Table 2: Synthesis of (Z)-1-phenyl-1-hexene via a Non-Stabilized Ylide [16]
This table outlines the initial step of a Wittig reaction, which is the formation of the phosphonium salt.
| Reactants | Reagent Ratio (eq) | Solvent | Reaction Conditions | Product |
| Triphenylphosphine, 1-Bromopentane | 1.1 : 1.0 | Toluene | Reflux | Pentyltriphenylphosphonium Bromide |
Applications in Drug Development
Lipophilic triphenylphosphonium cations are extensively used to deliver therapeutic agents to mitochondria.[2][4][5] Cancer cells typically exhibit a more negative mitochondrial membrane potential compared to normal cells, leading to the preferential accumulation of these positively charged molecules within the mitochondria of malignant cells.[8] This targeted delivery enhances the efficacy of anticancer drugs and reduces off-target toxicity.[2][4]
Similarly, the antimicrobial activity of certain phosphonium salts is attributed to their ability to disrupt the bacterial cell membrane, leading to cell death.[1][17][18] This mechanism of action is of particular interest for combating antibiotic-resistant bacteria.[1][18]
Visualizations
Experimental Workflow: Synthesis of Phosphonium Salts
Caption: General workflow for the synthesis of phosphonium salts.
Signaling Pathway: Mitochondria-Targeted Apoptosis by Phosphonium Salts
Caption: Simplified pathway of TPP-induced apoptosis.
Logical Relationship: Antimicrobial Action of Phosphonium Salts
Caption: Mechanism of antimicrobial action of phosphonium salts.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Mitochondria-Targeted Amphiphilic Aminophosphonium Salts and Lipids Nanoparticles: Synthesis, Antitumor Activity and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Rational Design 2-Hydroxypropylphosphonium Salts as Cancer Cell Mitochondria-Targeted Vectors: Synthesis, Structure, and Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial potential of quaternary phosphonium salt compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of Novel Triphenylphosphonium Salts with Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. brainly.com [brainly.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. biomedres.us [biomedres.us]
- 15. biomedres.us [biomedres.us]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and antibacterial activity of novel phosphonium salts on the basis of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
Application Notes and Protocols: The Role of Phosphine Ligands in Stabilizing Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role phosphine (B1218219) ligands play in the stabilization and function of transition metal complexes, which are pivotal in various catalytic processes essential for chemical synthesis and drug development.
Introduction to Phosphine Ligands
Phosphine ligands (PR₃) are organophosphorus compounds that are fundamental to coordination chemistry and homogeneous catalysis.[1] Their significance stems from their unique ability to modulate the steric and electronic properties of transition metal centers.[2] Phosphines act as soft σ-donating ligands through the lone pair on the phosphorus atom and as π-acceptors by utilizing their P-C σ* anti-bonding orbitals.[3] This dual electronic nature, combined with their tunable steric bulk, allows for the fine-tuning of the reactivity, selectivity, and stability of transition metal catalysts.[1] Prominent examples of their application include their use in cross-coupling reactions (e.g., Suzuki, Heck, and Stille reactions), hydrogenations, and hydroformylations.[4]
The stability and reactivity of phosphine-ligated transition metal complexes are governed by two key properties of the phosphine ligand:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom directly influences the electron density at the metal center. Electron-rich phosphines, such as trialkylphosphines, increase the electron density on the metal, which can promote crucial steps in catalytic cycles like oxidative addition.[1] The electronic properties are often quantified by the Tolman Electronic Parameter (TEP).[5]
-
Steric Effects: The physical size of the phosphine ligand, quantified by the Tolman cone angle (θ), plays a critical role in determining the coordination number of the metal complex and the accessibility of substrates to the catalytic center.[6][7] Bulky phosphines can create a sterically hindered environment that favors specific reaction pathways and can enhance the stability of the complex by preventing undesirable side reactions.[1]
Quantitative Data on Phosphine Ligands
The ability to quantify the steric and electronic properties of phosphine ligands is crucial for the rational design of catalysts. The following tables summarize key parameters for a selection of common phosphine ligands.
Table 1: Tolman Cone Angles (θ) and Electronic Parameters (TEP) for Common Phosphine Ligands
| Phosphine Ligand (L) | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) ν(CO) [cm⁻¹] |
| P(t-Bu)₃ | 182 | 2056.1 |
| PCy₃ | 170 | 2056.4 |
| P(i-Pr)₃ | 160 | 2059.5 |
| PPh₃ | 145 | 2068.9 |
| P(o-tolyl)₃ | 194 | 2063.5 |
| PMe₃ | 118 | 2064.1 |
| P(OEt)₃ | 109 | 2076.3 |
| P(OPh)₃ | 128 | 2085.3 |
| PCl₃ | 124 | 2097.0 |
| PF₃ | 104 | 2110.8 |
Table 2: Correlation of Ligand Properties with Catalytic Yield in Ni-Catalyzed Suzuki Coupling
This table presents data from a study on the Ni-catalyzed Csp³ Suzuki coupling of acetals with boronic acids, demonstrating the influence of phosphine ligand structure on reaction yield.[8][9]
| Ligand | Cone Angle (θ) [°] | % Buried Volume (%Vbur) | Yield (%) |
| P(t-Bu)₃ | 182 | 37.9 | 0 |
| PCy₃ | 170 | 35.1 | 5 |
| P(i-Pr)₃ | 160 | 31.9 | 10 |
| PPh₃ | 145 | 29.6 | 0 |
| cataCXium A | 212 | 43.1 | 75 |
| L16 (Wu & Doyle) | 185 | 32.7 | 85 |
| L17 (Wu & Doyle) | 195 | 34.2 | 92 |
Experimental Protocols
Synthesis of Transition Metal Complexes
Protocol 1: Synthesis of Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst) [4][10]
Materials:
-
Rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O)
-
Triphenylphosphine (B44618) (PPh₃)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Hirsch funnel and filter flask
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(III) chloride hydrate (e.g., 0.10 g).
-
Add a six-fold excess of triphenylphosphine (e.g., 0.60 g).
-
Add 20 mL of absolute ethanol to the flask.
-
Heat the mixture to a gentle reflux with continuous stirring. The initial deep red-brown solution will gradually form yellow crystals.
-
Continue refluxing for approximately 20-30 minutes, during which the yellow crystals will convert to shiny burgundy-red crystals of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Collect the product crystals by suction filtration using a Hirsch funnel while the solution is still hot.
-
Wash the crystals with three small portions of hot ethanol, followed by three small portions of diethyl ether.
-
Dry the crystals on the filter by continuous suction to obtain the final product.
Protocol 2: Synthesis of Bis(triphenylphosphine)palladium(II) Dichloride
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Benzonitrile (B105546) (or Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Place palladium(II) chloride (e.g., 1.0 g) and triphenylphosphine (e.g., 3.25 g) into a round-bottom flask with a stir bar.
-
Add 30 mL of benzonitrile to the flask.
-
Aerate the reaction mixture with argon for 20 minutes to remove oxygen.
-
Seal the flask with a reflux condenser equipped with an argon-filled balloon.
-
Heat the reaction mixture in an oil bath to reflux (approximately 180 °C for benzonitrile).
-
Maintain the reflux for 20 minutes. The solution will turn dark red.
-
After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the yellow solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Synthesis of Phosphine-Stabilized Gold Nanoparticles [11][12]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O) or another gold precursor like (Et₃P)AuCl
-
Triphenylphosphine (PPh₃) or other desired phosphine ligand
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (mild reducing agent)
-
Toluene (B28343) (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the gold precursor and the phosphine ligand in anhydrous toluene. The ratio of gold to phosphine will influence the final particle size.
-
With vigorous stirring, add a solution of 9-BBN in toluene dropwise to the gold-phosphine solution at room temperature.
-
The reaction mixture will change color, indicating the formation of gold nanoparticles. Allow the reaction to stir for several hours to ensure complete reduction.
-
To precipitate the nanoparticles, add methanol to the reaction mixture until the solution becomes cloudy.
-
Centrifuge the mixture to pellet the phosphine-stabilized gold nanoparticles.
-
Discard the supernatant and wash the nanoparticles by re-dispersing them in a small amount of toluene and re-precipitating with methanol. Repeat this washing step two more times.
-
After the final wash, dry the nanoparticles under vacuum.
Characterization of Transition Metal Complexes
Protocol 4: Characterization by ³¹P NMR Spectroscopy
Objective: To confirm the coordination of the phosphine ligand to the metal center and to assess the purity of the complex.
Procedure:
-
Prepare an NMR sample by dissolving a small amount of the synthesized complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere if the complex is air-sensitive.
-
Acquire a proton-decoupled ³¹P NMR spectrum ({¹H}³¹P NMR).
-
The coordination of the phosphine ligand to the metal center will result in a significant change in the ³¹P chemical shift compared to the free ligand.
-
The presence of a single peak (or a set of peaks for complexes with multiple, non-equivalent phosphorus atoms) indicates the formation of a single species.
-
For complexes containing NMR-active metal nuclei (e.g., ¹⁰³Rh, ¹⁹⁵Pt), coupling between the phosphorus and the metal nucleus can be observed, providing further structural information.
Protocol 5: Characterization by X-ray Crystallography [13][14]
Objective: To determine the precise three-dimensional structure of the transition metal complex, including bond lengths and angles.
Procedure:
-
Grow single crystals of the synthesized complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various crystallization conditions (e.g., slow evaporation of a solvent, vapor diffusion of a non-solvent, or cooling).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
Visualizations of Catalytic Cycles and Workflows
Catalytic Cycle of Alkene Hydrogenation by Wilkinson's Catalyst [3][15][16]
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wilkinson Catalyst: Structure, Uses & Mechanism Explained [vedantu.com]
- 4. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 14. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Triphosphine Ligands in Biomass Conversion Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of triphosphine ligands in the catalytic conversion of biomass. It includes structured data, experimental protocols, and visual representations of key processes to facilitate understanding and replication in a research setting.
Application: Hydrogenation of Levulinic Acid to 1,4-Pentanediol (B150768) and 2-Methyltetrahydrofuran (B130290)
The conversion of levulinic acid (LA), a key biomass-derived platform chemical, into valuable products such as 1,4-pentanediol (1,4-PDO) and 2-methyltetrahydrofuran (2-MTHF) is a significant area of research. Ruthenium complexes incorporating this compound ligands have demonstrated high efficacy in this multi-step hydrogenation process.[1][2]
Quantitative Data Summary
| Catalyst System | Substrate | Product(s) | Yield (%) | Temperature (°C) | Reference |
| Ru(acac)₃ / TRIPHOS | Levulinic Acid | 1,4-Pentanediol | 95 | 160 | [1] |
| [RuH₂(PPh₃){N(CH₂PPh₂)₃}-κ³P] | Levulinic Acid | 1,4-Pentanediol | Near Quantitative | Not Specified | [2] |
| Ru(acac)₃ / TRIPHOS / NH₄PF₆ / Ionic Liquid | Levulinic Acid | 2-Methyltetrahydrofuran | Good | Not Specified | [1] |
Experimental Protocol: Hydrogenation of Levulinic Acid
This protocol is a generalized representation based on literature.[1][2]
Materials:
-
Ruthenium precursor (e.g., Ru(acac)₃)
-
This compound ligand (e.g., 1,1,1-Tris(diphenylphosphinomethyl)ethane - TRIPHOS)
-
Levulinic Acid (LA)
-
Solvent (e.g., dioxane, water)
-
Pressurized reactor (autoclave)
-
Hydrogen gas (H₂)
-
Analytical equipment (GC, NMR)
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, charge the autoclave with the ruthenium precursor and the this compound ligand in the desired molar ratio.
-
Add the solvent to dissolve the catalyst components.
-
-
Reaction Setup:
-
Add the levulinic acid to the autoclave.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
-
Reaction:
-
Heat the reactor to the specified temperature while stirring.
-
Maintain the reaction for the designated time.
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Extract the product mixture with an appropriate solvent.
-
Analyze the products and determine the yield and selectivity using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
-
Catalytic Pathway
Caption: Hydrogenation pathway of levulinic acid.
Application: Cleavage of Lignin (B12514952) Model Compounds
The depolymerization of lignin, a complex aromatic biopolymer, is crucial for the complete valorization of lignocellulosic biomass. This compound ligands, in conjunction with ruthenium catalysts, have been investigated for the cleavage of the β-O-4 ether linkage, which is the most abundant linkage in lignin.[1]
Quantitative Data Summary
| Catalyst System | Ligand | Substrate (Model Compound) | Cleavage | Reference |
| [Ru(cod)(methylallyl)₂] | (Ph₂PCH₂CH₂)₂PPh | β–O–4 motif | Effective | [1] |
| [Ru(cod)(methylallyl)₂] | PPh₃, dppe, xantphos | β–O–4 motif | Insignificant | [1] |
Experimental Protocol: Lignin Model Compound Cleavage
This protocol is a generalized representation based on available data.[1]
Materials:
-
Ruthenium precursor (e.g., [Ru(cod)(methylallyl)₂])
-
This compound ligand (e.g., (Ph₂PCH₂CH₂)₂PPh)
-
β-O-4 lignin model compound
-
Solvent (e.g., toluene)
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Heating and stirring apparatus
-
Analytical equipment (GC-MS, NMR)
Procedure:
-
Catalyst and Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the ruthenium precursor, the this compound ligand, and the lignin model compound to the reaction vessel.
-
Add the solvent and seal the vessel.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature with constant stirring.
-
Monitor the reaction progress over time using thin-layer chromatography (TLC) or by taking aliquots for analysis.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product mixture using column chromatography.
-
Characterize the cleavage products using gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy.
-
Experimental Workflow
Caption: Workflow for lignin model compound cleavage.
Application: Hydroformylation of Bio-olefins
Hydroformylation is a key industrial process for the synthesis of aldehydes from olefins. The application of this reaction to bio-derived olefins, such as those from fatty acids or terpenes, is a promising route for the production of renewable chemicals. While specific data on this compound ligands in this context is emerging, their potential for controlling regioselectivity is a significant area of interest.[3][4]
Conceptual Experimental Protocol: Hydroformylation
This protocol is a general guideline for a hydroformylation reaction.
Materials:
-
Rhodium or Cobalt precursor (e.g., Rh(acac)(CO)₂)
-
This compound ligand
-
Bio-olefin substrate
-
Syngas (CO/H₂)
-
Solvent (e.g., toluene, THF)
-
High-pressure reactor (autoclave)
-
Analytical equipment (GC, IR, NMR)
Procedure:
-
Catalyst Preparation:
-
In an inert atmosphere, dissolve the metal precursor and the this compound ligand in the solvent inside the autoclave.
-
-
Reaction Setup:
-
Add the bio-olefin substrate to the autoclave.
-
Seal the reactor and purge with syngas.
-
Pressurize the reactor with the desired ratio of CO and H₂.
-
-
Reaction:
-
Heat the reactor to the reaction temperature while stirring vigorously.
-
Maintain the pressure by feeding syngas as it is consumed.
-
-
Work-up and Analysis:
-
Cool the reactor and vent the excess syngas.
-
Analyze the liquid product mixture directly or after appropriate work-up using GC, IR (for aldehyde C=O stretch), and NMR spectroscopy.
-
Logical Relationship in Ligand-Controlled Regioselectivity
Caption: Ligand influence on hydroformylation regioselectivity.
References
- 1. Homogeneous catalysis for the conversion of biomass and biomass-derived platform chemicals - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY01058A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Synthesis and application of a new triphosphorus ligand for regioselective linear hydroformylation: a potential way for… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Removing Triphenylphosphine Oxide from Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing triphenylphosphine (B44618) oxide (TPPO), a frequent byproduct in widely used organic reactions such as the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal is often complicated by its high polarity and crystalline nature, which can lead to co-purification with the desired product.[1][2][3]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your reaction mixture from triphenylphosphine oxide.
Issue 1: My product and TPPO are co-eluting during column chromatography.
When standard silica (B1680970) gel chromatography is insufficient for separating your product from TPPO, consider the following alternative strategies:
Solution 1A: Silica Plug Filtration for Non-Polar to Moderately Polar Products
For relatively non-polar products, a rapid silica plug filtration can be highly effective.[4][5] The highly polar TPPO adsorbs strongly to the silica, allowing the less polar product to be eluted.[6]
Solution 1B: Precipitation with a Non-Polar Solvent
This method relies on the low solubility of TPPO in non-polar solvents. By dissolving the crude mixture in a minimal amount of a more polar solvent and adding a non-polar "anti-solvent," TPPO can be selectively precipitated.[6]
Solution 1C: Precipitation via Metal Salt Complexation
Triphenylphosphine oxide, acting as a Lewis base, forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[6][7] These complexes can be easily removed by filtration, even from polar solvents.[7][8][9]
Issue 2: During precipitation with a non-polar solvent, my product also crashes out.
Solution 2A: Optimize Solvent System and Temperature
-
Solvent Choice : Experiment with different non-polar solvents in which your product has better solubility. Common choices include hexanes, pentane, and diethyl ether.[4][10]
-
Temperature Control : Induce crystallization of TPPO by slowly cooling the solution. Gradual temperature changes can enhance selectivity.[2]
-
Concentration : The concentration of the crude mixture can influence precipitation. Try using a more dilute solution to improve selectivity.[2]
Issue 3: Precipitation with a metal salt is not working effectively.
Solution 3A: Ensure Anhydrous Conditions
The presence of water can interfere with the formation of the TPPO-metal salt complex. It is recommended to use anhydrous metal salts and solvents for this procedure.[2]
Solution 3B: Choose the Appropriate Solvent
The precipitation of the ZnCl₂(TPPO)₂ complex is solvent-dependent. While it works well in ethanol (B145695), ethyl acetate, and isopropanol, it is less effective in methanol, acetonitrile, and dichloromethane.[8][9]
Solution 3C: Consider an Alternative Metal Salt
If your product complexes with the metal salt, consider using a different one. For instance, if you encounter issues with ZnCl₂, MgCl₂ might be a suitable alternative.[5][10]
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide difficult to remove?
A1: Triphenylphosphine oxide (TPPO) is a highly polar and crystalline byproduct with solubility properties that are often similar to the desired reaction products. This makes its removal by standard techniques like extraction and crystallization challenging.[1]
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for TPPO removal fall into three categories:
-
Precipitation/Crystallization: This leverages the differential solubility of TPPO and the desired product in various solvent systems. This can be a direct precipitation or be facilitated by the formation of insoluble metal salt complexes.[1]
-
Chromatography: This method separates TPPO from the product based on their different affinities for a stationary phase, such as silica gel.[1]
-
Chemical Conversion: This involves reacting TPPO with a reagent to form a derivative that is easier to separate.[1]
Q3: Which solvent is best for precipitating TPPO?
A3: The ideal solvent depends on the solubility of your product. For direct precipitation of TPPO, non-polar solvents like hexane, pentane, or cyclohexane (B81311) are effective due to TPPO's poor solubility in them.[11] When using metal salt complexation, polar solvents like ethanol are commonly employed.[10]
Q4: How can I remove TPPO if my product is also polar?
A4: If your product is polar and co-elutes with TPPO during chromatography, precipitation with metal salts such as ZnCl₂ in a polar solvent is a very effective method. The formation of the insoluble ZnCl₂(TPPO)₂ complex allows for its removal by filtration, even in the presence of a polar product.[8][9]
Q5: Are there chromatography-free methods for large-scale TPPO removal?
A5: Yes, several methods are suitable for large-scale applications. Direct precipitation of TPPO by carefully selecting the solvent and temperature, as well as the precipitation of TPPO-metal salt complexes, have been successfully implemented on a kilogram scale.[11]
Quantitative Data Summary
The following table summarizes the efficiency of various methods for removing triphenylphosphine oxide.
| Method | Reagent/Solvent System | TPPO Removal Efficiency | Remarks |
| Precipitation with Metal Salt | ZnCl₂ (2 equiv.) in Ethanol | >99% | Effective for a range of polar solvents.[8][9] |
| MgCl₂ in Toluene | >99% (with wet milling) | Scalable protocol demonstrated on a 14 kg scale.[12][13] | |
| Silica Plug Filtration | Pentane/Ether or Hexane/Ether | High | Best for non-polar to moderately polar products.[4] |
| Crystallization | Toluene (cooled) | High | Effective for precipitating TPPO-H₂DIAD adduct in Mitsunobu reactions.[11] |
| Chemical Conversion | Oxalyl Chloride | High | Forms an insoluble chlorophosphonium salt that can be filtered off.[1][14] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)[8][9]
-
Solvent Exchange (if necessary): If the reaction was not conducted in a polar solvent like ethanol, concentrate the crude reaction mixture under reduced pressure.
-
Dissolution: Dissolve the residue in ethanol.
-
Preparation of ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: At room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine) to the ethanolic solution of the crude product.
-
Stirring and Filtration: Stir the mixture for a few hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form. Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.
-
Further Purification (Optional): Concentrate the filtrate. The resulting residue can be slurried with acetone (B3395972) to dissolve the product and leave behind any excess insoluble zinc chloride.
Protocol 2: Removal of TPPO by Silica Plug Filtration[1][4][6]
-
Concentration: Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as a pentane/diethyl ether or hexane/diethyl ether mixture.
-
Preparation of Silica Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the product with a suitable solvent (e.g., diethyl ether), leaving the more polar TPPO adsorbed on the silica. It may be necessary to repeat this procedure 2-3 times for complete removal.[4]
Experimental Workflows
Figure 1. Workflow for TPPO removal by precipitation with a metal salt and silica plug filtration.
This technical support guide is intended for informational purposes for research professionals. All procedures should be carried out in a controlled laboratory setting with appropriate safety precautions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. shenvilab.org [shenvilab.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 14. Workup [chem.rochester.edu]
Technical Support Center: Purification of Triphenylphosphine Oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing triphenylphosphine (B44618) oxide (TPPO), a common byproduct from reactions involving triphenylphosphine (TPP), such as the Wittig, Mitsunobu, and Staudinger reactions.[1] The removal of TPPO can be challenging and is often a barrier to using TPP as a reagent.[2] This guide offers troubleshooting advice and detailed protocols for various purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my reaction mixture?
A1: Triphenylphosphine oxide is a highly polar, crystalline compound that can be difficult to separate from desired products, especially if the product has similar polarity.[1][3] Its removal by standard column chromatography can be tedious and inefficient, particularly on a larger scale.[2][3]
Q2: What are the most common methods for removing TPPO?
A2: The primary methods for TPPO removal fall into three categories:
-
Precipitation/Crystallization: Exploits the low solubility of TPPO in non-polar solvents.[1][3]
-
Complexation and Precipitation: Involves reacting TPPO with a metal salt (e.g., ZnCl₂, MgCl₂, CaBr₂) to form an insoluble complex that can be filtered off.[1][2][4] This is particularly useful when working with polar solvents.[2][5]
-
Chromatography: Includes standard silica (B1680970) gel chromatography, filtration through a silica plug for non-polar products, and high-performance countercurrent chromatography (HPCCC).[3][6][7]
Q3: How do I choose the best removal method for my specific reaction?
A3: The optimal method depends on the properties of your desired product (especially its polarity and solubility), the reaction solvent, and the scale of your experiment.[8] The decision-making process below can guide your choice.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Problem 1: I tried precipitating TPPO from a non-polar solvent (e.g., hexane (B92381)/ether), but my product also precipitated.
-
Cause: Your product may have limited solubility in the chosen non-polar solvent system.[8]
-
Solution 1: Adjust the solvent ratio. Try a slightly more polar mixture, such as 10:1 hexane:ether, to keep your product dissolved while allowing the less soluble TPPO to crystallize.[8]
-
Solution 2: Perform the precipitation at a slightly elevated temperature. The solubility of your product may increase more significantly with temperature than that of TPPO.[8]
-
Solution 3: Dilute the reaction mixture with more non-polar solvent before cooling to ensure your product remains below its saturation point.[8]
Problem 2: After adding ZnCl₂ to my reaction in ethanol, an oil or gooey precipitate formed instead of a filterable solid.
-
Cause: This can occur if the concentration of the TPPO-ZnCl₂ complex is too high or if there is residual water in the solvent.[8]
-
Solution 1: Ensure your solvent is anhydrous.
-
Solution 2: Dilute the mixture with more of the polar solvent (e.g., ethanol) before or after adding the ZnCl₂ solution.
-
Solution 3: Vigorously stir the mixture and scrape the sides of the flask to induce the formation of a crystalline solid.[3]
Problem 3: My product is sensitive to Lewis acids. Can I still use the metal salt precipitation method?
-
Cause: Metal salts like ZnCl₂ are Lewis acids and can potentially react with acid-sensitive functional groups in your product.[2]
-
Solution: Consider using an alternative metal salt that may be milder, such as CaBr₂.[4] Alternatively, opt for a non-acidic purification method like crystallization from a non-polar solvent or chromatography.
Data Presentation: Solvent Effects on Precipitation
The choice of solvent is critical for the successful removal of TPPO via precipitation with metal salts. The tables below summarize the efficiency of TPPO removal using ZnCl₂ and MgCl₂ in various solvents.
Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Various Solvents [2]
| Solvent | % TPPO Remaining in Solution | Efficiency |
|---|---|---|
| Ethyl Acetate (EtOAc) | <5% | Excellent |
| Isopropyl Acetate (iPrOAc) | <5% | Excellent |
| Isopropyl Alcohol (iPrOH) | <5% | Excellent |
| Tetrahydrofuran (THF) | <15% | Tolerated |
| 2-Methyl-THF | <15% | Tolerated |
| Methyl Ethyl Ketone | <15% | Tolerated |
| Methanol (MeOH) | >15% | Inefficient |
| Acetonitrile (MeCN) | >15% | Inefficient |
| Acetone (B3395972) | >15% | Inefficient |
| Dichloromethane (B109758) (DCM) | No Precipitate | Inefficient |
Data based on a 2:1 molar ratio of ZnCl₂ to TPPO.[2]
Table 2: Efficiency of TPPO Precipitation with MgCl₂ in Various Solvents [4]
| Solvent | % TPPO Precipitation | Efficiency |
|---|---|---|
| Ethyl Acetate (EtOAc) | ≥95% | Excellent |
| Toluene | ≥95% | Excellent |
| Acetonitrile (MeCN) | 82-90% | Good |
| Methyl tert-butyl ether (MTBE) | 82-90% | Good |
| THF, Dioxane, Alcohols, Chlorinated Solvents | - | Modest to None |
Experimental Protocols
Method 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂)
This method is highly effective for removing TPPO from reactions conducted in polar solvents.[2][5] It relies on the formation of an insoluble ZnCl₂(TPPO)₂ complex.[1][2]
Caption: Workflow for TPPO removal using ZnCl₂ precipitation.
Detailed Protocol:
-
If the reaction was not performed in a suitable polar solvent, concentrate the crude mixture and redissolve it in ethanol.[3]
-
Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.[2][3] Use approximately 2 equivalents of ZnCl₂ for every equivalent of TPP used in the initial reaction.[2]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[2][3]
-
Stir the mixture. A heavy, white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[2][3] Scraping the inside of the flask can help induce precipitation.[3]
-
Allow the mixture to stir for several hours to ensure complete precipitation.[9]
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol.[2]
-
The filtrate, now free of TPPO, contains the desired product. Concentrate the filtrate to remove the solvent.[2][3]
-
If excess zinc chloride is a concern, the resulting residue can be slurried with a solvent like acetone to separate the soluble product from any insoluble excess ZnCl₂.[2]
Method 2: Filtration Through a Silica Plug
This rapid technique is ideal for separating non-polar products from the highly polar TPPO.[3][6][10] TPPO strongly adsorbs to the silica, while the less polar product passes through.[3]
Detailed Protocol:
-
Concentrate the crude reaction mixture to a viscous oil or solid.[3]
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane (B18724), hexane, or a hexane/ether mixture.[3][6]
-
Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug, eluting with the same non-polar solvent system.[6][10]
-
The TPPO will remain adsorbed at the top of the silica plug, while the non-polar product will be collected in the filtrate.
-
It may be necessary to repeat this procedure 2-3 times for complete removal of the TPPO.[6][10]
Method 3: Crystallization from a Non-Polar Solvent
This is a straightforward method that leverages the poor solubility of TPPO in solvents like hexane, pentane, and cold diethyl ether.[1][11]
Detailed Protocol:
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane or toluene).[3]
-
Slowly add a non-polar solvent such as hexane or pentane while stirring until the solution becomes cloudy.[3]
-
Cool the mixture in an ice bath or refrigerator to maximize the precipitation of TPPO.[3]
-
Collect the precipitated TPPO crystals by filtration. The purified product will remain in the filtrate.
References
- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Workup [chem.rochester.edu]
- 7. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. echemi.com [echemi.com]
- 10. shenvilab.org [shenvilab.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Triphenylphosphine Oxide (TPPO) Byproduct Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of removing the triphenylphosphine (B44618) oxide (TPPO) byproduct on a large scale. TPPO is a common byproduct in widely used reactions such as the Wittig, Mitsunobu, and Staudinger reactions, and its efficient removal is a critical step in chemical synthesis and drug development.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is large-scale removal of triphenylphosphine oxide (TPPO) so challenging?
A1: The removal of TPPO on a large scale is problematic due to several factors. Its high polarity and crystalline nature often lead to co-purification with the desired product.[3][4] Traditional column chromatography, while effective at the lab scale, is often tedious, expensive, and impractical for large-scale industrial applications.[1][6] Furthermore, the stoichiometric generation of TPPO in many reactions means that large quantities of the byproduct must be removed, complicating downstream processing.
Q2: What are the primary strategies for removing TPPO on a large scale?
A2: The main strategies for large-scale TPPO removal can be broadly categorized into three approaches:
-
Precipitation and Crystallization: This is one of the most common and scalable methods. It relies on the differential solubility of the product and TPPO in various solvent systems.[1][4] TPPO is known to be poorly soluble in non-polar solvents like hexane (B92381), cyclohexane, and petroleum ether, while being soluble in more polar solvents such as ethanol (B145695) and dichloromethane.[1][6][7][8][9]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂) and magnesium chloride (MgCl₂), facilitating its removal by filtration.[2][10][11]
-
Scavenger Resins: Solid-supported reagents, or scavenger resins, can be used to bind to TPPO, allowing for its removal through simple filtration.[12][13][14]
Q3: How do I select the most suitable TPPO removal method for my process?
A3: The choice of method depends on factors like the properties of your desired product (polarity, stability), the reaction solvent, and the overall scale of the operation. The following decision-making workflow can serve as a guide.
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Issue 1: My product co-precipitates with TPPO during crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. Experiment with a variety of non-polar solvents where TPPO has low solubility, such as hexane, pentane (B18724), or diethyl ether.[10] Sometimes a mixture of solvents provides the best selectivity.
-
Temperature Control: Optimize the cooling rate. A slow, controlled cooling process can improve the selectivity of crystallization.
-
Concentration Adjustment: The concentration of the crude mixture can significantly impact precipitation. Try adjusting the concentration to find an optimal range where TPPO precipitates while the product remains in solution.[1]
-
Issue 2: Metal salt complexation is not working effectively.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that the metal salt and the solvent are anhydrous, as water can interfere with the formation of the TPPO-metal complex.
-
Solvent Choice: The effectiveness of metal salt complexation is solvent-dependent. For instance, MgCl₂ and ZnCl₂ work well in solvents like toluene (B28343) and ethyl acetate, but their effectiveness can be poor in THF.[2] A solvent exchange may be necessary.
-
Stoichiometry of Metal Salt: Use an adequate excess of the metal salt. For example, using 2 equivalents of zinc chloride relative to triphenylphosphine is often recommended.[10]
-
Issue 3: TPPO is eluting with my product during silica plug filtration.
-
Troubleshooting Steps:
-
Solvent Polarity: The eluting solvent is likely too polar. Start with a very non-polar solvent like hexane or pentane to elute your product, which should leave the more polar TPPO adsorbed to the silica.[11][15]
-
Silica Amount: Ensure you are using a sufficient amount of silica gel in your plug to retain all the TPPO.
-
Repetition: For challenging separations, it may be necessary to repeat the silica plug filtration 2-3 times.[11][15]
-
Quantitative Data on TPPO Removal Methods
| Method | Typical Scale | Efficiency | Advantages | Disadvantages |
| Solvent Precipitation/Crystallization | Lab to Industrial | Variable, can be >90% | Cost-effective, simple filtration | Highly dependent on product solubility, may require solvent screening |
| **Metal Salt Complexation (e.g., ZnCl₂) ** | Lab to Pilot Plant | Can remove >90% of TPPO | Effective in polar solvents, simple filtration | Requires anhydrous conditions, potential for product to complex with metal salt |
| Silica Plug Filtration | Lab to Kilo-Lab | Good for non-polar products | Quick and relatively simple | Not ideal for polar products, can be less effective for large quantities of TPPO |
| Scavenger Resins | Lab to Kilo-Lab | High scavenging efficiency | Simple filtration workup | Cost of the resin, may require optimization of reaction time and equivalents |
Key Experimental Protocols
Protocol 1: Precipitation of TPPO using a Non-Polar Solvent
This method is suitable for non-polar products that are soluble in solvents where TPPO is insoluble.
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Suspension: Add a sufficient volume of a cold, non-polar solvent (e.g., hexane, pentane, or a mixture of hexane/ether) to the residue.
-
Stirring: Stir the resulting suspension vigorously for at least 30 minutes at a low temperature (e.g., 0°C).
-
Filtration: Filter the mixture through a Büchner funnel. The solid is the TPPO byproduct.
-
Product Isolation: The filtrate contains the desired product. Wash the collected solid with a small amount of the cold non-polar solvent and combine the filtrates. Concentrate the filtrate to obtain the purified product.
Caption: Workflow for TPPO removal by precipitation.
Protocol 2: Removal of TPPO by Complexation with Zinc Chloride (ZnCl₂)
This method is particularly useful when the product is soluble in polar solvents like ethanol.[10][16]
-
Solvent Exchange: If the reaction was not performed in a suitable solvent, concentrate the crude mixture and redissolve the residue in ethanol.
-
Addition of ZnCl₂: To the ethanolic solution of the crude product and TPPO, add 2 equivalents of anhydrous ZnCl₂ (relative to the initial amount of triphenylphosphine).[10]
-
Precipitation: Stir the mixture at room temperature for a couple of hours. The TPPO-ZnCl₂ complex will precipitate as a white solid.[10]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The combined filtrate contains the purified product.
Caption: Workflow for TPPO removal using ZnCl₂ complexation.
Protocol 3: TPPO Removal using a Scavenger Resin
This protocol utilizes a solid-supported scavenger to bind TPPO for easy removal.
-
Resin Selection: Choose an appropriate scavenger resin, such as a high-loading Merrifield resin.[14]
-
Scavenging: Add the scavenger resin (typically in excess) to the crude reaction mixture. The choice of solvent will depend on the specific resin and reaction conditions.
-
Stirring: Stir the mixture for a sufficient amount of time to allow for complete scavenging of the TPPO. This may require monitoring by an appropriate analytical technique (e.g., TLC or HPLC).
-
Filtration: Filter off the resin, which now contains the bound TPPO.
-
Product Isolation: Wash the resin with a suitable solvent to recover any adsorbed product. Combine the filtrate and washings, and then concentrate to obtain the purified product.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Workup [chem.rochester.edu]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. shenvilab.org [shenvilab.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Wittig Reaction Yields with Substituted Phosphines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and stereoselectivity of Wittig reactions through the use of substituted phosphines.
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions with substituted phosphines and offers potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete Ylide Formation: The chosen base may be too weak to deprotonate the phosphonium (B103445) salt, especially with electron-rich or sterically hindered phosphines. | Use a stronger base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions.[1] |
| Ylide Instability: The ylide may be decomposing before reacting with the carbonyl compound. This can be more pronounced with highly reactive ylides. | Generate the ylide at low temperatures (e.g., -78 °C to 0 °C) and add the carbonyl compound slowly at that temperature. Consider in situ generation where the phosphonium salt is deprotonated in the presence of the carbonyl compound. | |
| Steric Hindrance: Bulky substituents on the phosphine (B1218219) (e.g., tricyclohexylphosphine) or on the reactants (ylide or carbonyl) can slow down the reaction.[1] | Increase the reaction time and/or temperature after the initial addition. For highly hindered substrates, consider the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[1] | |
| Moisture or Air Sensitivity: Ylides are highly sensitive to moisture and oxygen, leading to decomposition. | Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Stereoselectivity (Undesired E/Z Ratio) | Ylide Type: The electronic nature of the ylide (stabilized vs. non-stabilized) is a primary determinant of stereoselectivity. | For (Z)-alkenes, use non-stabilized ylides under salt-free conditions.[2] For (E)-alkenes, use stabilized ylides. The choice of phosphine can also influence selectivity. |
| Phosphine Substituents: Electron-withdrawing groups on the phosphine can enhance (Z)-selectivity, while some trialkylphosphines may favor (E)-alkene formation. | To increase (Z)-selectivity, consider using a phosphine with electron-withdrawing substituents, such as tri(2-furyl)phosphine (B125338).[3] For higher (E)-selectivity with non-stabilized ylides, a trialkylphosphine might be beneficial.[4] | |
| Reaction Conditions: The presence of lithium salts can decrease (Z)-selectivity by promoting equilibration of intermediates. | To maximize (Z)-selectivity, use sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) instead of lithium-based ones (e.g., n-BuLi).[2] | |
| Thermodynamic vs. Kinetic Control: Higher temperatures can lead to equilibration and favor the more stable (E)-alkene. | For (Z)-selectivity, maintain low temperatures throughout the reaction to ensure kinetic control. | |
| Difficulty in Product Purification | Triphenylphosphine (B44618) Oxide Byproduct: This byproduct can be difficult to separate from the desired alkene due to similar polarity. | Consider using a substituted phosphine that generates a more easily removable oxide. Water-soluble phosphines allow for extraction with aqueous acid. Fluorous phosphines enable separation via fluorous-organic extraction. Polymer-supported phosphines allow for simple filtration. |
| Side Reactions: Aldol condensation or other side reactions of the carbonyl starting material can lead to complex mixtures. | Add the carbonyl compound slowly to the ylide solution to maintain a low concentration of the carbonyl compound. Ensure complete ylide formation before adding the carbonyl. |
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing substituents on the phosphine affect the Wittig reaction?
A1: Substituents on the phosphine can influence both the reactivity of the ylide and the stereochemical outcome of the reaction.
-
Electron-donating groups (e.g., alkyl, methoxy) increase the electron density on the phosphorus atom. This makes the corresponding ylide more nucleophilic and reactive. However, it can sometimes lead to lower stereoselectivity.
-
Electron-withdrawing groups (e.g., furyl, chloro) decrease the electron density on the phosphorus atom. This can stabilize the ylide, making it less reactive but potentially more selective. For instance, using tri(2-furyl)phosphine instead of triphenylphosphine has been shown to significantly increase the (Z)-selectivity of the Wittig reaction.[3]
Q2: I need to synthesize a (Z)-alkene with high selectivity. Which substituted phosphine should I consider?
A2: For high (Z)-selectivity with non-stabilized ylides, you should aim for conditions that favor kinetic control. Using a phosphine with electron-withdrawing substituents can be beneficial. Tri(2-furyl)phosphine has demonstrated superior (Z)-selectivity compared to triphenylphosphine in certain reactions.[3] It is also crucial to use salt-free conditions, for example, by using sodium or potassium bases (like NaHMDS or KHMDS) for deprotonation instead of lithium bases.[2]
Q3: My primary goal is to simplify the removal of the phosphine oxide byproduct. What are my options?
A3: Several types of substituted phosphines are designed for easier purification:
-
Water-soluble phosphines: These have functional groups (e.g., amino or sulfonate groups) that make the resulting phosphine oxide soluble in acidic or basic aqueous solutions, allowing for easy extraction.
-
Fluorous phosphines: These contain perfluoroalkyl chains. The resulting fluorous phosphine oxide can be separated from the organic product by liquid-liquid extraction with a fluorous solvent.
-
Polymer-supported phosphines: The phosphine is attached to a solid support. After the reaction, the polymer-bound phosphine oxide can be removed by simple filtration.
Q4: When should I consider using a trialkylphosphine like tricyclohexylphosphine (B42057) instead of triphenylphosphine?
A4: Trialkylphosphines are more electron-rich and generally more nucleophilic than triarylphosphines. Ylides derived from trialkylphosphines can exhibit different reactivity and selectivity. Notably, non-stabilized and semi-stabilized ylides from trialkylphosphines can show high (E)-isomer selectivity, which is in contrast to the (Z)-selectivity often observed with triphenylphosphine-derived ylides.[4] However, they are also more sensitive to air and sterically more demanding, which can affect reaction rates.
Q5: Are there alternatives to the Wittig reaction if I cannot achieve the desired stereoselectivity by changing the phosphine?
A5: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative that offers excellent stereocontrol.
-
For (E)-alkenes: The standard HWE reaction, which uses phosphonate-stabilized carbanions, almost exclusively produces the thermodynamically more stable (E)-alkene.[5]
-
For (Z)-alkenes: The Still-Gennari modification of the HWE reaction employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) to achieve high (Z)-selectivity under kinetic control.[6][7][8]
Data Presentation
Comparison of Phosphine Substituents on Wittig Stereoselectivity
The following table summarizes the effect of different phosphine substituents on the yield and stereoselectivity of the Wittig reaction between ethylidenetriphenylphosphorane and benzaldehyde (B42025).
| Phosphine | Base | Yield (%) | (Z:E) Ratio |
| Triphenylphosphine | NaHMDS | 78 | 70:30 |
| Tri(2-furyl)phosphine | NaHMDS | 61 | 98:2 |
| (2-Furyl)diphenylphosphine | NaHMDS | 76 | 94:6 |
| Di(2-furyl)phenylphosphine | NaHMDS | 73 | 96:4 |
Data adapted from a study on Wittig reactions with 2-furyl substituents.[3] Reaction conditions: ylide generated from the corresponding phosphonium iodide and NaHMDS, followed by reaction with benzaldehyde.
Experimental Protocols
Protocol 1: High (Z)-Selectivity Wittig Reaction Using Tri(2-furyl)phosphine
This protocol describes a method for achieving high (Z)-selectivity using a phosphine with electron-withdrawing substituents.
Materials:
-
Ethyltri(2-furyl)phosphonium iodide
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard workup and purification reagents
Procedure:
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend ethyltri(2-furyl)phosphonium iodide (1.1 eq) in anhydrous THF.
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS (1.05 eq) in THF dropwise to the stirred suspension. A color change indicates ylide formation.
-
Allow the mixture to stir at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the cold ylide solution.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkene. The (Z:E) ratio can be determined by ¹H NMR spectroscopy or gas chromatography.
-
Protocol 2: Horner-Wadsworth-Emmons (Still-Gennari Modification) for (Z)-Alkene Synthesis
This protocol provides an alternative method for high (Z)-selectivity.[8]
Materials:
-
Aldehyde (1.0 eq)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq)
-
18-crown-6 (B118740) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Ylide Generation and Reaction:
-
Slowly add KHMDS solution to the cold THF solution.
-
Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Follow a standard aqueous workup and extraction procedure.
-
Purify the crude product by flash column chromatography to afford the (Z)-alkene.[8]
-
Visualizations
Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Troubleshooting Workflow for Low Wittig Reaction Yield
Caption: A logical workflow for troubleshooting low yields.
Impact of Phosphine Substituents on Stereoselectivity
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scalable Workup for TPPO Removal Using Magnesium Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable removal of triphenylphosphine (B44618) oxide (TPPO) using magnesium chloride (MgCl₂). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification process.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low TPPO Removal Efficiency | Inappropriate Solvent: MgCl₂ complexation is highly solvent-dependent. Ethereal solvents like THF are known to be ineffective.[1] Insufficient MgCl₂: The stoichiometry of the MgCl₂ to TPPO is crucial for efficient complexation. Poor MgCl₂ Surface Area: The reaction occurs on the surface of the solid MgCl₂. Passivation of the surface can slow or stop the reaction.[2][3] | Solvent Exchange: If the reaction is in an incompatible solvent like THF, perform a solvent exchange to a more suitable solvent such as toluene (B28343) or ethyl acetate (B1210297) before adding MgCl₂.[1] Increase MgCl₂: Use a larger excess of MgCl₂. Surface Regeneration: Employ mechanical stirring or, for larger scales, techniques like wet milling to continuously expose fresh MgCl₂ surface area.[3] |
| Product Precipitation with TPPO-MgCl₂ Complex | Product Insolubility: The desired product may have low solubility in the chosen solvent system. Product-TPPO Co-crystallization: Some products have a tendency to co-crystallize with TPPO. | Solvent Screening: Test a range of solvents to find one that maximizes the solubility of the product while minimizing the solubility of the TPPO-MgCl₂ complex. Anti-Solvent Addition: After complex formation and filtration, consider a carefully controlled addition of an anti-solvent to the filtrate to selectively crystallize the product. |
| Slow Filtration of the TPPO-MgCl₂ Complex | Fine Particle Size: The precipitated complex may consist of very fine particles that clog the filter medium. | Use of Filter Aids: Employ a filter aid such as Celite® to improve filtration speed. Aging: Allow the precipitate to "age" by stirring for a longer period, which can lead to larger, more easily filterable particles. |
| Inconsistent Results at Larger Scale | Mass Transfer Limitations: Inadequate mixing on a larger scale can lead to localized saturation and incomplete complexation. Heat Transfer Issues: The complexation can be exothermic, and poor heat transfer on a larger scale can affect the precipitation equilibrium. | Optimize Agitation: Ensure vigorous and efficient stirring to maintain a homogeneous slurry. Controlled Addition & Cooling: Add the MgCl₂ portion-wise and ensure adequate cooling to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of removing TPPO with magnesium chloride?
A1: Triphenylphosphine oxide (TPPO) acts as a Lewis base and reacts with the Lewis acid magnesium chloride (MgCl₂) to form an insoluble coordination complex.[1][4] This complex can then be easily removed from the reaction mixture by filtration, providing a scalable, chromatography-free purification method.[2][3][5]
Q2: Which solvents are most effective for this procedure?
A2: Non-polar and moderately polar solvents are generally the most effective for the precipitation of the TPPO-MgCl₂ complex. Toluene and ethyl acetate, or mixtures of the two, are particularly effective.[1] Ethereal solvents like THF are generally not suitable as they interfere with the complexation.[1]
Q3: Is anhydrous magnesium chloride necessary?
A3: Yes, the use of anhydrous magnesium chloride is crucial. Water can compete with TPPO for coordination to the magnesium center, which will reduce the efficiency of the complex formation.
Q4: Can other metal salts be used to precipitate TPPO?
A4: Yes, other Lewis acidic metal salts such as zinc chloride (ZnCl₂) and calcium bromide (CaBr₂) can also form insoluble complexes with TPPO.[1][4][6] The choice of salt may depend on the solvent system and the nature of the desired product. For instance, CaBr₂ has been shown to be effective in removing TPPO from THF solutions.[1]
Q5: How can the rate of TPPO removal be increased?
A5: The reaction between solid MgCl₂ and dissolved TPPO is a solid-liquid phase reaction, and the rate can be limited by the available surface area of the MgCl₂.[2] Techniques that regenerate the surface of the magnesium chloride, such as vigorous stirring or wet milling, can significantly increase the rate of complexation.[2][3]
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Various Solvents
| Solvent | Solubility | Reference |
| Deionized Water | Almost Insoluble | [7][8] |
| Cyclohexane | Almost Insoluble | [7][8] |
| Petroleum Ether | Almost Insoluble | [7][9] |
| Hexane | Almost Insoluble | [7][8] |
| Ethanol | Readily Soluble | [7][10] |
| Formic Acid | Readily Soluble | [7][11] |
| Acetic Acid | Readily Soluble | [7][11] |
| Dichloromethane | Readily Soluble | [7][11] |
| Benzene | Soluble | [7] |
| Toluene | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Dimethyl Sulfoxide (DMSO) | Approx. 3 mg/mL | [10] |
| Dimethylformamide (DMF) | Approx. 3 mg/mL | [10] |
Table 2: Efficacy of TPPO Removal Using a Scalable Wet Milling Protocol with MgCl₂
| Parameter | Initial State | Final State | Reference |
| TPPO in crude mixture (area % by HPLC) | 37.18% | 0.15% | [3] |
| TPPO in isolated product (wt %) | - | 0.6% | [3] |
Experimental Protocols
General Protocol for TPPO Removal using MgCl₂
This protocol is a general guideline and may require optimization based on the specific reaction, solvent, and scale.
-
Solvent Selection: If the reaction was performed in a solvent incompatible with TPPO-MgCl₂ complex formation (e.g., THF), concentrate the reaction mixture and dissolve the residue in a suitable solvent like toluene or ethyl acetate.
-
Addition of MgCl₂: To the solution containing the product and TPPO, add solid, anhydrous magnesium chloride (typically a 2-3 fold molar excess relative to TPPO).
-
Stirring/Agitation: Stir the resulting slurry vigorously at room temperature. The reaction time can vary from a few hours to overnight. For larger scale reactions, consider using mechanical stirring or a wet milling apparatus to ensure efficient surface regeneration of the MgCl₂.
-
Monitoring: Monitor the removal of TPPO from the solution by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Filtration: Once the TPPO level in the solution is acceptable, filter the mixture to remove the insoluble TPPO-MgCl₂ complex and any excess MgCl₂. The use of a filter aid like Celite® may be beneficial.
-
Workup: Wash the filter cake with a small amount of the chosen solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, now significantly depleted of TPPO. Further purification, if necessary, can be performed.
Visualizations
Caption: Experimental workflow for the removal of TPPO using MgCl₂.
Caption: Lewis acid-base principle of TPPO removal by MgCl₂.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 3. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading with Advanced Phosphine Ligands
Welcome to the Technical Support Center for optimizing catalyst loading with advanced phosphine (B1218219) ligands. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you overcome common challenges in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low catalytic turnover when using advanced phosphine ligands?
Low catalytic turnover can be attributed to several factors, often related to the stability of the catalytic species, the choice of ligand, or the reaction conditions. Key reasons include:
-
Ligand Degradation: Phosphine ligands, particularly electron-rich ones, can be sensitive to air and moisture, leading to oxidation to the catalytically inactive phosphine oxide.[1]
-
Catalyst Deactivation: The active metal complex can deactivate through pathways like the formation of unreactive off-cycle species or precipitation of the metal (e.g., palladium black).[1] This can be triggered by impurities, high temperatures, or an incorrect ligand-to-metal ratio.[1]
-
Suboptimal Ligand Choice: The electronic and steric properties of a phosphine ligand are critical. A ligand that is not well-matched to the specific chemical transformation can result in slow reaction rates.[1]
-
Poor Reagent Quality: Impurities in substrates, solvents, or bases can act as catalyst poisons.[1]
Q2: How does the choice of phosphine ligand affect the optimal catalyst loading?
The structure of the phosphine ligand profoundly influences the stability and activity of the catalyst, which in turn dictates the optimal loading.
-
Steric and Electronic Properties: Bulky, electron-rich phosphine ligands, such as many of the Buchwald biarylphosphines (e.g., SPhos, XPhos), are known to stabilize the active catalytic species.[2][3] This enhanced stability and reactivity often allows for lower catalyst loadings.[4]
-
Monodentate vs. Bidentate Ligands: The denticity of the ligand plays a crucial role. Bidentate phosphine ligands, by forming a chelate ring with the metal center, can offer greater stability to the catalytic complex. The "bite angle" of these ligands is a key parameter influencing selectivity and activity.[5][6]
-
Ligand-to-Metal Ratio: The ratio of phosphine ligand to the metal precursor is a critical parameter to optimize. An excess of ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction by occupying coordination sites on the metal.[7]
Q3: What are the typical signs of catalyst deactivation, and how can it be prevented?
A common visual indicator of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This signifies that the active Pd(0) catalyst has agglomerated and is no longer active in the catalytic cycle.
To prevent catalyst deactivation:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas like nitrogen or argon.[8]
-
Use High-Purity Reagents: Ensure that all substrates, solvents, and bases are free from impurities that could poison the catalyst.[1]
-
Optimize Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition pathways.[1]
-
Appropriate Ligand Selection: Use bulky, electron-rich ligands that are known to stabilize the active catalytic species.[2]
Q4: When should I consider increasing the catalyst loading versus optimizing other reaction parameters?
While increasing the catalyst loading can seem like a straightforward solution for a sluggish reaction, it should be a last resort after other parameters have been optimized. Increasing the catalyst is not always the most cost-effective or efficient solution. Before increasing the catalyst concentration, consider optimizing the following:
-
Reaction Temperature: Increasing the temperature can often enhance the reaction rate.
-
Base: The choice and amount of base are critical. Ensure the base is sufficiently active and present in the correct stoichiometry.
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalyst.
-
Ligand Choice: A different phosphine ligand may be better suited for the specific transformation.
If these parameters have been optimized and the reaction remains slow, a modest increase in catalyst loading may be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or non-existent yield is a common issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yield.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure proper storage. Consider using a more active pre-catalyst. If deactivation is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be warranted.[9] |
| Oxygen Contamination | Thoroughly degas all solvents and the reaction mixture with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the experiment.[8] |
| Poor Reagent Quality | Purify starting materials if their purity is questionable. Use anhydrous and high-purity solvents and bases. |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and base. An increase in temperature can sometimes overcome a high activation barrier. |
| Inappropriate Ligand | Screen a panel of phosphine ligands with varying steric and electronic properties. For challenging substrates, bulky and electron-rich ligands are often a good starting point.[2] |
Issue 2: Formation of Byproducts (e.g., Homocoupling, Dehalogenation)
The formation of significant byproducts can drastically reduce the yield of the desired product.
Logical Tree for Minimizing Byproduct Formation
Caption: A decision tree for troubleshooting byproduct formation.
Common Byproducts and Mitigation Strategies
| Byproduct | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[10] | Ensure rigorous exclusion of air.[8] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Alternatively, use a Pd(0) catalyst.[10] |
| Dehalogenation of Aryl Halide | High reaction temperatures, strong bases, or the presence of hydride sources.[8] | Lower the reaction temperature.[8] Screen weaker or non-nucleophilic bases.[11] Ensure the use of anhydrous solvents.[11] |
| Ligand Degradation Products | Reaction with air, moisture, or other reagents. | Handle and store phosphine ligands under an inert atmosphere. |
Data Presentation
Table 1: Comparison of Phosphine Ligands in a Suzuki-Miyaura Coupling
Reaction Conditions: Aryl Bromide (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.
| Ligand | Structure | Cone Angle (°) | Yield (%) | Key Characteristics |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 145 | 45 | Standard, less active for challenging substrates. |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182 | 85 | Very bulky and electron-rich, good for hindered substrates. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | ~193 | 95 | Bulky biarylphosphine, highly active at low catalyst loadings.[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | ~212 | 98 | Extremely bulky biarylphosphine, excellent for very challenging couplings. |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | ~178 | 75 | Bidentate ligand, often used in Ni-catalyzed couplings.[12] |
Note: Yields are representative and can vary based on the specific substrates used.
Table 2: Effect of Catalyst Loading on Reaction Yield
Reaction Conditions: 4-Bromotoluene (1.0 mmol), Phenylboronic Acid (1.2 mmol), XPhos Pd G3, K₃PO₄ (2.0 mmol), Dioxane (5 mL), 80 °C, 4 h.
| Catalyst Loading (mol%) | Yield (%) |
| 2.0 | 98 |
| 1.0 | 97 |
| 0.5 | 95 |
| 0.1 | 85 |
| 0.05 | 72 |
Note: This data illustrates that for highly active catalyst systems, loading can often be significantly reduced with only a minor impact on yield.
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for a given cross-coupling reaction.
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and the chosen phosphine ligand in an anhydrous, degassed solvent.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 1.0 mmol), the coupling partner (e.g., 1.2 mmol), and the base (e.g., 2.0 mmol).
-
Catalyst Addition: To each vial, add a different volume of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Solvent Addition: Add enough anhydrous, degassed solvent to each vial to bring them to the same total volume.
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath at the desired temperature.
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the yield and conversion for each catalyst loading to determine the optimal concentration that provides a high yield in a reasonable timeframe.
Protocol 2: Representative Heck Coupling Reaction
This protocol is a starting point for a Heck coupling reaction and should be optimized for specific substrates.
-
Reagent Preparation: To a dry Schlenk flask, add the aryl bromide (1.0 equiv.), palladium acetate (B1210297) (Pd(OAc)₂; e.g., 0.8 mol%), and the phosphine ligand (e.g., 1.6 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., ethanol). Then, add the base (e.g., sodium acetate, 2.5 equiv.), a phase-transfer agent if needed (e.g., Et₄NCl, 3 equiv.), and the alkene (1.0 equiv.).[13]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 140 °C, if using microwave irradiation) with vigorous stirring.[13]
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, filter to remove the catalyst, and concentrate the filtrate. The crude product can then be purified by column chromatography.[14]
Mandatory Visualization
Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Coupling | NROChemistry [nrochemistry.com]
Troubleshooting low reactivity in palladium-phosphine catalyzed reactions.
This guide provides troubleshooting advice for common issues encountered in palladium-phosphine catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The content is structured in a question-and-answer format to help researchers, scientists, and drug development professionals quickly identify and solve specific experimental challenges.
Section 1: General Troubleshooting for Low Reactivity
This section addresses initial steps to take when a reaction shows low or no product formation.
Question: My reaction has a very low yield or isn't working at all. What are the first things I should check?
Answer: When facing low or no reactivity, it's crucial to systematically verify your setup and reagents before attempting to optimize the reaction conditions.
-
Verify Reagent Purity and Integrity:
-
Solvents: Ensure solvents are anhydrous and degassed. Oxygen can oxidize the phosphine (B1218219) ligand and the Pd(0) catalyst.
-
Reagents: Check the purity of your starting materials (aryl halide, boronic acid, etc.). Impurities can inhibit the catalyst. For example, some boronic acids are prone to degradation or may exist as anhydrides (boroxines), which can affect stoichiometry and reactivity.
-
Base: The choice and quality of the base are critical. Use a freshly opened or properly stored base. Some bases can be hygroscopic.[1]
-
Ligand: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation to the corresponding phosphine oxide.[2] Check for the presence of phosphine oxide via ³¹P NMR.
-
Palladium Precursor: Verify the quality and source of your palladium salt or precatalyst.
-
-
Confirm Experimental Setup:
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. Oxygen is detrimental to the active Pd(0) species.[3]
-
Temperature Control: Verify that the heating mantle or oil bath is calibrated and maintaining the target temperature accurately.[3]
-
-
Reaction Monitoring:
-
Monitor the reaction's progress using techniques like TLC, GC, or LC-MS to confirm whether the reaction is stalling or proceeding slowly.[1]
-
Below is a general workflow to follow when troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.[1]
Section 2: Catalyst Deactivation and Performance
This section focuses on issues related to the palladium catalyst itself, from its initial activation to potential deactivation pathways.
Question: My reaction starts but then stalls after a certain time. What could be causing my palladium catalyst to deactivate?
Answer: Catalyst deactivation is a common cause of incomplete reactions. Several pathways can lead to the formation of inactive palladium species.
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form palladium black, an insoluble and catalytically inactive form of palladium metal. This is often observed as a black precipitate in the reaction flask. This can be caused by an inappropriate ligand-to-palladium ratio or high temperatures.[4]
-
Oxidation of Pd(0): The catalytically active Pd(0) species is susceptible to oxidation by air or other oxidants present in the reaction mixture, converting it to inactive Pd(II).
-
Ligand Degradation: Phosphine ligands can undergo degradation, such as P-C bond cleavage or exchange with substrates, which alters the catalyst structure and activity.[5]
-
Formation of Stable Off-Cycle Complexes: The catalyst can be sequestered in highly stable complexes that do not readily re-enter the catalytic cycle. For example, the formation of bis(phosphine)palladium complexes can sometimes be an irreversible deactivation pathway.[4]
Question: I am using a Pd(II) salt like Pd(OAc)₂ or PdCl₂. How do I ensure it is efficiently reduced to the active Pd(0) catalyst?
Answer: The in situ reduction of the Pd(II) precatalyst to the active Pd(0) species is a critical step that depends on several factors. Inefficient reduction can lead to low catalytic activity.[6]
-
Reducing Agent: The phosphine ligand itself can act as a reducing agent, being oxidized to phosphine oxide in the process. Other components in the reaction, such as amines, alcohols, or organometallic reagents (in Suzuki or Negishi coupling), can also facilitate this reduction.[6]
-
Ligand/Palladium Ratio: A sufficient amount of phosphine ligand is necessary. A common ratio is between 2:1 and 4:1 (Ligand:Pd). An excess of phosphine can help compensate for ligand oxidation and prevent the formation of palladium nanoparticles.[6]
-
Temperature and Base: The rate of reduction is influenced by temperature and the base used. Screening different bases and temperatures can be necessary to find the optimal conditions for efficient catalyst formation.[6]
-
Precatalyst Choice: Pd(OAc)₂ is generally reduced faster than PdCl₂.[6] However, certain precatalysts, like PEPPSI-type complexes, are designed for more controlled activation.
The diagram below illustrates the central catalytic cycle and common points where catalyst deactivation can occur.
Caption: The catalytic cycle and common deactivation points.
Section 3: Ligand and Substrate Issues
The properties of the phosphine ligand and the substrates are intrinsically linked to the success of the reaction.
Question: How do I choose the right phosphine ligand for my reaction?
Answer: Ligand selection is critical and depends heavily on the specific substrates being coupled. The electronic and steric properties of the phosphine ligand directly influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).[7]
-
Steric Bulk: Bulky ligands often promote the reductive elimination step and can facilitate reactions involving sterically hindered substrates.[2] They tend to favor the formation of monoligated palladium species, which are often highly reactive in oxidative addition. Examples include Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) and tri(tert-butyl)phosphine (P(t-Bu)₃).[7]
-
Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition, which is often the rate-limiting step, particularly with less reactive aryl chlorides.[7] Dialkylbiaryl phosphines are a prime example of ligands that combine steric bulk with strong electron-donating properties.[7]
-
Bite Angle (for bidentate ligands): For chelating diphosphine ligands like Xantphos or DPPP, the natural bite angle influences the geometry at the metal center and can significantly affect reactivity and selectivity.[6]
When facing low reactivity, screening a small set of ligands with diverse steric and electronic properties is a highly effective strategy.
Caption: A simplified guide for initial phosphine ligand selection.
Question: My substrate is complex or has sensitive functional groups. Could this be the problem?
Answer: Yes, the structure of your substrates can significantly impact the reaction.
-
Steric Hindrance: Highly substituted or sterically demanding substrates can slow down the reaction. In these cases, using a bulkier ligand is often beneficial.[8]
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally accelerate oxidative addition, while electron-donating groups can slow it down.
-
Coordinating Functional Groups: Functional groups on the substrate (e.g., amines, pyridines, thiols) can coordinate to the palladium center, potentially inhibiting catalysis. The choice of ligand can sometimes mitigate these effects.
-
Substrate Stability: The coupling partner (e.g., boronic acid, organotin reagent) may be unstable under the reaction conditions, especially with certain bases or at high temperatures. This can lead to side reactions like protodeboronation in Suzuki couplings.[3]
Section 4: Optimization of Reaction Conditions
Fine-tuning the reaction parameters is often necessary to achieve high yields.
Question: I have confirmed my reagents and setup are fine, but the yield is still low. What reaction parameters should I optimize?
Answer: Systematic optimization of the solvent, base, temperature, and catalyst loading can dramatically improve reaction outcomes.[1]
| Parameter | Key Considerations | Common Choices & Starting Points |
| Solvent | Affects solubility of reagents and stability of catalytic intermediates. Polarity can influence reaction rates. | Aprotic: Toluene, Dioxane, THF, DMF.[1] Often a mixture with water is used in Suzuki couplings. |
| Base | Crucial for transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig). Strength and solubility matter. | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄.[9] Organic: Et₃N, DIPEA. Alkoxides: NaOtBu, KHMDS. |
| Temperature | Affects reaction rate but can also lead to catalyst decomposition or side reactions if too high. | Start at a literature-reported temperature for a similar transformation (typically 80-110 °C). Optimization may involve lowering or raising the temperature. |
| Catalyst Loading | Higher loading is not always better and can lead to more side products and purification challenges. | Screening: 1-2 mol %. Optimization: Can often be lowered to <0.1 mol % for efficient reactions.[10] |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general methodology for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
To the reaction flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol %), the phosphine ligand (2-4 mol %), the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., Toluene/Water 10:1) via syringe.
-
Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and proceed with aqueous workup and purification.
Section 5: Frequently Asked Questions (FAQs)
Q1: I see a black precipitate forming in my reaction. What is it and what should I do?
-
This is likely palladium black, an inactive form of palladium resulting from catalyst aggregation.[4] Try using a higher ligand-to-palladium ratio, a different ligand that better stabilizes the Pd(0) species, or lowering the reaction temperature.
Q2: How can I tell if my phosphine ligand has oxidized?
-
The best method is ³¹P NMR spectroscopy. Triphenylphosphine (PPh₃) has a chemical shift of approximately -5 ppm, while its oxide (OPPh₃) appears around +25 to +30 ppm. Significant presence of the oxide peak indicates your ligand has degraded.
Q3: Can I use a Pd(II) precatalyst directly, or do I need to pre-form the Pd(0) active catalyst?
-
In most cases, you can use the Pd(II) precatalyst directly. The active Pd(0) catalyst is generated in situ under the reaction conditions.[6] Pre-forming the catalyst is generally not necessary unless you are experiencing persistent issues with the reduction step.
Q4: My reaction works for aryl bromides but not for the corresponding aryl chloride. Why?
-
The oxidative addition of an Ar-Cl bond to Pd(0) is much more difficult than for Ar-Br or Ar-I bonds. This step is often rate-limiting. To activate aryl chlorides, you typically need more electron-rich and bulky phosphine ligands, such as the Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines like P(t-Bu)₃.[7][8]
Q5: What are common analytical techniques to check for palladium impurities in my final product?
-
For pharmaceutical applications, residual palladium levels are strictly regulated. Standard techniques for quantifying trace palladium include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS).[11][12] X-Ray Fluorescence (XRF) is another common method.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
- 12. arborassays.com [arborassays.com]
- 13. ledouxandcompany.com [ledouxandcompany.com]
- 14. proplate.com [proplate.com]
Technical Support Center: Managing Air and Moisture Sensitivity of Triphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, storage, and troubleshooting of air and moisture-sensitive triphosphine ligands. Adherence to these protocols is crucial for ensuring experimental reproducibility and success.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound ligands in your experiments.
Question 1: My reaction is sluggish or has failed completely. How do I know if my this compound ligand has degraded?
Answer:
The most common cause of this compound ligand degradation is oxidation by atmospheric oxygen, which converts the phosphine (B1218219) (P(III)) to the corresponding phosphine oxide (P(V)).[1] This phosphine oxide can coordinate to the metal center and inhibit catalysis, leading to low or no product formation.[1]
To determine if your ligand has degraded, the most effective method is ³¹P NMR spectroscopy .[1]
-
Procedure: Prepare a sample of your this compound ligand in a deuterated solvent under an inert atmosphere (e.g., in a glovebox) and acquire a ³¹P NMR spectrum.
-
Analysis: Compare the obtained spectrum to a reference spectrum of the pure ligand. The appearance of new signals, typically shifted downfield (to a higher ppm value), is indicative of phosphine oxide formation.
Troubleshooting Workflow for Suspected Ligand Degradation
References
Recrystallization of triphenylphosphine from ethanol or isopropanol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of triphenylphosphine (B44618) (PPh₃) from ethanol (B145695) or isopropanol (B130326). It is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization of triphenylphosphine necessary?
A1: Triphenylphosphine is susceptible to slow oxidation by air, which forms triphenylphosphine oxide (TPPO) as an impurity.[1][2] Recrystallization is a common and effective method to remove this oxide.[1][3] This purification is crucial as the presence of TPPO can interfere with subsequent reactions where pure PPh₃ is required.
Q2: Which solvent is better for recrystallization, ethanol or isopropanol?
A2: Both hot ethanol and isopropanol are effective solvents for recrystallizing triphenylphosphine to remove the more polar triphenylphosphine oxide.[1][3] The choice of solvent can depend on the desired crystal size, filtration temperature, and the specific impurities present. The solubility of triphenylphosphine is slightly higher in ethanol than in isopropanol at similar temperatures.[4]
Q3: What is the expected melting point of pure triphenylphosphine and triphenylphosphine oxide?
A3: The melting point of pure triphenylphosphine is in the range of 79-82 °C.[5][6] The melting point of triphenylphosphine oxide is significantly higher, typically between 150-158 °C.[7][8][9][10] A broad or depressed melting point of the recrystallized triphenylphosphine may indicate the presence of residual solvent or other impurities.
Q4: Can I use other solvents for the recrystallization of triphenylphosphine?
A4: While ethanol and isopropanol are commonly used, other solvents can also be employed. For instance, recrystallization from petroleum ether has been reported.[11] However, the effectiveness of the recrystallization will depend on the differential solubility of triphenylphosphine and its impurities in the chosen solvent at high and low temperatures.
Data Presentation
Table 1: Physical Properties of Triphenylphosphine and Triphenylphosphine Oxide
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Triphenylphosphine (PPh₃) | 262.29 | 79-82[5][6] | White solid[2][6] |
| Triphenylphosphine Oxide (TPPO) | 278.28 | 150-158[7][8][9][10] | White crystalline compound[12] |
Table 2: Solubility of Triphenylphosphine in Ethanol and Isopropanol
| Temperature (K) | Temperature (°C) | Solubility in Ethanol (mole fraction) | Solubility in Isopropanol (mole fraction) |
| 303.2 | 30.05 | 0.101 | 0.079 |
| 308.2 | 35.05 | 0.132 | 0.105 |
| 313.2 | 40.05 | 0.170 | 0.138 |
| 318.2 | 45.05 | 0.218 | 0.179 |
| 323.2 | 50.05 | 0.278 | 0.232 |
| 328.2 | 55.05 | 0.354 | 0.299 |
| 333.2 | 60.05 | 0.450 | 0.385 |
| Data adapted from the Journal of Chemical & Engineering Data.[4] |
Experimental Protocols
Protocol 1: Recrystallization of Triphenylphosphine from Ethanol
-
Dissolution: In a fume hood, place the impure triphenylphosphine in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. This can be achieved by heating the ethanol separately and adding it portion-wise to the flask containing the triphenylphosphine, which is gently heated on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.
Protocol 2: Recrystallization of Triphenylphosphine from Isopropanol
The protocol for recrystallization from isopropanol is analogous to the one for ethanol.
-
Dissolution: In a fume hood, dissolve the impure triphenylphosphine in the minimum amount of hot isopropanol in an Erlenmeyer flask with gentle heating.
-
Hot Filtration (Optional): If necessary, perform a hot gravity filtration to remove any insoluble matter.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small portion of ice-cold isopropanol.
-
Drying: Dry the purified triphenylphosphine crystals thoroughly to remove the solvent.
Troubleshooting Guide
Problem 1: Oily precipitate forms instead of crystals ("oiling out").
-
Cause: The melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.[13]
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and then allow it to cool slowly.
-
Solution 2: Try a different solvent or a mixed solvent system. For example, if using ethanol, adding a small amount of a solvent in which triphenylphosphine is less soluble (like water) can sometimes promote crystallization.[14]
Problem 2: No crystals form upon cooling.
-
Cause 1: Too much solvent was used, and the solution is not saturated.[13]
-
Solution 1: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[13]
-
Cause 2: The solution is supersaturated.[13]
-
Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure triphenylphosphine.
Problem 3: The yield of recovered crystals is very low.
-
Cause 1: Too much solvent was added, keeping a significant amount of the product dissolved even at low temperatures.
-
Solution 1: Concentrate the filtrate by evaporating some of the solvent and cool it again to recover more crystals.
-
Cause 2: The crystals were washed with solvent that was not cold enough, causing some of the product to dissolve.
-
Solution 2: Ensure the wash solvent is ice-cold. Use only a minimal amount of solvent for washing.
Problem 4: The recrystallized product is still impure (e.g., broad melting point).
-
Cause 1: The initial cooling was too rapid, trapping impurities within the crystal lattice.
-
Solution 1: Repeat the recrystallization process, ensuring the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.
-
Cause 2: The impurity has very similar solubility properties to triphenylphosphine in the chosen solvent.
-
Solution 2: Consider using a different recrystallization solvent. Alternatively, for stubborn TPPO contamination, chemical separation methods can be employed, such as precipitation of a TPPO-zinc chloride complex.[15][16][17]
Visualizations
Caption: Workflow for the recrystallization of triphenylphosphine.
Caption: Decision tree for troubleshooting recrystallization problems.
References
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]
- 3. Triphenylphosphine [chemeurope.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triphenylphosphine CAS#: 603-35-0 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. Triphenylphosphine oxide, 98% 791-28-6 India [ottokemi.com]
- 9. Triphenylphosphine oxide | CAS#:791-28-6 | Chemsrc [chemsrc.com]
- 10. Triphenylphosphine oxide 98 791-28-6 [sigmaaldrich.com]
- 11. CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag - Google Patents [patents.google.com]
- 12. Triphenylphosphine_oxide [chemeurope.com]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. echemi.com [echemi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Using polymer-bound triphenylphosphine to simplify purification.
Welcome to the technical support center for the application of polymer-bound triphenylphosphine (B44618) (PS-PPh3). This resource is designed for researchers, scientists, and professionals in drug development, providing detailed guidance on using PS-PPh3 to streamline purification processes in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on commercially available resins.
Frequently Asked Questions (FAQs)
Q1: What is polymer-bound triphenylphosphine (PS-PPh3) and what are its main advantages?
A1: Polymer-bound triphenylphosphine is a solid-supported equivalent of triphenylphosphine, where the triphenylphosphine moiety is covalently attached to a polymer backbone, typically polystyrene cross-linked with divinylbenzene.[1] The primary advantage of using PS-PPh3 is the simplified purification of reaction products.[1][2] The resulting polymer-bound triphenylphosphine oxide byproduct can be easily removed by filtration, eliminating the need for tedious chromatographic separation or crystallization that is often required to remove soluble triphenylphosphine oxide.[1][2]
Q2: In which chemical reactions can PS-PPh3 be used?
A2: PS-PPh3 is a versatile reagent applicable in a wide range of organic transformations, most notably:
-
Wittig Reaction: For the synthesis of alkenes.[3]
-
Mitsunobu Reaction: For the conversion of alcohols to esters, ethers, azides, and other functional groups with inversion of stereochemistry.[4][5]
-
Appel Reaction: For the conversion of alcohols to alkyl halides.[6][7]
-
Staudinger Reaction/Aza-Wittig Reaction: For the synthesis of imines.[8]
-
Chlorination of alcohols and carboxylic acids. [9]
-
As a ligand in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[10]
Q3: How do I choose the right PS-PPh3 resin for my reaction?
A3: The choice of resin depends on several factors, including the scale of your reaction, the nature of your substrates, and the reaction conditions. Key parameters to consider are:
-
Loading Capacity (mmol/g): This indicates the amount of active triphenylphosphine per gram of resin. Higher loading is suitable for high-concentration reactions, while lower loading may be beneficial for reactions involving bulky substrates to minimize steric hindrance.
-
Cross-linking (% DVB): This affects the swelling properties and mechanical stability of the resin. Lower cross-linking (e.g., 1% DVB) allows for better swelling in a wider range of solvents, potentially improving reaction kinetics.[3] Higher cross-linking provides greater mechanical stability but may restrict access to the reactive sites.[3]
-
Mesh Size: This influences the filtration rate and handling characteristics of the resin. Larger bead sizes are easier to filter, while smaller beads offer a higher surface area.
Q4: Can the polymer-bound triphenylphosphine oxide byproduct be recycled?
A4: Yes, the polymer-bound triphenylphosphine oxide (PS-TPPO) can be regenerated back to PS-PPh3.[8][11] A common method involves reduction with trichlorosilane (B8805176) and an amine base, such as N,N-dimethylaniline.[8] Industrial processes for the reduction of triphenylphosphine oxide have also been developed, for instance, using phosgene (B1210022) followed by reduction with aluminum powder.[12]
Data Presentation
Table 1: Comparison of Commercially Available PS-PPh3 Resins
| Product Name/Supplier | Loading Capacity (mmol/g) | Matrix Cross-linking (% DVB) | Particle Size (mesh) | Compatible Solvents |
| Sigma-Aldrich Product A | ~3.0 | 2% | 100-200 | Not specified |
| Sigma-Aldrich Product B | ~1-1.5 | 1% | 100-200 | Not specified |
| Biotage® PS-Triphenylphosphine | 2.0-2.2 | 1% | 75-150 | THF, DCM, MeOH, DMF |
| Apollo Scientific Product | 1.4-2.0 | 1% | 200-400 | Not specified |
Experimental Protocols
General Workflow for Reactions Using PS-PPh3
General experimental workflow using PS-PPh3.
Protocol 1: Wittig Reaction
This protocol describes the synthesis of an alkene from an aldehyde and an alkyl halide.
-
Phosphonium (B103445) Salt Formation:
-
Ylide Formation:
-
Wittig Reaction:
-
To the suspension of the ylide resin in anhydrous THF, add a solution of the aldehyde (0.5 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 16 hours.[9]
-
Dilute the reaction mixture with hexane (B92381) and filter to remove the resin.
-
The filtrate containing the alkene product can be further purified if necessary.[9]
-
Protocol 2: Mitsunobu Reaction
This protocol is for the synthesis of an aryl ether from a phenol (B47542) and an alcohol.
-
Reaction Setup:
-
In a reaction vessel, add a solution of the phenol (1.0 eq) in DCM, a solution of the alcohol (1.0 eq) in DCM, and PS-PPh3 resin (1.0 eq).[9]
-
Stir the mixture for 30 minutes at room temperature.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with additional DCM.[9]
-
The combined filtrate can be washed with aqueous base (e.g., 5% KOH) and acid (e.g., 5% HCl) to remove unreacted starting materials and hydrazide byproducts.[9]
-
Concentrate the organic layer to obtain the crude product, which can be further purified by chromatography if needed.[9]
-
Protocol 3: Appel Reaction
This protocol describes the conversion of an alcohol to an alkyl chloride.
-
Reaction Setup:
-
To a solution of the alcohol (1.0 eq) in a suitable solvent (e.g., CCl4 or DCM), add PS-PPh3 resin (2.0 eq).[9]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the resin.
-
Wash the resin with the reaction solvent (e.g., DCM).[9]
-
The combined filtrate contains the alkyl halide product. The solvent can be removed under reduced pressure to yield the product.
-
Troubleshooting Guide
Troubleshooting guide for PS-PPh3 reactions.
Q: My reaction is not going to completion. What should I do?
A: Incomplete reactions can be due to several factors:
-
Insufficient Reagent: Ensure you are using a sufficient excess of PS-PPh3, typically 1.5-3 equivalents depending on the reaction.
-
Reaction Time and Temperature: The kinetics of solid-phase reactions can be slower than their solution-phase counterparts. Try increasing the reaction time or temperature.
-
Poor Swelling: The polymer support must be adequately swollen for the reagents to access the reactive sites. Ensure you are using a solvent that effectively swells the polystyrene resin, such as THF, DCM, or DMF.[14] You can pre-swell the resin in the reaction solvent for 30-60 minutes before adding the other reagents.
Q: I'm having trouble filtering the resin after the reaction. What could be the cause?
A: Filtration difficulties can arise from:
-
Fine Resin Particles: If the resin beads are too fine, they can clog the filter paper or fritted glass funnel. Consider using a resin with a larger mesh size.
-
Gelatinous Resin: Some low cross-linked resins can become gelatinous in certain solvents, making filtration difficult.[1] If this occurs, try diluting the reaction mixture with a solvent in which the resin is less swollen before filtration.
-
Mechanical Agitation: Vigorous stirring with a magnetic stir bar can sometimes break the resin beads, leading to fine particles. Using overhead mechanical stirring or gentle orbital shaking can mitigate this issue.
Q: The reactivity of my recycled PS-PPh3 seems lower. Why is that?
A: Reduced reactivity of recycled resin can be due to:
-
Incomplete Regeneration: The reduction of the polymer-bound triphenylphosphine oxide may not have gone to completion. Ensure you are using appropriate reduction conditions and monitor the regeneration process.
-
Mechanical Degradation: Repeated use and stirring can lead to the physical breakdown of the resin beads, reducing their effectiveness.
-
Fouling of the Resin: Some starting materials or byproducts might irreversibly bind to the polymer matrix, blocking the reactive sites. Thoroughly washing the resin after each use is crucial.
Q: How can I be sure of the loading capacity of my PS-PPh3 resin?
A: The loading capacity of the resin can be determined experimentally. A common method involves the reaction of the PS-PPh3 with an excess of an alkyl halide, such as benzyl (B1604629) bromide, followed by quantification of the unreacted alkyl halide in the filtrate by GC or HPLC with an internal standard.[9] Alternatively, the amount of halide ion released can be determined by titration.
References
- 1. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inis.iaea.org [inis.iaea.org]
- 3. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. トリフェニルホスフィン、ポリマー担持 100-200 mesh, extent of labeling: ~1-1.5 mmol/g Capacity (Phosphor) | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. biotage.com [biotage.com]
Mitsunobu Reaction Solvent Selection: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvent choice in the efficiency of the Mitsunobu reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Mitsunobu reaction that can be related to the choice of solvent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent Polarity: The reaction rate can be highly sensitive to solvent polarity. Non-polar solvents often accelerate the desired SN2 reaction, while polar solvents can promote side reactions.[1][2] For some substrates, a specific polarity is required to achieve optimal results. For example, the inversion of menthol (B31143) with 4-nitrobenzoic acid yields 83% in THF but only 3% in CH₂Cl₂.[2]2. Presence of Water: The Mitsunobu reaction is highly sensitive to moisture. Water can consume the reagents and lead to low conversion.[3]3. Poor Reagent Solubility: The chosen solvent may not adequately dissolve all reactants, particularly the alcohol or the acidic nucleophile. | 1. Screen Solvents: If yields are low, screen a range of aprotic solvents with varying polarities, such as THF, toluene (B28343), dichloromethane (B109758) (DCM), and acetonitrile (B52724). Non-polar solvents like toluene or benzene (B151609) often give good results.[4][5]2. Use Anhydrous Solvents: Always use anhydrous solvents and ensure starting materials are thoroughly dried before use.[3] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is also recommended.3. Select an Appropriate Solvent: Choose a solvent known to dissolve the specific substrates. THF is a common starting point due to its ability to dissolve a wide range of organic compounds.[4][5][6] |
| Incomplete Reaction / Stalled Conversion | 1. Sub-optimal Reaction Rate: The reaction may be too slow in the selected solvent. The rate of Mitsunobu esterification has been shown to be much faster in non-polar solvents.[1][2] For instance, the rate constant for ethyl benzoate (B1203000) formation in THF was found to be 100 times greater than in acetonitrile.[1]2. Intermediate Stabilization: Polar solvents can stabilize certain intermediates, potentially slowing down the rate-determining SN2 attack.[1][7] | 1. Switch to a Non-Polar Solvent: Consider switching from a polar aprotic solvent (like acetonitrile or DMF) to a non-polar one (like toluene or diethyl ether) to increase the reaction rate.[1][2][4]2. Increase Temperature: If solubility is not an issue, gently heating the reaction (e.g., to 40°C or reflux, depending on the solvent) can help drive it to completion, though this may also increase side reactions. |
| Formation of Side Products | 1. Solvent-Promoted Side Reactions: Side reactions, such as the acylation of the hydrazine (B178648) byproduct, are reported to be faster in more polar solvents.[2]2. Azodicarboxylate as Nucleophile: If the intended nucleophile is not sufficiently acidic (pKa > 13), the azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[8][9] This can be exacerbated by the solvent environment. | 1. Use Non-Polar Solvents: Employing a non-polar solvent can slow down competitive side reactions, thereby increasing the yield of the desired product.[2]2. Ensure Proper Acidity: Use a nucleophile with a pKa preferably below 11.[10] For sterically hindered alcohols, using a more acidic nucleophile like 4-nitrobenzoic acid can significantly improve yields.[11] |
| Difficulty with Byproduct Removal | 1. High Solubility of Byproducts: The primary byproducts, triphenylphosphine (B44618) oxide (TPPO) and the reduced hydrazine dicarboxylate, can be difficult to separate from the desired product, especially if they have similar solubility profiles in the workup and chromatography solvents.[3][10]2. Product Co-precipitation: The desired product may co-precipitate with the byproducts during workup. | 1. Optimize Workup Procedure: After removing the reaction solvent, try suspending the crude mixture in a solvent where the product is soluble but the byproducts are not. Diethyl ether is often effective for precipitating TPPO and the hydrazine byproduct.[3][11]2. Use Modified Reagents: Consider using polymer-supported triphenylphosphine or specialized phosphines where the resulting oxide can be easily removed by filtration or an acidic wash.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for the Mitsunobu reaction?
The most commonly used solvents are aprotic and include tetrahydrofuran (B95107) (THF), toluene, dichloromethane (DCM), diethyl ether, and dimethylformamide (DMF).[4][5] Of these, THF and toluene are often preferred and tend to give better results for a wide range of substrates.[4][5]
Q2: How does solvent polarity affect reaction efficiency?
Solvent polarity has a significant impact on both the rate and outcome of the Mitsunobu reaction.
-
Reaction Rate: The reaction rate is generally much faster in non-polar solvents.[1][2] The logarithm of the rate constant has been shown to be inversely proportional to solvent polarity.[1][2]
-
Yield and Side Reactions: Higher yields are often obtained in non-polar solvents because competitive side reactions are slower in these environments.[1][2] Polar solvents can accelerate the formation of undesired byproducts.[2]
-
Intermediates: The equilibrium between key reaction intermediates (alkoxyphosphonium salts and phosphoranes) is influenced by solvent polarity.[7] Polar solvents tend to favor the formation of the alkoxyphosphonium salt.[7]
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. chem.kuleuven.be [chem.kuleuven.be]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Minimizing side reactions in Staudinger ligation.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Staudinger ligation. Our goal is to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Staudinger ligation and what are its main variants?
A1: The Staudinger ligation is a bioorthogonal chemical reaction that forms a stable amide bond between a phosphine (B1218219) and an azide (B81097).[1] It is highly chemoselective, meaning the phosphine and azide groups react specifically with each other without interfering with biological functional groups, making it ideal for labeling biomolecules in complex environments.[1][2] The reaction proceeds through a key aza-ylide intermediate, which is trapped intramolecularly by an electrophilic group (typically an ester) positioned on the phosphine reagent.[3][]
There are two primary variants:
-
Non-Traceless Staudinger Ligation: In this version, the phosphine oxide byproduct remains as part of the final conjugated product.[3]
-
Traceless Staudinger Ligation: This advanced variant utilizes a phosphine reagent with a cleavable linker. After the initial ligation steps, a subsequent reaction, such as an S- to N-acyl transfer, forms the amide bond and releases the phosphine oxide, leaving no residual atoms from the phosphine reagent in the final product.[3][] This is particularly advantageous for applications like protein synthesis where preserving the native structure is critical.[1]
Q2: What are the most common side reactions in Staudinger ligation and what causes them?
A2: The most common side reactions are:
-
Staudinger Reduction: This is the classic Staudinger reaction pathway where the aza-ylide intermediate is hydrolyzed by water to produce a primary amine and a phosphine oxide, instead of undergoing the desired intramolecular cyclization to form the amide bond.[1][5] This occurs when the intramolecular trapping by the electrophile is slow or inefficient.
-
Aza-Wittig Reaction: This side reaction can compete with the Staudinger ligation, particularly with sterically hindered reactants.[6] It leads to the formation of a phosphonamide byproduct, reducing the yield of the desired amide-linked product. This is a significant issue in peptide ligations at non-glycyl residues.[6]
-
Phosphine Oxidation: Triarylphosphines are susceptible to oxidation by air.[7] Oxidized phosphine reagents are inactive and will not react with the azide, leading to low or no product formation.[1]
Q3: How do I choose the right phosphine reagent?
A3: The choice of phosphine is critical for a successful ligation. Key considerations include:
-
Electrophilic Trap: For the ligation to occur, the phosphine must contain an appropriately positioned electrophilic trap, such as a methyl ester on an ortho-position of an aryl ring, to intercept the aza-ylide intermediate.[3]
-
Electronic Properties: Phosphines with electron-donating substituents on the aryl rings can accelerate the reaction rate. This is because they increase the nucleophilicity of the phosphorus atom.
-
Traceless vs. Non-Traceless: For applications where the final product must be a native amide bond without any remnants of the reagent, a traceless phosphine reagent, such as one based on a (diphenylphosphino)methanethiol (B106550) scaffold, is required.[5][6]
-
Steric Hindrance: Avoid bulky substituents near the phosphorus atom if you are working with sterically demanding azides, as this can promote the undesired aza-Wittig reaction.[6]
Q4: How should I store and handle my phosphine reagents?
A4: Phosphine reagents are prone to oxidation.[7] It is crucial to store them under an inert atmosphere, such as argon or nitrogen, in a cool, dry place.[1] When using phosphine-modified dyes or other reagents, it is best practice to aliquot them into smaller, single-use quantities upon receipt to minimize repeated exposure to air and moisture.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Phosphine Reagent: The phosphine may have oxidized.[1] | 1. Use a fresh batch of phosphine reagent. Always store phosphines under an inert atmosphere (Ar or N₂).[1] Consider borane (B79455) protection for phosphines to prevent oxidation during storage.[7] |
| 2. Suboptimal Solvent: The reaction is too slow in the chosen solvent. | 2. The Staudinger ligation is generally faster in polar, protic solvents like water or mixtures of THF/water.[1] | |
| 3. Low Reactant Concentration: The reaction is second-order, so low concentrations lead to slow rates.[1] | 3. Increase the concentration of the phosphine and/or azide-containing molecules.[1] | |
| Presence of Amine Byproduct (Staudinger Reduction) | 1. Inefficient Intramolecular Trapping: The hydrolysis of the aza-ylide intermediate is competing with the desired intramolecular cyclization. | 1. Ensure the phosphine reagent has a well-positioned electrophilic trap.[] The design of the phosphine is crucial to favor the intramolecular reaction. |
| 2. Unfavorable pH: The pH may be promoting hydrolysis. | 2. Optimize the pH of the reaction buffer. The ideal pH can be substrate-dependent and may require empirical testing.[1][] | |
| Presence of Phosphonamide Byproduct (Aza-Wittig Reaction) | 1. Steric Hindrance: Bulky groups on the azide or the phosphine are preventing the desired ligation pathway. This is common in non-glycyl peptide couplings.[6] | 1. If possible, redesign the reactants to reduce steric bulk.[6] |
| 2. Unfavorable Electronic Properties/Solvent: The electronics of the system favor the aza-Wittig pathway. | 2. Increase the electron density on the phosphorus atom by adding electron-donating groups (e.g., p-methoxy) to the phenyl substituents of the phosphine.[6] Change the solvent to one of lower polarity (e.g., dioxane instead of DMF) to disfavor the aza-Wittig pathway.[6] | |
| Slow Reaction Rate | 1. Suboptimal Temperature: The reaction is being run at too low a temperature. | 1. Increase the reaction temperature. Common temperatures are room temperature or 37°C, but the thermal stability of your biomolecules must be considered.[1] |
| 2. Inherently Slow Reactants: The specific electronic properties of your phosphine and azide result in slow kinetics. | 2. Use a more reactive phosphine with electron-donating groups or a more reactive azide.[1] |
Quantitative Data Summary
The yield and rate of the Staudinger ligation are highly dependent on the substrates and reaction conditions. The following tables summarize key quantitative findings from the literature.
Table 1: Effect of Substituents and Solvent on Peptide Ligation Yield Reaction: Alanyl phosphinothioester + ¹³C-labeled alanyl azide[6]
| Phosphine Phenyl Substituent | Solvent | Ligation Product Yield (%) | Aza-Wittig Byproduct Yield (%) |
| H (unsubstituted) | DMF | 36 | High |
| p-methoxy | Dioxane | >90 | Low |
Table 2: Second-Order Rate Constants for Staudinger Ligations
| Phosphine Reagent | Azide Reactant | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ |
| (Diphenylphosphino)methanethiol derivative | 2-azido-N-benzyl-acetamide | DMF/D₂O (6:1) | 7.7 x 10⁻³ |
| Alanyl phosphinothioester | ¹³C-labeled alanyl azide | Dioxane | 2.1 x 10⁻³ |
Experimental Protocols
General Protocol for a Traceless Staudinger Ligation (In Vitro Protein Labeling)
This is a generalized protocol and may require optimization for your specific protein and labeling reagent.[8]
-
Protein Preparation:
-
Dissolve your azide-modified protein in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.
-
-
Phosphine Reagent Preparation:
-
Prepare a stock solution of the phosphine-probe (e.g., phosphine-biotin) in a water-miscible organic solvent such as DMSO or DMF. A 10 mM stock solution is typical.
-
-
Ligation Reaction:
-
Add the phosphine-probe stock solution to the protein solution. A final phosphine concentration of 100-500 µM is a good starting point. The optimal molar ratio of phosphine to protein should be determined empirically.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 6 to 24 hours.[8]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent scanning if using a fluorescent phosphine probe, or Western blot for biotinylated proteins).
-
-
Purification:
-
Remove excess, unreacted phosphine reagent using a desalting column or dialysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Electrochemical Recycling of Triphenylphosphine Oxide
Welcome to the technical support center for the electrochemical reduction of triphenylphosphine (B44618) oxide (TPPO) to triphenylphosphine (TPP). This resource is designed for researchers, scientists, and professionals in drug development who are looking to implement sustainable chemical practices by recycling phosphine (B1218219) oxide waste. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the electrochemical reduction of TPPO a significant process in organic synthesis?
A1: The electrochemical reduction of triphenylphosphine oxide is a crucial sustainable process because it regenerates triphenylphosphine (TPP), a common reagent in widely used reactions like the Wittig, Staudinger, and Mitsunobu reactions. These reactions produce TPPO as a stoichiometric byproduct.[1][2] Developing an efficient method to recycle TPPO back to TPP reduces chemical waste and improves the overall cost-effectiveness of these synthetic routes.[1][2][3][4]
Q2: What are the main challenges associated with the direct electrochemical reduction of TPPO?
A2: The primary challenge in the direct electrochemical reduction of TPPO is its high negative reduction potential, making the process energetically demanding.[5] Additionally, the reduction can sometimes lead to the cleavage of the P-C bond instead of the desired P-O bond, resulting in unwanted byproducts.[1][4] Recent methodologies have focused on overcoming these challenges by using mediators or activating agents.[1][4][6]
Q3: What is the role of a sacrificial anode in the electrochemical reduction of TPPO?
A3: A sacrificial anode, typically made of aluminum or zinc, is intentionally oxidized during the electrochemical process.[1][7][8] The metal cations generated from the anode can act as Lewis acids, which coordinate to the oxygen atom of the TPPO.[1][3][7] This coordination activates the P=O bond, making it easier to reduce at less negative potentials and promoting the selective cleavage of the P-O bond.[1][4][9]
Q4: Can this electrochemical recycling process be applied to other phosphine oxides besides TPPO?
A4: Yes, the methodologies developed for the electrochemical reduction of TPPO have been successfully applied to a range of other synthetically useful phosphine oxides.[1][2] This demonstrates the potential for broader applications in recycling various phosphine oxide byproducts generated in organic synthesis.[1][2]
Troubleshooting Guides
Issue 1: Low yield of Triphenylphosphine (TPP) and poor current efficiency.
| Possible Cause | Troubleshooting Step |
| High Reduction Overpotential | The direct reduction of TPPO requires a very negative potential.[5] Consider using a mediator or an activating agent like a Lewis acid to lower the required potential.[1][6] Triaryl borates have been shown to facilitate this reduction.[6][10] |
| Inefficient Electron Transfer | Ensure proper cell design with optimal electrode spacing to minimize solution resistance. Check the quality and purity of your solvent and supporting electrolyte, as impurities can interfere with the reaction. |
| Side Reactions (P-C bond cleavage) | The use of a sacrificial aluminum anode can generate Al³⁺ ions that act as Lewis acids, promoting selective P-O bond cleavage over P-C bond cleavage.[1][3][4] |
| Passivation of the Anode | The surface of the sacrificial anode can become coated with an insulating layer, hindering its oxidation.[3] Periodically cleaning or replacing the anode may be necessary. In some cases, specific electrolytes can help prevent passivation.[1] |
Issue 2: Formation of undesired byproducts.
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | In certain solvents like acetonitrile, TPPO or its reduction products can react with the solvent, leading to different outcomes.[11] Consider using alternative solvents like dimethylformamide (DMF) where the reduction product is more stable.[11] |
| Presence of Protons | The presence of proton donors can affect the reduction pathway.[11] Ensure your solvent and reagents are anhydrous if a proton-free environment is required for your specific protocol. |
| Non-selective Reduction | If your reaction mixture contains other functional groups susceptible to reduction at the applied potential, you may observe byproduct formation. The use of a mediating system that selectively activates TPPO can mitigate this. The AlCl₃ generated in situ from an aluminum anode has been shown to be effective.[7] |
Issue 3: Difficulty in scaling up the reaction.
| Possible Cause | Troubleshooting Step |
| Mass Transport Limitations | For larger scale reactions, efficient stirring or a flow cell setup is crucial to ensure that TPPO is continuously brought to the cathode surface. A continuous flow setup can also allow for product extraction.[1][2] |
| Heat Management | High currents in large-scale reactions can generate significant heat. Implement a cooling system to maintain the optimal reaction temperature. |
| Electrode Surface Area | To accommodate higher currents for scale-up, increase the surface area of both the cathode and the sacrificial anode. |
Experimental Protocols & Data
Protocol 1: Electrochemical Reduction of TPPO using a Sacrificial Aluminum Anode
This method, detailed by Sevov et al., provides a scalable approach for the single-step reduction of TPPO to TPP.[1][2]
Experimental Setup:
-
Cell: Undivided electrochemical cell.
-
Anode: Aluminum foil or plate.[1]
-
Cathode: Carbon-based electrode (e.g., glassy carbon, graphite).
-
Electrolyte: A supporting electrolyte that can continuously regenerate a Lewis acid from the anodic oxidation products. A combination of a chloride source and TMEDA has been reported.[7]
-
Solvent: Anhydrous organic solvent (e.g., DMF).[11]
Procedure:
-
Set up the undivided cell with the aluminum anode and carbon cathode.
-
Prepare a solution of TPPO and the supporting electrolyte in the chosen anhydrous solvent.
-
Apply a constant current or potential to the cell. The aluminum anode will oxidize to generate Al³⁺ species.[7]
-
These in-situ generated Lewis acids activate the TPPO for reduction at the cathode.[1][4]
-
Monitor the reaction progress using techniques like cyclic voltammetry or by analyzing aliquots with GC-MS or NMR.
-
Upon completion, the TPP can be isolated through standard workup procedures.[1]
| Parameter | Value/Condition | Reference |
| Anode | Aluminum | [1][7] |
| Cathode | Glassy Carbon | [1] |
| Supporting Electrolyte | TMEDA/Chloride Source | [7] |
| Solvent | Dimethylformamide (DMF) | [11] |
| Potential | Mild potentials are achievable with Lewis acid activation | [1][4] |
| Yield | High yields are reported, with potential for gram-scale synthesis | [1][2] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Direct and Scalable Electroreduction of Triphenylphosphine Oxide to Triphenylphosphine - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct Electrochemical P(V) to P(III) Reduction of Phosphine Oxide Facilitated by Triaryl Borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bard.cm.utexas.edu [bard.cm.utexas.edu]
Technical Support Center: Phase Transfer Catalysis for Industrial Phosphine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of phosphines using phase transfer catalysts (PTCs).
Frequently Asked Questions (FAQs)
Q1: What are phase transfer catalysts and why are they used in phosphine (B1218219) synthesis?
Phase transfer catalysts are agents that facilitate the migration of a reactant from one phase to another where the reaction occurs.[1] In phosphine synthesis, particularly for P-alkylation, reactants are often in immiscible phases (e.g., an aqueous solution of a base and an organic solution of the phosphine and alkylating agent). The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phosphide (B1233454) anion from the aqueous phase to the organic phase to react with the alkyl halide.[2][3] This method offers several advantages, including the use of inexpensive bases like sodium hydroxide, milder reaction conditions, increased reaction rates, and higher yields.[4][5]
Q2: Which type of phase transfer catalyst is best for my phosphine alkylation reaction?
The choice of catalyst depends on several factors, including the reaction temperature and the specific reactants.
-
Quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide - TBAB, benzyltriethylammonium chloride) are widely used and effective for many applications.[1]
-
Quaternary phosphonium salts (e.g., hexadecyltributylphosphonium bromide) are generally more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[1] However, they can be unstable in the presence of strong bases, potentially degrading to phosphine oxide.[1]
The structure of the catalyst, specifically its organophilicity, is crucial. Empirical parameters like "C#" (total number of carbons) and "q-value" (a measure of the chain lengths) can help in selecting a suitable catalyst. For reactions where the rate-determining step is in the organic phase, catalysts with a C# between 16 and 32 are often desirable.[6]
Q3: How can I minimize the formation of phosphine oxide during my synthesis?
Phosphines are highly susceptible to oxidation, and the formation of the corresponding phosphine oxide is a common side reaction.[7] To mitigate this:
-
Use a Borane (B79455) Protecting Group: Secondary phosphines can be protected as phosphine-borane complexes. These complexes are stable intermediates that are resistant to air oxidation. The borane group can be removed after the alkylation is complete.[7]
-
Maintain Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Q4: What are common work-up procedures to remove the phase transfer catalyst after the reaction?
Quaternary ammonium and phosphonium salts can sometimes be challenging to remove during product purification. A common method involves:
-
Aqueous Washes: After the reaction, dilute the organic phase with a suitable solvent and wash it several times with water to remove the bulk of the catalyst and inorganic salts.[8]
-
Extraction: Further extraction with an appropriate solvent can help partition the product and catalyst.[8]
-
Chromatography: If the catalyst persists, column chromatography on silica (B1680970) gel is an effective method for purification.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Ineffective Catalyst: The chosen PTC may not be suitable for the specific reaction conditions. 2. Catalyst Poisoning: Leaving groups like iodide or tosylate can strongly pair with the catalyst cation, hindering its ability to transport the desired anion.[6] 3. Insufficient Base Strength or Concentration: The base may not be strong enough to deprotonate the phosphine, or its concentration in the aqueous phase is too low. | 1. Screen Different Catalysts: Test a range of quaternary ammonium and phosphonium salts with varying alkyl chain lengths. 2. Change the Leaving Group: If possible, use an alkylating agent with a different leaving group, such as a bromide or mesylate instead of an iodide or tosylate.[6] 3. Increase Base Concentration or Use a Stronger Base: Increase the concentration of the aqueous base (e.g., from 10% to 50% w/w NaOH or KOH).[10] If necessary, a stronger base can be employed, but this may increase side reactions. |
| Formation of Side Products (e.g., Dehydrohalogenation) | 1. Base is too Strong: A highly concentrated or strong base can promote the elimination of HX from the alkyl halide, especially with secondary or tertiary halides.[4] 2. High Reaction Temperature: Elevated temperatures can favor elimination reactions. | 1. Use a Weaker Base: Consider using a milder base like potassium carbonate or disodium (B8443419) hydrogen phosphate.[4][8] 2. Lower the Reaction Temperature: PTC often allows for lower activation energies, so try running the reaction at a lower temperature.[4] |
| Reaction Stalls | 1. Catalyst Degradation: The PTC may not be stable under the reaction conditions, especially at high temperatures or with strong bases. 2. Incomplete Phase Mixing: Inadequate stirring can lead to poor mass transfer between the phases. | 1. Choose a More Stable Catalyst: If high temperatures are required, switch to a more thermally stable catalyst, such as a phosphonium salt.[1] 2. Increase Stirring Rate: Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| Difficulty in Product Isolation/Catalyst Removal | 1. Emulsion Formation: Vigorous stirring of biphasic mixtures can sometimes lead to stable emulsions. 2. High Catalyst Loading: Using a large excess of the PTC can complicate purification. | 1. Break the Emulsion: Add a small amount of a saturated brine solution or a different organic solvent to help break the emulsion. 2. Optimize Catalyst Loading: Reduce the catalyst loading to the minimum effective amount (typically 1-10 mol%). |
Quantitative Data on PTC for Alkylation Reactions
The following table summarizes representative quantitative data for alkylation reactions using phase transfer catalysis.
| Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hydantoin | Allyl Bromide | TBAB (10) | 50% w/w KOH | Toluene | RT | 2 | 95 | [10] |
| Hydantoin | Benzyl Bromide | TBAB (10) | 50% w/w KOH | Toluene | RT | 3 | 98 | [10] |
| Valine-derived Hydantoin | Allyl Bromide | TBAB (10) | 50% w/w NaOH | Toluene | 40 | 24 | 73 | [10] |
| p-Toluenesulfonamide | Alkyl Iodide | TBAB (10) | K₂CO₃ | None | 80 | - | High | [8] |
Experimental Protocols
Protocol: Synthesis of a Tertiary Phosphine via PTC-Mediated Alkylation of a Secondary Phosphine-Borane Complex
This protocol provides a general method for the alkylation of a secondary phosphine, using a borane protecting group to prevent oxidation.
Materials:
-
Secondary phosphine-borane complex (1.0 eq)
-
Alkyl halide (1.1 - 1.5 eq)
-
Phase Transfer Catalyst (e.g., TBAB, 5-10 mol%)
-
Base (e.g., 50% w/w aqueous KOH or solid K₂CO₃, 2-3 eq)
-
Anhydrous, degassed organic solvent (e.g., Toluene or Dichloromethane)
-
Degassed deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary phosphine-borane complex (1.0 eq) and the phase transfer catalyst (0.05 - 0.1 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed organic solvent, followed by the alkyl halide (1.1 - 1.5 eq).
-
Base Addition: Add the aqueous base solution or solid base.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 80°C). Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and an organic solvent (e.g., ethyl acetate) to dilute the mixture.
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude tertiary phosphine-borane complex.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if required): The borane protecting group can be removed by various methods, such as reacting with an excess of a strong amine (e.g., DABCO or morpholine) at elevated temperatures.
Visualizations
Caption: Workflow for PTC-mediated phosphine synthesis.
Caption: PTC mechanism for phosphine alkylation.
References
- 1. ijirset.com [ijirset.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. m.youtube.com [m.youtube.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of quaternary phosphonium N -chloramine biocides for antimicrobial applications - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24954J [pubs.rsc.org]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Methods for Monitoring Triphenylphosphine Concentration
For researchers, scientists, and professionals in drug development, accurate monitoring of triphenylphosphine (B44618) (TPP) concentration is crucial for process control and impurity profiling. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose. This guide provides a comparative overview of different HPLC methods for TPP quantification, supported by experimental data to aid in method selection and implementation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method for triphenylphosphine analysis depends on factors such as the required sensitivity, the sample matrix, and the need to resolve TPP from its common by-product, triphenylphosphine oxide (TPPO), and other potential impurities. Below is a comparison of two distinct reversed-phase HPLC methods.
| Parameter | Method 1: Isocratic Elution | Method 2: Gradient Elution |
| Stationary Phase | Octadecylsilane (C18) Column | Octylsilane (C8) Column (e.g., Ascentis Express C8)[1] |
| Mobile Phase | Acetonitrile (B52724) / Water[2][3][4] | A: Ammonium dihydrogen orthophosphate B: Acetonitrile[1] |
| Elution Mode | Isocratic[2][3][4] | Gradient[1] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[1] |
| Detection Wavelength | 240 nm[3] | 210 nm[1] |
| Linearity Range | 0.0012–0.12 g/100 mL[2][3][4] | 0.050–1.50 µg/mL[1] |
| Limit of Detection (LOD) | Not specified | ~0.001% w/w[1] |
| Limit of Quantitation (LOQ) | Not specified | 0.002–0.003% w/w[1] |
| Accuracy (% Recovery) | Not specified | 92–104.6%[1] |
| Correlation Coefficient (r²) | > 0.99[3] | > 0.999[1] |
A third, more general-purpose isocratic method is also commonly employed:
| Parameter | Method 3: General Isocratic Method |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (75:25, v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 215 nm[5] |
| Validation | Typically validated according to ICH guidelines[5] |
| Linearity (r²) | ≥ 0.999[5] |
| Accuracy (% Recovery) | 98.0%–102.0%[5] |
| Precision (RSD) | ≤ 2.0%[5] |
| LOD (Signal-to-Noise) | 3:1[5] |
| LOQ (Signal-to-Noise) | 10:1[5] |
Experimental Protocols
Detailed methodologies for the compared HPLC methods are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Method 1: Isocratic Elution with C18 Column
This method is suitable for the routine analysis of TPP in reaction mixtures.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve the desired retention time and resolution. A common starting point is 65% aqueous acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 240 nm.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the linear range (0.0012–0.12 g/100 mL).[2][3][4]
Method 2: Gradient Elution with C8 Column
This stability-indicating method is designed for the sensitive and selective determination of TPP and TPPO, particularly in the presence of other impurities.[1]
-
Instrumentation: A standard HPLC system with a UV/Vis detector and a column oven.
-
Column: Ascentis Express C8.[1]
-
Mobile Phase A: Ammonium dihydrogen orthophosphate solution (e.g., 0.01 M).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient program should be developed to ensure the separation of all compounds of interest.
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 20 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Prepare standard and sample solutions in a suitable diluent to achieve concentrations within the linear range of 0.050–1.50 µg/mL.[1]
Experimental Workflow
The general workflow for analyzing triphenylphosphine concentration using HPLC is illustrated in the following diagram.
Caption: General workflow for HPLC analysis of triphenylphosphine.
This guide provides a foundation for selecting and implementing an appropriate HPLC method for the determination of triphenylphosphine. For use in a regulated environment, any chosen method should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[5]
References
A Comparative Analysis of Steric Bulk: Triphenylphosphine vs. Tri(tert-butyl)phosphine
In the realm of coordination chemistry and catalysis, the steric and electronic properties of phosphine (B1218219) ligands play a pivotal role in determining the reactivity, selectivity, and stability of metal complexes. Among the vast library of phosphine ligands, triphenylphosphine (B44618) (PPh₃) and tri(tert-butyl)phosphine (P(t-Bu)₃) are frequently employed, each offering distinct steric profiles that significantly influence the outcome of chemical transformations. This guide provides an objective comparison of the steric bulk of these two ubiquitous ligands, supported by quantitative data and detailed experimental methodologies, to aid researchers, scientists, and drug development professionals in ligand selection and catalyst design.
Quantitative Comparison of Steric Parameters
The steric hindrance imposed by a phosphine ligand is most commonly quantified by two key parameters: the Tolman cone angle (θ) and the percent buried volume (%Vbur). The Tolman cone angle provides a measure of the solid angle occupied by the ligand at a defined distance from the metal center, while the percent buried volume calculates the percentage of the coordination sphere of the metal that is occupied by the ligand.
| Ligand | Tolman Cone Angle (θ) | Percent Buried Volume (%Vbur) |
| Triphenylphosphine (PPh₃) | 145°[1][2] | ~29.5% |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182°[1][2] | ~43.7% |
As evidenced by the data, tri(tert-butyl)phosphine is a significantly bulkier ligand than triphenylphosphine. Its substantially larger cone angle and percent buried volume are attributed to the sterically demanding tert-butyl groups, which create a more congested environment around the metal center compared to the relatively planar phenyl rings of triphenylphosphine. This difference in steric encumbrance has profound implications for their applications in catalysis. The significant steric bulk of P(t-Bu)₃ can facilitate reductive elimination and stabilize low-coordinate metal centers, often leading to milder reaction conditions and enhanced catalytic activity, earning it the status of a "privileged ligand" in modern catalysis.[3]
Experimental Protocols
The determination of these steric parameters relies on a combination of experimental X-ray crystallography and computational modeling.
Determination of Tolman Cone Angle (θ)
The Tolman cone angle is a conceptually powerful tool for estimating the steric bulk of a ligand. While originally determined from physical models, modern approaches utilize crystallographic data.
Methodology:
-
Single Crystal X-ray Diffraction: Obtain a high-quality single crystal of a metal complex containing the phosphine ligand of interest. A common standard is a tetrahedral nickel complex.[2]
-
Data Collection and Structure Refinement: Collect diffraction data using a suitable X-ray diffractometer. Solve and refine the crystal structure to obtain precise atomic coordinates, bond lengths, and bond angles. The metal-phosphorus bond length is a critical parameter.
-
Geometric Calculation: Based on the refined crystal structure, the cone angle is calculated. This is defined as the apex angle of a cone, with the metal atom at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[4] For asymmetrical ligands, an average of the half-angles of each substituent is often used.[2]
-
Computational Modeling (Alternative): In the absence of experimental crystal structures, density functional theory (DFT) calculations can be employed to optimize the geometry of the metal-phosphine complex and subsequently calculate the cone angle from the computed structure.[5]
Calculation of Percent Buried Volume (%Vbur)
The percent buried volume offers a more precise and comprehensive measure of a ligand's steric footprint within the coordination sphere of a metal.
Methodology:
-
Obtain Atomic Coordinates: The primary input for calculating %Vbur is the three-dimensional atomic coordinates of the metal-ligand complex, typically obtained from a single crystal X-ray structure determination.
-
Define the Coordination Sphere: A sphere of a defined radius (commonly 3.5 Å) is centered on the metal atom. This sphere represents the first coordination sphere where steric interactions are most critical.[6]
-
Utilize Computational Software: Specialized software, such as SambVca, is used to perform the calculation.[7] The software maps the space within the defined sphere that is occupied by the van der Waals spheres of the atoms of the phosphine ligand.
-
Calculate the Percentage: The volume occupied by the ligand within the sphere is calculated and expressed as a percentage of the total volume of the sphere, yielding the %Vbur value.[6] This method can be applied to any ligand, regardless of its symmetry or structure.[8]
Logical Framework for Steric Influence
The steric properties of a phosphine ligand are a critical determinant of its behavior in a catalytic cycle. The following diagram illustrates the logical relationship between the structural features of the ligand and its impact on catalytic performance.
Caption: Logical flow from ligand structure to catalytic performance.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 5. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]
- 8. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Effects of Aryl vs. Alkyl Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine (B1218219) ligand is paramount in optimizing transition metal-catalyzed reactions. The electronic properties of these ligands directly influence the reactivity and stability of the catalytic species, thereby impacting reaction rates, yields, and selectivity. This guide provides a detailed comparison of the electronic effects of two primary classes of phosphine ligands: arylphosphines and alkylphosphines, supported by experimental data and detailed methodologies.
Introduction to Phosphine Ligands in Catalysis
Phosphine ligands (PR₃) are ubiquitous in homogeneous catalysis due to their ability to modulate the steric and electronic environment of a metal center. Their strong σ-donating and tunable π-accepting properties allow for the fine-tuning of catalyst performance.[1] The electronic nature of the substituents (R groups) on the phosphorus atom dictates the ligand's electron-donating ability. Generally, alkyl groups are considered more electron-donating than aryl groups.[2] This difference in electronic character significantly affects key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Quantifying Electronic Effects
Several parameters have been developed to quantify the electronic effects of phosphine ligands. The most common is the Tolman Electronic Parameter (TEP) , which is determined experimentally by measuring the A₁ C-O stretching frequency of [Ni(CO)₃(PR₃)] complexes.[3][4] A lower TEP value indicates a more electron-donating ligand.[3] More recently, computational methods have been employed to determine parameters like the minimum electrostatic potential (Vmin) , which also correlates with the ligand's electron-donating strength.[5]
| Ligand Type | Substituent (R) | TEP (cm⁻¹) | Electron-Donating Ability | Reference |
| Alkylphosphines | tert-Butyl (t-Bu) | 2056.1 | Very Strong | [4] |
| Cyclohexyl (Cy) | 2056.4 | Strong | ||
| iso-Propyl (iPr) | 2058.0 | Strong | [4] | |
| n-Butyl (n-Bu) | 2060.3 | Moderate | [6] | |
| Methyl (Me) | 2064.1 | Moderate | [4] | |
| Arylphosphines | Phenyl (Ph) | 2068.9 | Weak | [6] |
| o-Tolyl (o-Tol) | 2066.7 | Weak | ||
| Trifluoromethylphenyl | - | Very Weak (Electron-withdrawing) | [7] | |
| Phosphites | Methoxy (OMe) | 2076.3 | Very Weak (π-accepting) | [6] |
| Phenoxy (OPh) | 2085.3 | Very Weak (π-accepting) | [6] |
Table 1: Comparison of Tolman Electronic Parameters (TEP) for Common Phosphine Ligands. Lower TEP values signify stronger electron-donating character.
Impact on Catalytic Performance: Experimental Data
The electronic nature of the phosphine ligand directly translates to its performance in catalytic cross-coupling reactions. Electron-rich ligands, typically alkylphosphines, are known to promote the oxidative addition step, which is often the rate-limiting step, particularly with less reactive substrates like aryl chlorides.
In a study on the Ni-catalyzed Suzuki-Miyaura coupling of acetals with boronic acids, the choice of phosphine ligand was critical for reaction success.[8][9] While many standard phosphines failed, novel dialkylaryl and alkyldiaryl phosphines proved highly effective.[8]
| Ligand | Ligand Type | Yield (%) |
| PCy₃ (L2) | Trialkylphosphine | <5 |
| P(t-Bu)₃ | Trialkylphosphine | 0 |
| XPhos | Diaryl(alkyl)phosphine | 0 |
| L16 | Dialkylarylphosphine | 75 |
| L17 | Dialkylarylphosphine | 85 |
Table 2: Performance of Various Phosphine Ligands in a Ni-Catalyzed Csp³ Suzuki Coupling Reaction. [8] The reaction involved the coupling of an acetal (B89532) with a boronic acid at 60 °C. Yields were determined by ¹⁹F NMR.[8] L16 and L17 are specialized dialkylaryl phosphines developed in the study.[8]
The Buchwald-Hartwig amination is another cornerstone of cross-coupling chemistry where ligand choice is crucial. Historically, the development of sterically bulky and electron-rich dialkylbiarylphosphine ligands by the Buchwald group significantly expanded the scope and efficiency of these reactions, enabling the use of challenging aryl chloride substrates.[10]
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions, illustrating the application of phosphine ligands.
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, aryl halide, arylboronic acid, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The synthesis of phosphine ligands often involves the reaction of a phosphorus source, such as PCl₃, with organometallic reagents like Grignard or organolithium reagents.[11] Alternatively, hydrophosphination reactions provide a direct method for generating tertiary phosphines.[11]
Example: Synthesis via Grignard Reagent
-
Prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in an anhydrous ether solvent.
-
Under an inert atmosphere, slowly add a solution of PCl₃ in the same solvent to the Grignard reagent at a low temperature (e.g., -78 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding an aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the phosphine ligand, often by distillation or crystallization. Care must be taken as many phosphines are air-sensitive.[12]
Visualizing the Catalytic Cycle
The following diagrams illustrate the fundamental steps in a palladium-catalyzed cross-coupling reaction and highlight where the electronic properties of the phosphine ligand exert their influence.
Figure 1: A simplified diagram of a palladium-catalyzed cross-coupling cycle.
Figure 2: Relationship between ligand type and catalytic performance.
Conclusion
The electronic properties of phosphine ligands are a critical factor in the design and optimization of homogeneous catalysts. Alkylphosphines, being more electron-rich, generally enhance the rate of oxidative addition, a key step in many catalytic cycles. This makes them particularly effective for activating less reactive substrates. Arylphosphines, while less electron-donating, offer tunability through substitution on the aryl rings and can be crucial for achieving specific selectivities. The choice between an aryl and an alkyl phosphine ligand is therefore a nuanced decision that depends on the specific reaction, substrates, and desired outcome. The quantitative data and experimental frameworks provided in this guide serve as a valuable resource for researchers in the rational design of catalytic systems.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. yanggroup.weebly.com [yanggroup.weebly.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Ligand Selection: Triphenylphosphine vs. Diphosphines in Catalysis
In the landscape of transition-metal catalysis, the choice of ligand is paramount, directly influencing catalyst stability, activity, and selectivity. Among the vast arsenal (B13267) of available ligands, phosphines have established themselves as a cornerstone. This guide provides an objective comparison between the archetypal monodentate ligand, triphenylphosphine (B44618) (PPh₃), and a range of bidentate diphosphine ligands. We will delve into their respective modes of chelation and present supporting experimental data from key cross-coupling and hydrogenation reactions to inform ligand selection for researchers, scientists, and drug development professionals.
Fundamental Differences: Monodentate vs. Bidentate Chelation
The primary distinction between triphenylphosphine and diphosphine ligands lies in their denticity—the number of donor atoms a single ligand uses to bind to the central metal atom.
Triphenylphosphine (PPh₃) is a monodentate ligand, meaning it binds to a metal center through the lone pair of electrons on its single phosphorus atom. Multiple PPh₃ molecules can coordinate to a metal, but they are not covalently linked and can dissociate independently.
Diphosphine ligands are bidentate, possessing two phosphorus donor atoms connected by a carbon backbone. They bind to a metal center in a pincer-like fashion, forming a stable chelate ring. This chelation has profound stereoelectronic consequences.
The "chelate effect" describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. This increased stability is primarily due to a favorable entropy change upon ligand substitution.
A critical parameter for diphosphine ligands is the natural bite angle (βn) , which is the preferred P-M-P angle determined by the geometry of the ligand's backbone. This angle significantly influences the steric and electronic environment around the metal center, thereby controlling the selectivity and rate of catalytic reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The choice of phosphine (B1218219) ligand is critical for catalyst efficiency, particularly when using less reactive substrates like aryl chlorides.
A comparative study on Ni-catalyzed Suzuki-Miyaura cross-coupling highlights the distinct performance characteristics of monodentate and bidentate phosphine ligands. While bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used, monodentate ligands can offer superior reactivity for certain substrates, especially those that are electronically deactivated or sterically hindered.
| Precatalyst | Ligand Type | Substrate 1 | Substrate 2 | Yield (%) at 1.5h | Yield (%) at 24h |
| (IPr)Ni(o-tolyl)Cl | Monophosphine (NHC) | 4-Chloro-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 85 | >95 |
| (dppf)Ni(o-tolyl)Cl | Diphosphine (cis-binding) | 4-Chloro-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 30 | 50 |
| (dcpe)Ni(o-tolyl)Cl | Diphosphine (trans-binding) | 4-Chloro-N,N-dimethylaniline | 4-Methoxyphenylboronic acid | 50 | 70 |
| (IPr)Ni(o-tolyl)Cl | Monophosphine (NHC) | 2-Chloronaphthalene | 2-Thiopheneboronic acid | 75 | 90 |
| (dppf)Ni(o-tolyl)Cl | Diphosphine (cis-binding) | 2-Chloronaphthalene | 2-Thiopheneboronic acid | 80 | >95 |
| (dcpe)Ni(o-tolyl)Cl | Diphosphine (trans-binding) | 2-Chloronaphthalene | 2-Thiopheneboronic acid | 60 | 80 |
Data compiled from a study by the Doyle Group, which provides a head-to-head comparison of precatalyst reactivity in Ni-catalyzed SMCs. Note: IPr (an N-heterocyclic carbene) is used as the high-performing monophosphine for comparison.
The data suggests that monoligated species can accelerate the fundamental steps of the catalytic cycle, whereas bisligated species formed by diphosphines are crucial for preventing catalyst poisoning with certain heterocyclic substrates.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
The following generalized protocol is based on procedures for screening phosphine ligands in Suzuki-Miyaura reactions.
Objective: To compare the catalytic efficiency of NiCl₂(PPh₃)₂ and NiCl₂(dppe) in the coupling of 1-bromo-4-(trifluoromethyl)benzene and phenylboronic acid.
Materials:
-
NiCl₂(PPh₃)₂ (can be pre-synthesized or formed in situ)
-
NiCl₂(dppe) (1,2-bis(diphenylphosphino)ethane)
-
1-bromo-4-(trifluoromethyl)benzene (Aryl Halide)
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄), crushed
-
Toluene, degassed
-
Anhydrous, inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (if needed for NiCl₂(PPh₃)₂):
-
In a Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O (0.5 g) in ethanol (B145695) (7 mL).
-
Degas the solution with nitrogen for 15 minutes.
-
Quickly add triphenylphosphine (1.2 g, 2 equivalents) to the flask.
-
Stir the mixture in an 80 °C water bath for one hour.
-
Cool the mixture to room temperature, then in an ice bath for 10 minutes.
-
Collect the resulting solid product by vacuum filtration, wash with cold ethanol and ether, and dry under vacuum.
-
-
Reaction Setup:
-
To an oven-dried reaction vial, add the aryl halide (4 mmol), phenylboronic acid (0.5 g), the nickel catalyst (0.13 g of NiCl₂(PPh₃)₂ or an equimolar amount of NiCl₂(dppe)), and crushed potassium phosphate (1.7 g).
-
Seal the vial with a septum cap.
-
Using a syringe, add 10 mL of degassed toluene.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyzing them by GC-MS or ¹⁹F NMR spectroscopy to determine the conversion and yield of the product, 4-(trifluoromethyl)biphenyl.
-
-
Workup and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash twice with 10 mL of water, followed by 5 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using hexanes as the eluent.
-
Calculate the turnover number (TON) for each catalyst to compare their efficiency.
-
Performance in Heck Reaction
The Mizoroki-Heck reaction couples unsaturated halides with alkenes. The ligand choice can be subtle, influencing not just the rate but also the regioselectivity of the alkene insertion. Historically, monodentate phosphines like PPh₃ were used, but chelating diphosphines were often found to be less effective unless specific conditions (e.g., using triflate salts) were employed to favor a cationic pathway.
The neutral catalytic cycle, often facilitated by monodentate ligands like triphenylphosphine, and the cationic cycle, which can be promoted by bidentate ligands, lead to different intermediates and can thus favor different regioisomers.
| Ligand | Pathway | Key Intermediate | Typical Regioselectivity |
| Triphenylphosphine (PPh₃) | Neutral | Neutral square planar [Pd(Ar)(X)(PPh₃)₂] | Favors β-hydride elimination from the less sterically hindered position (linear product) |
| Diphosphine (e.g., dppp) | Cationic (with triflate) | Cationic [Pd(Ar)(diphosphine)(alkene)]⁺ | Can favor the formation of the branched (α) product due to electronic factors |
Table compiled from mechanistic discussions of the Heck Reaction.
Experimental Protocol: Comparative Heck Reaction
Objective: To compare the yield and regioselectivity of the Heck reaction between iodobenzene (B50100) and styrene (B11656) using a Pd(OAc)₂/PPh₃ system versus a pre-formed diphosphine-palladium complex.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A diphosphine ligand (e.g., 1,3-Bis(diphenylphosphino)propane, dppp)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as base
-
DMF or Acetonitrile as solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
System 1 (Monodentate): In a Schlenk tube, dissolve Pd(OAc)₂ (0.01 mmol) and PPh₃ (0.02-0.04 mmol, 2-4 eq. to Pd) in the chosen solvent (5 mL) under an inert atmosphere.
-
System 2 (Bidentate): In a separate Schlenk tube, dissolve Pd(OAc)₂ (0.01 mmol) and the diphosphine ligand (0.01 mmol, 1 eq. to Pd) in the solvent.
-
-
Reaction Setup:
-
To each catalyst solution, add the base (e.g., Et₃N, 1.5 mmol), iodobenzene (1.0 mmol), and styrene (1.2 mmol).
-
-
Reaction Execution:
-
Heat the reaction mixtures to a specified temperature (e.g., 80-100 °C).
-
Stir vigorously and monitor the reaction by GC or TLC.
-
-
Workup and Analysis:
-
After completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product (stilbene) via column chromatography.
-
Analyze the product mixture using ¹H NMR to determine the ratio of E to Z isomers and to check for any branched products, thus comparing the selectivity of the two ligand systems.
-
Performance in Asymmetric Hydrogenation
While achiral PPh₃ is not used for enantioselective reactions, comparing the activity of catalysts bearing monodentate vs. bidentate ligands is instructive. For decades, bidentate phosphines like BINAP were considered essential for high enantioselectivity. However, recent studies have shown that certain monodentate phosphoramidite (B1245037) ligands can lead to even higher rates and enantioselectivities.
A comparative study on the Rh-catalyzed asymmetric hydrogenation of (Z)-methyl α-acetamidocinnamate demonstrates this paradigm shift.
| Ligand | Ligand Type | Time (min) for >99% Conv. | Enantiomeric Excess (ee, %) |
| MonoPhos (L1) | Monodentate | 7 | 99 (R) |
| (R,R)-Me-DuPhos (L4) | Bidentate | 15 | 98 (R) |
| (S,S)-Et-DuPhos (L5) | Bidentate | 60 | >99 (S) |
| (R)-BINAP (L6) | Bidentate | >1200 | 89 (R) |
Data compiled from a comparative rate study by Peña et al. Conditions: 0.2 M substrate, 1 mol% [Rh(COD)₂]BF₄, 10 bar H₂, room temp.
This data clearly shows that a well-designed monodentate ligand can outperform classic bidentate ligands in both activity (reaction time) and selectivity (ee).
Experimental Protocol: Comparative Asymmetric Hydrogenation
Objective: To compare the catalytic activity and enantioselectivity of a rhodium catalyst with a monodentate chiral ligand versus a bidentate chiral ligand (e.g., BINAP) in the hydrogenation of an amino acid precursor.
Materials:
-
[Rh(COD)₂]BF₄
-
Chiral monodentate ligand (e.g., a MonoPhos derivative)
-
Chiral bidentate ligand (e.g., (R)-BINAP)
-
Substrate: (Z)-methyl α-acetamidocinnamate
-
Solvent: Methanol (B129727) (degassed)
-
High-pressure reactor (autoclave)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (1.1 eq. for bidentate, 2.2 eq. for monodentate) in a small amount of methanol.
-
Stir the solution for 15-20 minutes.
-
-
Reaction Setup:
-
In a glass liner for the autoclave, dissolve the substrate (e.g., 1 mmol) in methanol (to achieve 0.2 M concentration).
-
Add the pre-formed catalyst solution to the substrate solution.
-
-
Reaction Execution:
-
Seal the autoclave. Purge the system three times with H₂ gas.
-
Pressurize the reactor to the desired pressure (e.g., 10 bar H₂).
-
Stir the reaction at room temperature. Monitor the reaction by observing hydrogen uptake.
-
-
Workup and Analysis:
-
Once hydrogen uptake ceases (or after a set time), vent the reactor carefully.
-
Remove the solvent under reduced pressure.
-
Determine the conversion by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) of the product, N-Acetyl-(R)-phenylalanine methyl ester, by chiral HPLC or GC analysis.
-
Conclusion
The choice between triphenylphosphine and diphosphine ligands is not a matter of inherent superiority but of strategic selection based on the specific demands of a catalytic reaction.
-
Triphenylphosphine remains a cost-effective, versatile, and useful ligand, particularly in reactions where high lability or simple steric bulk is desired. Its performance provides a crucial baseline for evaluating more complex ligand systems.
-
Diphosphine ligands offer the significant advantages of the chelate effect, leading to more stable and often more selective catalysts. The ability to fine-tune the bite angle and electronic properties by modifying the backbone provides a powerful tool for rational catalyst design, enabling higher yields, selectivities, and turnover numbers that are often unachievable with simple monodentate ligands.
For researchers and process chemists, a thorough understanding of these differences, supported by comparative experimental screening, is essential for the development of efficient, selective, and robust catalytic systems.
A Guide to Computational Modeling of Phosphine Ligand Effects in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate phosphine (B1218219) ligand is a critical factor in the success of many catalytic reactions, directly influencing reaction rates, selectivity, and overall efficiency. Traditional experimental screening of ligands can be a time-consuming and resource-intensive endeavor. Computational modeling has emerged as a powerful and predictive tool to understand and rationalize the role of phosphine ligands, accelerating the discovery of optimal catalysts. This guide provides a comparative overview of key computational methods, their underlying principles, and their application in predicting ligand effects, supported by experimental data.
Key Computational Methods: A Comparative Overview
The computational toolkit for modeling phosphine ligand effects is diverse, with each method offering unique advantages in terms of accuracy, computational cost, and the insights it provides. The three primary approaches—Density Functional Theory (DFT), Machine Learning (ML), and the Quantum Theory of Atoms in Molecules (QTAIM)—are compared below.
| Computational Method | Primary Application | Key Outputs | Relative Cost | Key Advantage |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of transition states, and determination of ligand electronic and steric properties.[1] | Reaction energy profiles, activation barriers, optimized geometries, and electronic descriptors (e.g., Tolman Electronic Parameter).[1][2] | High | High accuracy in describing electronic structure and reactivity. |
| Machine Learning (ML) | High-throughput screening of large ligand libraries, prediction of catalytic performance, and identification of structure-activity relationships.[3][4][5] | Predicted reaction yields, enantioselectivity, and identification of optimal ligand features.[5][6] | Low to Medium | Rapid screening of vast chemical spaces, accelerating ligand discovery.[3] |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding, characterization of metal-ligand interactions, and identification of weak or strained bonds.[7][8] | Bond critical point properties (electron density, Laplacian of electron density), bond paths, and atomic charges.[7][9] | Medium | Provides a rigorous, quantitative description of chemical bonds based on electron density topology.[10] |
Quantifying Ligand Effects: Steric and Electronic Descriptors
The influence of a phosphine ligand on a catalytic reaction is primarily attributed to its steric and electronic properties. Computational models excel at quantifying these effects through various descriptors.
Steric Descriptors
Steric bulk around the phosphorus atom can influence the coordination of substrates and the stability of intermediates in a catalytic cycle.[11]
| Steric Descriptor | Description | Typical Computational Method |
| Cone Angle (θ) | A measure of the solid angle occupied by the ligand at a defined distance from the metal center. | DFT or Molecular Mechanics |
| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | DFT |
| Solid Angle (Ω) | A three-dimensional extension of the cone angle, providing a more detailed representation of the ligand's steric profile. | DFT |
Electronic Descriptors
The electron-donating or -withdrawing nature of a phosphine ligand significantly impacts the electron density at the metal center, thereby influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.[1]
| Electronic Descriptor | Description | Typical Computational Method |
| Tolman Electronic Parameter (TEP) | Based on the C-O stretching frequency of a Ni(CO)₃L complex, it provides a measure of the net electron-donating ability of the ligand L. | DFT |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital of the free phosphine or the catalyst complex. | DFT |
| Natural Bond Orbital (NBO) Charges | Provides a measure of the charge distribution on the phosphorus atom and the metal center. | DFT |
| Minimum Electrostatic Potential (Vmin) | The minimum value of the electrostatic potential on the molecular surface of the ligand, indicating its nucleophilicity. | DFT |
Application in Catalysis: Case Studies
The following examples illustrate the application of computational modeling in predicting and understanding phosphine ligand effects in specific catalytic reactions.
Suzuki-Miyaura Cross-Coupling
DFT calculations have been instrumental in dissecting the catalytic cycle of the Suzuki-Miyaura reaction.[1] A study on the coupling of bromobenzene (B47551) with phenylboronic acid using various palladium-phosphine catalysts revealed that the oxidative addition step is predominantly governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of steric and electronic factors.[1] For instance, electron-donating and bulky ligands were found to facilitate the oxidative addition step.[1]
Table 1: Calculated Activation Barriers (kcal/mol) for the Suzuki-Miyaura Coupling with Different Phosphine Ligands
| Ligand (L) | Oxidative Addition (ΔG‡) | Transmetalation (ΔG‡) | Reductive Elimination (ΔG‡) |
| P(t-Bu)₃ | 15.2 | 12.8 | 5.6 |
| PCy₃ | 16.5 | 13.5 | 6.1 |
| PPh₃ | 18.9 | 14.2 | 7.3 |
| P(OPh)₃ | 22.1 | 11.5 | 8.5 |
Note: Data is illustrative and based on trends reported in the literature. Actual values can vary based on the specific reaction conditions and computational methods.
C-H Activation
Machine learning models have been successfully employed to accelerate the discovery of optimal phosphine ligands for Rh-catalyzed C-H activation.[5] By training a model on a dataset of DFT-calculated reaction energies for a large set of bisphosphine ligands, researchers were able to identify novel ligands that significantly lowered the activation energy barrier compared to the initial set of ligands.[5]
Table 2: Performance of Machine Learning Model in Predicting Reaction Energy (ΔE) for C-H Activation
| Model Feature Set | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) (kJ/mol) |
| Electron Density Derived Features | 0.816 | 10.6 |
| Smooth Overlap of Atomic Positions (SOAP) | 0.819 | 10.5 |
This table summarizes the predictive performance of a Δ-machine learning model for identifying optimal bisphosphine ligands in Rh-catalyzed C-H activation.[5]
Experimental and Computational Protocols
Detailed protocols are crucial for the reproducibility and validation of computational and experimental results.
General Experimental Protocol for Ligand Screening in Suzuki-Miyaura Coupling
A general procedure for screening phosphine ligands in a Suzuki-Miyaura cross-coupling reaction is as follows:
-
To an oven-dried vial, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add the solvent (e.g., toluene, 5 mL) and stir the mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
After cooling to room temperature, the reaction mixture is quenched, extracted, and the product yield is determined by gas chromatography or NMR spectroscopy.[12]
Typical DFT Computational Protocol
A standard DFT protocol for studying a catalytic cycle involves the following steps:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential for the metal, such as LANL2DZ).[13]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set.
-
Solvation Effects: The influence of the solvent is typically included using a continuum solvation model (e.g., PCM or SMD).
Visualizing Computational Workflows and Concepts
Graphviz diagrams can effectively illustrate the logical flow of computational studies and the relationships between different concepts.
Caption: A typical machine learning workflow for phosphine ligand optimization in catalysis.
Caption: The interplay of phosphine ligand properties in determining catalytic performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00037D [pubs.rsc.org]
- 3. Machine learning-enhanced phosphine ligand optimization for fluorogenic reactions - American Chemical Society [acs.digitellinc.com]
- 4. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 6. Probing machine learning models based on high throughput experimentation data for the discovery of asymmetric hydrogenation catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03647F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00507K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the FTIR Spectroscopy of Triphenylphosphine Oxide and its Analogs
This guide provides a detailed comparison of the characterization of triphenylphosphine (B44618) oxide (TPPO) by Fourier-transform infrared (FTIR) spectroscopy against other relevant organophosphorus and organoarsenic compounds. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds and require a comprehensive understanding of their vibrational spectroscopic signatures.
Triphenylphosphine oxide is a common byproduct in many chemical reactions, and its identification and characterization are crucial for reaction monitoring and purification processes. FTIR spectroscopy offers a rapid and effective method for this purpose, primarily through the identification of the characteristic P=O stretching vibration. This guide compares the FTIR spectrum of TPPO with those of triphenylphosphine sulfide, tributylphosphine (B147548) oxide, and triphenylarsine (B46628) oxide to highlight the key spectral differences aiding in their differentiation.
Comparative Analysis of Vibrational Frequencies
The table below summarizes the key vibrational frequencies for triphenylphosphine oxide and its selected analogs. The most significant differentiator is the strong absorption band corresponding to the P=O, P=S, or As=O stretching vibration, which appears in a distinct region for each compound.
| Compound Name | Key Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Phenyl Group Vibrations (cm⁻¹) |
| Triphenylphosphine Oxide | P=O | ~1190 (very strong) | ~3057-3054 (C-H stretch), ~1480-1435 (C=C skeletal), ~700-800 & ~1050-1200 (P-phenyl)[1][2] |
| Triphenylphosphine Sulfide | P=S | ~637 (strong) | ~3057-3054 (C-H stretch), ~1480-1435 (C=C skeletal), ~754-745 (P-phenyl)[1] |
| Tributylphosphine Oxide | P=O | ~1146 (strong)[3] | Not Applicable |
| Triphenylarsine Oxide | As=O | ~881 (very strong) | Phenyl C-H and C=C vibrations are present, similar to TPPO. |
Experimental Protocols
Accurate FTIR analysis relies on proper sample preparation. Below are detailed protocols for two common methods for analyzing solid samples.
Potassium Bromide (KBr) Pellet Method
This is a traditional and widely used method for obtaining high-quality FTIR spectra of solid samples.
Materials:
-
Sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (200-300 mg)
-
Agate mortar and pestle
-
Pellet press with a die
-
Hydraulic press
-
Vacuum pump (recommended)
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed moisture, which can interfere with the IR spectrum.[4] Store the dried KBr in a desiccator.
-
Grinding: Place 1-2 mg of the solid sample into a clean agate mortar and grind it to a fine powder.[5][6]
-
Mixing: Add 200-300 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample.[4][6] The goal is to achieve a homogenous mixture with a sample concentration of approximately 0.1-1.0%.[4]
-
Pellet Formation: Transfer the mixture to the die of a pellet press. For a standard 13 mm die, apply a pressure of 8-10 tons using a hydraulic press.[4][7] It is advisable to connect the die to a vacuum to remove trapped air and moisture, which helps in forming a transparent pellet.[4]
-
Analysis: Carefully remove the transparent or semi-transparent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.
Attenuated Total Reflectance (ATR)-FTIR Method
ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation.
Materials:
-
Solid sample
-
ATR-FTIR spectrometer accessory
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact for optimal signal.
-
Analysis: Collect the FTIR spectrum of the sample.
-
Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive cloth.
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the characterization of triphenylphosphine oxide and its analogs using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of solid samples.
This workflow begins with the crucial step of sample preparation, offering two distinct pathways: the traditional KBr pellet method and the more direct ATR technique. Following sample preparation, the FTIR spectrum is acquired and processed. The final and most critical phase is the interpretation of the spectrum, which involves identifying the characteristic vibrational peaks and comparing them to known reference data to confirm the identity of the compound. The unique position of the P=O, P=S, or As=O stretching band is the primary determinant in distinguishing between triphenylphosphine oxide and its analogs.
References
- 1. isca.me [isca.me]
- 2. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. shimadzu.com [shimadzu.com]
- 7. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
A Comparative Guide to DFT Studies of Transition Metal Complexes with Triphosphine Ligands
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate electronic structures, bonding characteristics, and reaction mechanisms of transition metal complexes. For complexes featuring triphosphine ligands, particularly pincer-type architectures, DFT provides critical insights that complement experimental findings. This guide offers a comparative overview of DFT studies on iron complexes with phosphine (B1218219) ligands, presenting key structural and spectroscopic data, outlining computational methodologies, and visualizing a representative catalytic cycle.
Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. The studies referenced here employ spin-unrestricted DFT calculations to properly model the electronic structures of the iron complexes. Key aspects of the computational protocols are detailed below.
Geometry Optimization and Electronic Structure Calculations:
-
Functionals: A common choice for geometry optimization and electronic structure analysis is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[1]
-
Basis Sets: The triple-zeta valence plus polarization (TZVP) basis set is frequently used for all atoms, providing a robust description of the electronic environment.[1]
-
Software: Calculations are often performed using software packages like Gaussian or ORCA.
-
Solvation Models: To simulate experimental conditions in solution, a polarizable continuum model (PCM) can be employed.
-
Verification: Optimized geometries are confirmed as true minima on the potential energy surface by ensuring all calculated vibrational frequencies are real (i.e., not imaginary).[1]
Property Calculations:
-
Molecular Orbitals: Analysis of the frontier molecular orbitals (FMOs) is conducted from the optimized geometries to understand bonding and reactivity.[1] Compositional analysis, such as Mulliken population analysis, is performed using programs like AOMix.[1]
-
Spectroscopic Parameters: Time-dependent DFT (TD-DFT) is used to calculate electronic transition energies.[1] Mössbauer parameters, such as isomer shifts (δ) and quadrupole splittings (QS), are also calculated to correlate with experimental spectra.[2]
Comparative Analysis of Iron-Phosphine Complexes
DFT calculations provide valuable data on geometric and electronic parameters. The following tables summarize key metrics for a series of iron(II) and iron(0) complexes bearing bisphosphine and pincer-type this compound ligands, allowing for direct comparison.
Table 1: Selected Bond Distances (Å) and Angles (°) for Iron(II) Dichloride Bisphosphine Complexes
| Complex | Fe-P (Å) | Fe-Cl (Å) | P-Fe-P (°) | Cl-Fe-Cl (°) | Reference |
| FeCl₂(dpbz) | 2.429, 2.455 | 2.212, 2.223 | 82.85 | 120.65 | [1] |
| FeCl₂(Xantphos) | - | - | 82.85 | 120.65 | [1] |
Data derived from X-ray crystallography, which DFT studies aim to reproduce and rationalize.[1]
Table 2: Experimental vs. DFT-Calculated Mössbauer Quadrupole Splitting (QS) for Iron(0) PNP Pincer Complexes
| Complex Geometry | Experimental QS (mm s⁻¹) | Calculated QS (mm s⁻¹) | Reference |
| Trigonal Bipyramidal | 2.2 - 2.7 | ~2.3 - 2.7 | [2] |
| Square Pyramidal | 2.2 - 2.7 | ~2.3 - 2.7 | [2] |
| Oxidized Fe(I) Species | 0.62 | ~0.67 | [2] |
Visualization of a Generic Catalytic Cycle
Transition metal complexes with phosphine ligands are renowned as catalysts for a wide range of chemical transformations, including cross-coupling reactions.[3][4] DFT studies are crucial for mapping the energy profiles and understanding the mechanism of these catalytic cycles.[5][6] The diagram below illustrates a simplified, generic catalytic pathway for a cross-coupling reaction involving an L₃M-type complex (where L is a phosphine).
Caption: A simplified diagram of a generic cross-coupling catalytic cycle.
This workflow visualizes the core steps common to many cross-coupling reactions catalyzed by transition metal phosphine complexes: oxidative addition of an aryl halide to the active metal(0) center, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] DFT calculations can determine the energy barriers for each of these steps, helping to identify the rate-determining step and rationalize catalyst activity.[3]
References
- 1. Electronic Structure and Bonding in Iron(II) and Iron(I) Complexes Bearing Bisphosphine Ligands of Relevance to Iron-Catalyzed C–C Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exploration of Transition Metal-Containing Catalytic Cycles via Computational Methods - UNT Digital Library [digital.library.unt.edu]
- 6. edupublications.com [edupublications.com]
A Comparative Analysis of Monodentate vs. Multidentate Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Phosphine (B1218219) ligands, in particular, have proven to be versatile and highly effective in a myriad of catalytic transformations. A fundamental choice confronting researchers is the selection between monodentate and multidentate phosphine ligands. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of catalytic systems.
General Characteristics at a Glance
| Feature | Monodentate Phosphine Ligands | Multidentate Phosphine Ligands |
| Coordination | Bind to the metal center through a single phosphorus atom.[1][2] | Bind to the metal center through two or more phosphorus atoms.[1][3] |
| Flexibility | Offer greater structural flexibility around the metal center.[2] | Form more rigid, cyclic structures with the metal (chelates).[4] |
| Stability | Complexes can be less thermodynamically and kinetically stable.[4] | Complexes are generally more stable due to the "chelate effect".[4][5] |
| Synthesis | Often easier and more cost-effective to synthesize.[2] | Synthesis can be more complex and costly.[6] |
| Applications | Widely used in various cross-coupling reactions, hydrogenation, and hydroformylation.[7][8] | Preferred in asymmetric catalysis and reactions requiring high stability.[3][6] |
Performance Data in Catalytic Reactions
The selection of a monodentate versus a multidentate phosphine ligand can significantly impact the yield and selectivity of a catalytic reaction. The optimal choice is often substrate and reaction-dependent.
| Catalytic Reaction | Ligand Type | Ligand Example | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ni-Catalyzed Suzuki-Miyaura Coupling | Monodentate | CyTyrannoPhos | Aryl Chloride & Aryl Boronic Acid | High yields with electronically deactivated and sterically hindered substrates | N/A | [9] |
| Ni-Catalyzed Suzuki-Miyaura Coupling | Bidentate | (dcpe) | Aryl Chloride & Aryl Boronic Acid | Lower yields with sterically hindered substrates compared to monodentate | N/A | [9] |
| Rh-Catalyzed Asymmetric Hydrogenation | Monodentate | MonoPhos (a phosphoramidite) | Methyl 2-acetamido cinnamate | >99 | 94 | [10] |
| Rh-Catalyzed Asymmetric Hydrogenation | Bidentate | DIOP | Methyl 2-acetamido cinnamate | - | 81 | [10] |
| Pd-Catalyzed Asymmetric Allylic Alkylation | Monodentate | P-Stereogenic Phosphane | rac-3-acetoxy-1,3-diphenyl-1-propene | High Activity | up to 74 | [11] |
| Pd-Catalyzed Asymmetric Allylic Alkylation | Bidentate | Diphosphane with 5-membered chelate ring | rac-3-acetoxy-1,3-diphenyl-1-propene | Low Activity | <10 | [11] |
The Chelate Effect: A Key Differentiator
Multidentate ligands form more thermodynamically stable and kinetically inert complexes compared to their monodentate counterparts, a phenomenon known as the chelate effect.[4] This increased stability is primarily an entropic effect. The coordination of a multidentate ligand to a metal center results in an increase in the total number of molecules in the system, leading to a favorable increase in entropy.[4]
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. alfachemic.com [alfachemic.com]
- 3. alfachemic.com [alfachemic.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Iminophosphorane - Wikipedia [en.wikipedia.org]
- 6. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.rug.nl [pure.rug.nl]
- 11. researchgate.net [researchgate.net]
Validating Witt-ig Reaction Success: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the Witt-ig reaction is a cornerstone of synthetic organic chemistry for creating carbon-carbon double bonds. Ensuring the desired alkene has been formed is critical. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for validating Witt-ig reaction products, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and informative method for confirming the successful formation of the desired alkene product in a Witt-ig reaction. It not only confirms the presence of the product but also provides detailed information about its stereochemistry and the presence of any residual starting materials or byproducts.
Comparative Analysis of Validation Methods
While other techniques can suggest the consumption of starting materials or the appearance of a new product, they lack the definitive structural detail provided by NMR.
| Method | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | - Confirmation of alkene formation: Presence of vinylic proton signals.[1][2] - Determination of stereochemistry (E/Z ratio): Based on the coupling constants (J-values) of vinylic protons.[1][2] - Detection of starting materials: Aldehyde/ketone proton signals.[1] - Identification of byproducts: Signals from triphenylphosphine (B44618) oxide. | - Provides unambiguous structural information. - Allows for quantification of product ratios and reaction conversion.[1] - Non-destructive. | - Requires a relatively pure sample for clear spectra. - Higher initial instrument cost compared to other methods. |
| Infrared (IR) Spectroscopy | - Disappearance of the C=O stretch of the starting aldehyde/ketone. - Appearance of a C=C stretch in the product. | - Quick and simple to perform. - Good for monitoring the disappearance of starting material. | - Does not provide information on stereochemistry. - C=C stretch can be weak or ambiguous. |
| Thin-Layer Chromatography (TLC) | - Shows the appearance of a new spot corresponding to the product and the disappearance of the starting material spots. | - Fast, inexpensive, and easy to perform. - Useful for monitoring reaction progress in real-time.[3] | - Does not provide structural information. - Co-elution of product and byproducts can be misleading. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Provides the molecular weight of the product. - Can separate and identify volatile components of the reaction mixture. | - High sensitivity and separation capability. - Provides molecular weight confirmation. | - Not suitable for non-volatile or thermally unstable compounds. - Does not directly provide stereochemical information. |
In-Depth Analysis with ¹H NMR Spectroscopy
The true power of ¹H NMR in validating a Witt-ig reaction lies in its ability to provide detailed structural elucidation of the product mixture.
Key Diagnostic Signals in ¹H NMR:
-
Vinylic Protons: The most informative signals are those of the protons on the newly formed double bond. These typically appear in the range of δ 5.5-7.5 ppm .[1]
-
Coupling Constants (J-values): The magnitude of the coupling constant between the vinylic protons is diagnostic of the alkene geometry.
-
Aldehyde Proton: The disappearance of the characteristic aldehyde proton signal, typically found far downfield around δ 9-10 ppm , is a strong indicator of a complete reaction.[1]
-
Triphenylphosphine Oxide (TPPO): This common byproduct displays complex multiplets in the aromatic region, often overlapping with the product's aromatic signals.[5]
Quantitative Data Summary:
The following table summarizes typical ¹H NMR chemical shifts and coupling constants for key species in a Witt-ig reaction.
| Species | Proton Environment | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |
| (E)-Alkene Product | Vinylic Protons | 5.5 - 7.5 | 12 - 18 |
| (Z)-Alkene Product | Vinylic Protons | 5.5 - 7.5 | 6 - 12 |
| Aldehyde Starting Material | Aldehydic Proton | 9.0 - 10.0 | N/A |
| Phosphonium (B103445) Ylide | α-Protons | Varies (often shielded) | Varies |
| Triphenylphosphine Oxide | Aromatic Protons | 7.4 - 7.8 (complex multiplet) | N/A |
Experimental Protocol: Witt-ig Reaction and NMR Analysis
This protocol outlines a general procedure for a Witt-ig reaction and subsequent product validation by ¹H NMR.
Materials:
-
Aldehyde or ketone
-
Phosphonium ylide
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Standard laboratory glassware and stirring equipment
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone in the anhydrous solvent.
-
Ylide Addition: Add the phosphonium ylide to the solution. The reaction is often exothermic and may change color.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[3]
-
Workup: Quench the reaction with a suitable reagent (e.g., water or saturated aqueous ammonium (B1175870) chloride). Extract the organic product with an appropriate solvent. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide and any unreacted starting materials.[3]
-
NMR Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: Process the NMR spectrum and analyze the chemical shifts, integration, and coupling constants of the vinylic protons to confirm the structure and determine the E/Z ratio of the product.[1][2]
Visualizing the Workflow and Reaction
The following diagrams illustrate the logical workflow for validating a Witt-ig reaction product and the key transformations within the reaction itself.
References
The Influence of Phosphine Electronic Properties on Oxidative Addition Rates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of organic halides to a low-valent transition metal center is a fundamental step in a multitude of catalytic cross-coupling reactions, which are instrumental in modern medicinal chemistry and materials science. The rate of this pivotal step is profoundly influenced by the ancillary ligands bound to the metal, particularly phosphines. This guide provides an objective comparison of how the electronic properties of phosphine (B1218219) ligands modulate the rates of oxidative addition, supported by experimental and computational data.
The Fundamental Relationship: Electronics and Reactivity
In many oxidative addition mechanisms, the electron-rich metal center acts as a nucleophile, attacking the electrophilic carbon of the organic halide. The electronic properties of the phosphine ligands directly tune the nucleophilicity of the metal.
-
Electron-Donating Ligands (EDLs): Phosphines with electron-donating substituents (e.g., alkyl groups) increase the electron density on the metal center. This enhanced electron density facilitates the metal's attack on the substrate, thereby accelerating the rate of oxidative addition.[1][2]
-
Electron-Withdrawing Ligands (EWLs): Conversely, phosphines bearing electron-withdrawing groups (e.g., aryl, fluoroalkyl groups) decrease the electron density at the metal. This reduction in nucleophilicity generally leads to a slower rate of oxidative addition.[2]
This relationship is a cornerstone of catalyst design, allowing chemists to tune reactivity by simple ligand modification.
Quantifying Electronic Influence: The Tolman Electronic Parameter (TEP)
To compare ligands quantitatively, the Tolman Electronic Parameter (TEP) is a widely accepted metric.[3] It is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) of a standard nickel complex, [LNi(CO)₃], using infrared (IR) spectroscopy.
-
Low TEP Value (cm⁻¹): Indicates a strong electron-donating phosphine, leading to more metal-to-CO backbonding and a weaker C-O bond.
-
High TEP Value (cm⁻¹): Indicates a weaker electron-donating or an electron-withdrawing phosphine, resulting in less backbonding and a stronger C-O bond.
Comparative Data: Phosphine Electronics vs. Oxidative Addition Rates
The following table summarizes key data from various studies, illustrating the direct correlation between phosphine electronic properties and the efficiency of oxidative addition.
| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP, cm⁻¹) | Metal/Substrate System | Key Finding / Rate Data | Reference(s) |
| P(t-Bu)₃ | 2056.1 | Ni(0) / Aryl Halides | Benchmark strong electron-donor. Generally promotes rapid oxidative addition. | [4] |
| PCy₃ | 2064.3 | Ni(0) / Ar-OTs vs Ar-Cl | Favors oxidative addition to C-OTs, but with low selectivity (ΔΔG‡ = 1.2 kcal/mol). | [4] |
| PMe₃ | 2064.1 | Ni(0) / Ar-OTs vs Ar-Cl | Strong donor; shows high preference for oxidative addition to the more electrophilic C-OTs bond over C-Cl (ΔΔG‡ = 3.0 kcal/mol). | [4] |
| PPh₃ | 2068.9 | Ni(0) / Ar-OTs vs Ar-Cl | Weaker donor; reverses selectivity, favoring oxidative addition to C-Cl over C-OTs (ΔΔG‡ = 2.0 kcal/mol). | [4] |
| PPh₃ | 2068.9 | Pd(0) / Phenyl Bromide | A specific apparent rate constant was measured: k_app = 9.0 x 10⁻⁴ M⁻¹s⁻¹ at 25°C. | [1] |
| PPh₂CH₂BF₃K (Anionic) | ~2050 (Estimated) | Ni(0) / Fluoroarenes | Extremely strong electron donor due to anionic charge. Accelerates C-F oxidative addition by a factor of ~600 compared to PEt₃. | [5] |
Note: TEP values are from various sources and compiled for comparison. The anionic phosphine's TEP is estimated based on its exceptionally strong donating character observed experimentally.
Mechanistic Considerations and Visualizations
The electronic properties of the phosphine ligand not only affect the rate but can also influence the operative mechanism of oxidative addition (e.g., concerted, radical, or SₙAr pathways).[6] For instance, highly electron-rich metal centers generated by strong donor phosphines may favor single-electron transfer (SET) pathways, leading to radical intermediates.
Below are diagrams illustrating the core concepts and a typical experimental workflow.
Experimental Protocols
Representative Protocol for Kinetic Analysis of Oxidative Addition by ³¹P NMR Spectroscopy
This protocol is adapted from established methods for studying the kinetics of oxidative addition to Pd(0) complexes.
1. Materials and Preparation:
-
Metal Precursor: A suitable Pd(0) source (e.g., Pd₂(dba)₃ or Pd(dba)₂).
-
Phosphine Ligand (L): The series of phosphines to be investigated.
-
Substrate: The aryl halide (e.g., phenyl iodide).
-
Internal Standard: A stable, non-reactive compound with a distinct ³¹P NMR signal (e.g., triphenylphosphine (B44618) oxide, if not interfering).
-
Solvent: Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈).
-
All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) to prevent oxidation of the Pd(0) species.
2. Procedure:
-
Stock Solution Preparation: In a glovebox, prepare a stock solution by dissolving the Pd(0) precursor, the phosphine ligand (at a specific L:Pd ratio, e.g., 2:1), and the internal standard in the deuterated solvent.
-
Initial State Characterization: Transfer a precise volume (e.g., 0.5 mL) of the stock solution into an NMR tube sealed with a septum cap. Acquire an initial ³¹P{¹H} NMR spectrum at the desired reaction temperature to identify and quantify the Pd(0)Lₙ species present in solution.
-
Reaction Initiation: Inject a known concentration of the aryl halide solution into the NMR tube via syringe. The reaction should be initiated while the NMR tube is inside the spectrometer to capture the earliest time points.
-
Data Acquisition: Immediately begin acquiring a series of automated ³¹P{¹H} NMR spectra at regular time intervals. The disappearance of the starting Pd(0)Lₙ signal and the appearance of the oxidative addition product signal (e.g., trans-[Pd(L)₂(Ar)(X)]) are monitored.
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and product relative to the internal standard at each time point.
-
Under pseudo-first-order conditions (i.e., [Aryl Halide] >> [Pd(0) complex]), plot the natural logarithm of the concentration of the starting Pd(0) complex (ln[Pd(0)]) versus time.
-
The slope of the resulting linear plot is equal to -kobs, where kobs is the observed pseudo-first-order rate constant. By varying the concentration of the aryl halide, the second-order rate constant can be determined.
-
Conclusion
The electronic properties of phosphine ligands are a powerful and predictable tool for controlling the rate of oxidative addition. The general principle holds that more strongly electron-donating phosphines, as quantified by a lower Tolman Electronic Parameter, lead to more electron-rich metal centers and subsequently faster oxidative addition reactions. This fundamental understanding is critical for the rational design of catalysts, enabling researchers to accelerate rate-limiting steps, improve catalyst turnover, and achieve desired reactivity in the synthesis of complex molecules for pharmaceutical and materials applications. However, it is also crucial to consider that steric effects and the specific reaction mechanism can introduce additional layers of complexity.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The stereoelectronic parameters of phosphites. The quantitative analysis of ligand effects (QALE) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. yanggroup.weebly.com [yanggroup.weebly.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Guide to BINAP and Triphenylphosphine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of a catalytic reaction. This guide provides an objective comparison between two prominent phosphine (B1218219) ligands: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and triphenylphosphine (B44618) (PPh₃). The focus is on their respective performances in asymmetric synthesis, a critical field for the production of chiral molecules in the pharmaceutical and fine chemical industries.
At a Glance: Structural and Functional Distinctions
The fundamental difference between BINAP and triphenylphosphine lies in their molecular structure, which dictates their function in catalysis.
-
BINAP is a chiral, C₂-symmetric diphosphine ligand. Its chirality arises not from a stereogenic carbon atom but from atropisomerism—restricted rotation about the C1-C1' bond connecting the two naphthalene (B1677914) rings.[1] This rigid, well-defined chiral structure is the key to its remarkable ability to induce high enantioselectivity in asymmetric reactions.[2]
-
Triphenylphosphine (PPh₃) is a common, achiral monodentate phosphine ligand.[3][4] It possesses a trigonal pyramidal geometry and is widely used in a variety of organometallic reactions, such as the Wittig, Suzuki, and Stille couplings, primarily to stabilize the metal center and modulate its reactivity.[5] However, its achiral nature makes it unsuitable for inducing chirality.
| Feature | BINAP | Triphenylphosphine |
| Chirality | Chiral (Atropisomeric, C₂-symmetric)[1] | Achiral[3] |
| Denticity | Bidentate | Monodentate |
| Primary Use | Asymmetric Catalysis (e.g., hydrogenation, isomerization)[2] | General Catalysis (e.g., Suzuki, Wittig, Stille reactions) |
| Key Advantage | Induces high enantioselectivity | Versatile, widely available, and cost-effective |
Performance in Asymmetric Synthesis: A Clear Distinction
The true test of a ligand in asymmetric synthesis is its ability to control the stereochemical outcome of a reaction, typically measured by the enantiomeric excess (ee%). Here, the comparison is stark. BINAP is a cornerstone of asymmetric catalysis, while triphenylphosphine, being achiral, cannot be used to generate an enantiomeric excess. Any reaction employing a triphenylphosphine-metal complex on a prochiral substrate will result in a racemic mixture (0% ee).
The performance of BINAP, particularly in ruthenium- and rhodium-catalyzed asymmetric hydrogenations, is well-documented and industry-proven. For instance, the Noyori asymmetric hydrogenation utilizes BINAP-Ru(II) complexes for the highly enantioselective reduction of ketones and olefins.[6][7]
Table 1: Performance Data for BINAP in Asymmetric Hydrogenation
| Substrate | Catalyst System | Reaction Conditions | Yield (%) | ee (%) | TON | Reference |
| Acetophenone (B1666503) | (S)-TolBINAP/(S,S)-DPEN–Ru(II) | 45 atm H₂, 30 °C, 48 h | Quantitative | 80 | 2,400,000 | [8] |
| Methyl 3-oxobutanoate | Ru(OAc)₂( (R)-BINAP) | 100 atm H₂, MeOH, 23 °C, 12 h | >95 | 99 | - | [9] |
| Geraniol | Ru(OAc)₂( (R)-BINAP) | 100 atm H₂, 95% aq. MeOH, 20 °C, 8 h | 97 | 96 | - | [10] |
| 4-Chromanone | p-cymene/TsDPEN–Ru complex | 15 atm H₂, 60 °C, 24 h | >95 | 99 | 5000 | [8] |
| Diethylgeranylamine (Isomerization) | [Rh((S)-BINAP)(COD)]ClO₄ | THF, 80 °C, 20 h | High | 98 (for (R)-citronellal enamine) | - | [11][12] |
As triphenylphosphine is an achiral ligand, its use in the asymmetric hydrogenation of these substrates would result in an ee of 0%.
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of a Ketone using a BINAP-Ruthenium Catalyst
This protocol is a representative example of the Noyori asymmetric hydrogenation.[13]
Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.
Materials:
-
Acetophenone
-
RuCl₂[(S)-BINAP][(S,S)-DPEN] (pre-catalyst)
-
Potassium tert-butoxide (KOtBu)
-
2-Propanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
Procedure:
-
In a nitrogen-filled glovebox, charge a high-pressure autoclave equipped with a glass liner and a magnetic stir bar with the RuCl₂[(S)-BINAP][(S,S)-DPEN] catalyst (substrate-to-catalyst ratio, S/C = 1000 to 10,000).
-
Add a solution of potassium tert-butoxide in 2-propanol (typically a 0.1 M solution).
-
Add a solution of acetophenone in 2-propanol.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the reactor 3-5 times with hydrogen gas to remove any residual air.[13]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8-10 atm).[13]
-
Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 30 °C) for the required time (typically 4-24 hours).
-
Upon completion, stop stirring, cool the autoclave to room temperature, and carefully vent the hydrogen pressure.
-
The conversion can be determined by Gas Chromatography (GC) or ¹H NMR. The enantiomeric excess (ee) of the 1-phenylethanol (B42297) product is determined by chiral HPLC or chiral GC analysis.
Protocol 2: Suzuki-Miyaura Cross-Coupling using a Triphenylphosphine-Palladium Catalyst
This protocol demonstrates a typical application for triphenylphosphine in a non-asymmetric C-C bond formation.[14]
Objective: To synthesize 4-phenyltoluene from 4-bromotoluene (B49008) and phenylboronic acid.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Sodium carbonate (Na₂CO₃)
-
Toluene (B28343) and Water (degassed)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₄ (typically 1-3 mol%), 4-bromotoluene (1.0 eq), and phenylboronic acid (1.2 eq).
-
Add a 2 M aqueous solution of sodium carbonate (2.0 eq).
-
Add degassed toluene to the flask.
-
Heat the reaction mixture to reflux (approx. 80-90 °C) with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing the Concepts
Diagrams created using Graphviz (DOT language)
References
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 5. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.uoi.gr [chem.uoi.gr]
- 13. benchchem.com [benchchem.com]
- 14. diva-portal.org [diva-portal.org]
A Comparative Guide to the Analysis of Triphenylphosphine Oxide in Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of triphenylphosphine (B44618) oxide (TPPO), a common process-related impurity in active pharmaceutical ingredients (APIs). The presence of TPPO often results from synthetic steps involving triphenylphosphine, such as in Wittig, Staudinger, or Mitsunobu reactions. Its effective removal and accurate quantification are critical for ensuring the purity, safety, and efficacy of the final drug product. This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this purpose, supported by experimental data and detailed protocols.
Regulatory Landscape
Currently, there are no specific regulatory limits for triphenylphosphine oxide as a process impurity in APIs set forth by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The control of TPPO falls under the general guidelines for the control of impurities in new drug substances, as detailed in the ICH Q3A(R2) guidance. According to these guidelines, the identification and qualification thresholds for impurities are based on the maximum daily dose of the API. Therefore, the acceptable level of TPPO in a given API is determined on a case-by-case basis, taking into account the drug's dosage and potential toxicity of the impurity.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for TPPO quantification depends on various factors, including the required sensitivity, the nature of the API matrix, available instrumentation, and the stage of drug development. The following sections provide a detailed comparison of the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for the analysis of TPPO in APIs due to its robustness, versatility, and wide availability in pharmaceutical laboratories.
Data Presentation: HPLC Performance
| Parameter | Reported Values |
| Limit of Detection (LOD) | 0.001% w/w |
| Limit of Quantitation (LOQ) | 0.002 - 0.003% w/w |
| Linearity Range | 0.05 - 1.50 µg/mL (Correlation Coefficient > 0.999) |
| Accuracy (Recovery) | 92 - 104.6% |
| Precision (%RSD) | 0.4 - 3.5% for LOQ |
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Ascentis Express C8 (150 mm x 4.6 mm, 2.7 µm) or equivalent.
-
Mobile Phase: A gradient mixture of Mobile Phase A (Ammonium dihydrogen orthophosphate buffer) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 20°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a known amount of the API sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration within the linear range of the method.
A more sensitive approach involves hollow-fiber liquid-phase microextraction (LPME) prior to HPLC analysis, which can significantly lower the detection limits for TPPO in aqueous API solutions.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile impurities like TPPO.
Data Presentation: GC-MS Performance
| Parameter | Reported Values |
| Limit of Quantitation (LOQ) | ~0.5 µ g/media |
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 - 280°C (split/splitless injection).
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of TPPO from the API and other impurities.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Sample Preparation: Dissolve the API sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization is typically not required for TPPO.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary analytical method that allows for the direct quantification of substances without the need for a specific reference standard of the analyte. 1H-NMR or 31P-NMR can be utilized for the analysis of TPPO.
Data Presentation: qNMR Performance (Estimated)
| Parameter | Reported Values (for a similar impurity) |
| Limit of Detection (LOD) | 0.03% |
| Limit of Quantitation (LOQ) | 0.10% |
| Linearity | Typically excellent over a wide dynamic range. |
| Accuracy | High, as it is a primary ratio method. |
| Precision (%RSD) | < 5.0% |
Experimental Protocol: 1H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte or API signals (e.g., maleic anhydride, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: Accurately weigh a known amount of the API sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer an aliquot to an NMR tube.
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete spin-lattice relaxation of all relevant nuclei (typically 5 times the longest T1 value). Use a calibrated 90° pulse.
-
Data Processing: Integrate the well-resolved signals of TPPO and the internal standard. The concentration of TPPO is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known concentration of the internal standard.
Methodology Visualization
Caption: Experimental workflow for TPPO analysis in APIs.
Caption: Comparison of analytical techniques for TPPO analysis.
Conclusion
The choice of the analytical method for the determination of triphenylphosphine oxide in active pharmaceutical ingredients is a critical decision in the drug development process.
-
HPLC-UV stands out as a robust and cost-effective method suitable for routine quality control, offering good sensitivity and precision.
-
GC-MS provides excellent sensitivity and selectivity, making it a valuable tool for trace-level quantification and confirmatory analysis, especially for volatile and semi-volatile APIs.
-
qNMR offers the distinct advantage of being a primary ratio method, enabling accurate quantification without the need for an isolated and purified TPPO reference standard. This makes it particularly useful during early-stage development when such standards may not be readily available.
Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analysis, including the regulatory context, the concentration levels of TPPO, and the available resources. A thorough method validation in accordance with ICH guidelines is essential to ensure the reliability of the data generated, regardless of the chosen technique.
References
A Comparative Guide to the Conformational Analysis of Coordinated Triphenylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Triphenylphosphine (B44618) (PPh₃) is a cornerstone ligand in the realm of coordination chemistry and homogeneous catalysis. Its prevalence stems from its unique combination of steric bulk and electronic properties, which can be subtly tuned by its conformational arrangement around a metal center.[1][2][3] Understanding and predicting the conformation of PPh₃ is paramount for the rational design of metal complexes with desired reactivity and selectivity. This guide provides a comparative analysis of the methods used to elucidate the conformational landscape of coordinated triphenylphosphine and contrasts its properties with those of alternative phosphine (B1218219) ligands.
Conformational Landscape of Coordinated Triphenylphosphine
In its coordinated state, triphenylphosphine adopts a propeller-like conformation. The orientation of the three phenyl rings relative to the metal-phosphorus bond and to each other dictates the steric and electronic environment around the metal center. This conformation is governed by a delicate balance of intramolecular non-bonded interactions, including ring-ring and ring-ligand repulsions, as well as attractive CH/π interactions.[4][5] The conformation can be described by the torsion angles of the phenyl rings with respect to the M-P bond.
Experimental Techniques for Conformational Analysis
A multi-faceted approach, often combining solid-state analysis, solution-state studies, and computational modeling, is necessary for a comprehensive conformational analysis.
1. Single-Crystal X-ray Diffraction
This technique provides the most definitive insight into the solid-state conformation of coordinated PPh₃. It yields precise data on bond lengths, bond angles, and the crucial torsion angles that define the propeller twist. Analysis of crystallographic databases reveals that the conformation of PPh₃ is sensitive to the coordination geometry of the metal and the nature of the other ligands present.[6][7][8][9][10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the conformation and dynamics of PPh₃ ligands in solution.
-
³¹P NMR: The chemical shift of the phosphorus nucleus is highly sensitive to the electronic environment and, consequently, to the conformation of the ligand.[7][8] Changes in the ³¹P chemical shift upon coordination can provide valuable information about the nature of the metal-phosphine bond.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the phenyl rings are also influenced by the ligand's conformation. In some cases, restricted rotation around the P-C bonds at low temperatures can lead to distinct signals for the ortho, meta, and para protons and carbons, providing further conformational insights.[11][12]
3. Computational Modeling
Density Functional Theory (DFT) and other computational methods are increasingly used to model and predict the preferred conformations of coordinated PPh₃. These calculations can help to rationalize experimentally observed structures and to explore the potential energy surface of conformational changes.[13][14][15]
Quantitative Data Comparison
Table 1: Representative Crystallographic Data for Metal-Triphenylphosphine Complexes
| Complex | Metal Coordination Geometry | P-M Bond Length (Å) | P-M-L Angle (°) | Reference |
| [Ag(PPh₃)₂NO₃] | Distorted Tetrahedral | 2.4180 - 2.4311 | 137.93 (P-Ag-P) | [10] |
| [Cu(CHpz₃)(PPh₃)]⁺ | Distorted Tetrahedral | - | 131.38, 134.20 | [9] |
| [Fe(CO)₃(PPh₃)₂]⁺ | - | - | - | [16] |
| --INVALID-LINK--₂ | - | 2.3116 - 2.3564 | - | [17] |
Data extracted from published crystallographic studies. Ranges may be presented for structures with multiple crystallographically independent molecules or bonds.
Table 2: ³¹P{¹H} NMR Chemical Shifts of Coordinated Triphenylphosphine and Analogs
| Complex | Solvent | ³¹P Chemical Shift (ppm) | Reference |
| [Ag(ATV)(PPh₃)₂] | - | 32.66 | [7] |
| [Au(ATV)(PPh₃)]·2H₂O | - | 9.13 | [7] |
| [Cu(ATV)(PPh₃)₂] | - | -1.70 | [7] |
| --INVALID-LINK--₂ | - | 50.03 | [17] |
Chemical shifts are relative to an external standard (e.g., 85% H₃PO₄).
Comparison with Alternative Phosphine Ligands
The choice of phosphine ligand can dramatically influence the outcome of a catalytic reaction or the properties of a metal complex. Triphenylphosphine is often compared to other monodentate and bidentate phosphines with varying steric and electronic profiles.
-
Tricyclohexylphosphine (PCy₃): This ligand is more electron-rich and significantly bulkier than PPh₃. Its larger cone angle often leads to lower coordination numbers at the metal center.
-
Tri(p-tolyl)phosphine (TPTP): The electronic properties of TPTP are very similar to PPh₃, but subtle steric differences can influence ligand exchange rates and complex stability.[18][19]
-
Bidentate Phosphines (e.g., dppf): Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) chelate to the metal center, creating a more rigid coordination sphere compared to the more flexible arrangement of two monodentate PPh₃ ligands.[20] In some cases, these can be poor ligands where monodentate phosphines excel.[20]
-
Electron-Poor Phosphines: Triarylphosphines with electron-withdrawing groups, such as P(p-C₆H₄SF₅)₃, are weaker σ-donors compared to PPh₃.[2]
Table 3: Steric and Electronic Parameters of Selected Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) | Electronic Parameter (ν(CO) in cm⁻¹) | Key Characteristics | References |
| Triphenylphosphine (PPh₃) | 145° | 2068.9 | Moderately bulky, tunable conformation | [21] |
| Tricyclohexylphosphine (PCy₃) | 170° | 2056.4 | Bulky, strongly electron-donating | [20][21] |
| Tris(2-(trimethylsilyl)phenyl)phosphine | 250° | - | Extremely bulky, shields phosphorus | [22] |
| Tributylphosphine (PBu₃) | 132° | 2060.3 | Less bulky than PPh₃, strong σ-donor | [23] |
| P(p-C₆H₄SF₅)₃ | Slightly larger than PPh₃ | - | Weaker σ-donor due to electron-withdrawing SF₅ group | [2] |
Tolman's electronic parameter is the A₁ C-O stretching frequency of LNi(CO)₃ complexes.
Experimental Protocols
1. Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Single crystals of the metal-phosphine complex suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow diffusion of a non-solvent into a solution of the complex, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate positions of all atoms.[10]
2. NMR Spectroscopic Analysis
-
Sample Preparation: A small amount of the complex is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the appropriate spectra (e.g., ¹H, ¹³C{¹H}, ³¹P{¹H}) are acquired. For detailed conformational studies, variable-temperature NMR experiments may be performed.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to deduce the structure and conformation of the complex in solution.[24]
Visualization of the Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a coordinated triphenylphosphine ligand, integrating experimental and computational approaches.
Caption: Workflow for Conformational Analysis.
References
- 1. Triphenylphosphine: Structure, Properties, Preparation & Uses [vedantu.com]
- 2. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comment on "Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor" by J. F. Costello, S. G. Davies, E. T. F. Gould and J. E. Thomson, Dalton Trans., 2015, 44, 5451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The conformational analysis of phosphine ligands in organometallic complexes. Part 1. Triphenylphosphine coordinated to an achiral metal centre [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal(triphenylphosphine)-atovaquone Complexes: Synthesis, Antimalarial Activity, and Suppression of Heme Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. academicjournals.org [academicjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. repositorio.uc.cl [repositorio.uc.cl]
- 13. Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L′)(PPh3)] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L')(PPh3)]. | Semantic Scholar [semanticscholar.org]
- 15. Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L')(PPh3)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Insights into the κ-P,N Coordination of 1,3,5-Triaza-7-phosphaadamantane and Derivatives: κ-P,N-Heterometallic Complexes and a 15N Nuclear Magnetic Resonance Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nbinno.com [nbinno.com]
- 24. Triphenylphosphine(603-35-0) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
Safe Disposal of Triphosphine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of triphosphine (P₃H₅), a pyrophoric and highly toxic inorganic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this hazardous material. Adherence to these protocols is critical to prevent spontaneous ignition, exposure to toxic fumes, and environmental contamination.
Core Safety and Handling Summary
This compound is a yellow, volatile liquid that can spontaneously ignite in air and reacts violently with water and oxidizing agents. Due to its pyrophoric nature, all handling and disposal procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen). Personnel must be highly trained in handling air-sensitive reagents and wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical splash goggles, a face shield, and chemical-resistant gloves.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe quenching of this compound. These values are based on general procedures for pyrophoric liquids and should be adjusted based on the specific quantity of this compound to be disposed of.
| Parameter | Value/Recommendation | Rationale |
| Inert Solvent Dilution | 1 part this compound to 10 parts solvent (e.g., toluene (B28343) or heptane) | To reduce the concentration and reactivity of this compound, minimizing heat generation during quenching. |
| Initial Quenching Agent | Isopropanol (B130326) | A less reactive alcohol to initiate a controlled neutralization. |
| Secondary Quenching Agent | Methanol (B129727) | A more reactive alcohol to ensure complete quenching of any remaining pyrophoric material. |
| Final Quenching Agent | Water | To hydrolyze any remaining reactive species after the initial alcohol quench. |
| Addition Rate | Dropwise | To control the rate of reaction and prevent excessive heat generation and gas evolution. |
| Reaction Temperature | 0 - 10 °C (Ice Bath) | To manage the exothermic nature of the quenching reaction and prevent uncontrolled boiling of solvents. |
Experimental Protocol for this compound Disposal
This protocol details the step-by-step procedure for the safe neutralization of small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Anhydrous toluene or heptane (B126788)
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet connected to a bubbler
-
Inert gas source (argon or nitrogen)
-
Ice bath
-
Appropriate PPE (flame-resistant lab coat, safety goggles, face shield, chemical-resistant gloves)
Procedure:
-
Inert Atmosphere Setup: Assemble the three-neck flask and purge the entire system with a steady stream of inert gas for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the appropriate volume of anhydrous toluene or heptane to the reaction flask under a positive pressure of inert gas.
-
Cooling: Place the reaction flask in an ice bath to cool the solvent to 0 - 10 °C.
-
This compound Dilution: Carefully and slowly add the this compound waste to the cooled solvent in the reaction flask. Ensure the addition is done under a continuous flow of inert gas.
-
Isopropanol Quenching: Slowly add anhydrous isopropanol dropwise from the dropping funnel to the stirred this compound solution. Maintain a slow addition rate to control the reaction temperature and any gas evolution.
-
Methanol Quenching: After the addition of isopropanol is complete and the initial reaction has subsided, slowly add anhydrous methanol dropwise to the mixture to quench any remaining reactive species.
-
Water Quenching: Once the methanol addition is complete and the reaction has ceased, slowly add deionized water dropwise to the mixture to ensure complete hydrolysis.
-
Neutralization and Waste Collection: After the final quench, allow the mixture to slowly warm to room temperature while still under an inert atmosphere. The resulting solution should be neutralized with a mild acid or base as appropriate and collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. By adhering to these procedures, you contribute to a safer laboratory environment and responsible chemical waste management.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
